4-Cyano-3-fluorophenyl 4-butylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h5-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUUMDHMTARCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548207 | |
| Record name | 4-Cyano-3-fluorophenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86776-52-5 | |
| Record name | Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-3-fluorophenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-3-fluorophenyl 4-butylbenzoate
This guide provides a comprehensive overview of the synthesis and characterization of 4-Cyano-3-fluorophenyl 4-butylbenzoate, a liquid crystal with significant potential in materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of this compound.
Introduction: The Significance of this compound
This compound is a member of the cyanophenyl benzoate family of molecules, which are widely recognized for their liquid crystalline properties. The presence of the cyano (-CN) and fluoro (-F) groups introduces significant polarity and dipole moment to the molecule, influencing its mesomorphic behavior. The butyl chain contributes to the molecule's anisotropy, a key factor in the formation of liquid crystal phases. Understanding the synthesis and characterization of this compound is crucial for the development of advanced display technologies, optical materials, and potentially as a scaffold in medicinal chemistry.
This guide will detail a robust synthetic pathway to this molecule and the analytical techniques required to confirm its identity, purity, and key physical properties.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process that involves the preparation of an acyl chloride intermediate followed by an esterification reaction. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of 4-Butylbenzoyl Chloride
The first step is the conversion of 4-butylbenzoic acid to its more reactive acyl chloride derivative, 4-butylbenzoyl chloride. This is a standard and efficient method for activating the carboxylic acid for the subsequent esterification.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies their removal from the reaction mixture.
-
Anhydrous Conditions: The reaction must be conducted under anhydrous (dry) conditions as 4-butylbenzoyl chloride is highly reactive towards water, which would hydrolyze it back to the carboxylic acid.
Experimental Protocol: Synthesis of 4-Butylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid (1 equivalent).
-
Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-butylbenzoyl chloride, a clear to yellowish liquid, can be used in the next step without further purification.
Step 2: Esterification of 4-Cyano-3-fluorophenol with 4-Butylbenzoyl Chloride
The final step is the esterification of 4-cyano-3-fluorophenol with the prepared 4-butylbenzoyl chloride. This reaction forms the target molecule, this compound.
Causality of Experimental Choices:
-
Pyridine: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
Anhydrous Solvent: A dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions with water.
Experimental Protocol: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-3-fluorophenol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-butylbenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of this compound. The following techniques are critical for a complete analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both phenyl rings, the protons of the butyl chain, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: This analysis reveals the number and types of carbon atoms. The spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, and the aromatic and aliphatic carbons.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It will show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern on the fluorinated phenyl ring.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C≡N (nitrile) stretching vibration around 2230 cm⁻¹.
-
A strong C=O (ester carbonyl) stretching vibration around 1740 cm⁻¹.
-
C-O (ester) stretching vibrations in the 1270-1000 cm⁻¹ region.
-
C-F stretching vibration around 1250-1050 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the calculated molecular weight of C₁₈H₁₆FNO₂ (297.33 g/mol ).[1][2]
Purity and Thermal Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a high degree of purity.
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM):
As a liquid crystalline material, its thermal behavior is of primary interest.
-
DSC: This technique is used to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[3] Studies have identified multiple crystalline phases and a nematic liquid crystal phase for this compound.[3]
-
POM: This microscopic technique allows for the direct observation of the liquid crystal textures, confirming the presence and type of mesophases.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆FNO₂ | [1] |
| Molecular Weight | 297.33 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4][5][6] |
| CAS Number | 86776-52-5 | [1] |
Diagram of the Characterization Workflow:
Caption: Workflow for the comprehensive characterization of the final product.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can also cause skin and serious eye irritation.[7] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This guide has provided a detailed, practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and scalable, while the outlined characterization techniques provide a comprehensive validation of the final product.
The unique combination of a polar cyano group, a fluoro substituent, and an alkyl chain makes this molecule an interesting candidate for further research. Future investigations could explore its application in novel liquid crystal mixtures for advanced display technologies, its potential as a component in tunable optical materials, or as a scaffold for the design of new biologically active molecules. The detailed understanding of its synthesis and properties presented here serves as a solid foundation for such future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP0504660A2 - Liquid crystal compounds - Google Patents [patents.google.com]
- 5. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-butylbenzoate: Synthesis, Properties, and Characterization
Introduction
4-Cyano-3-fluorophenyl 4-butylbenzoate is a liquid crystalline compound of significant interest in materials science and display technology. Its unique molecular structure, featuring a polar cyano group and a flexible butyl chain, gives rise to a nematic liquid crystal phase over a specific temperature range. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and detailed analytical characterization of this compound, intended for researchers, scientists, and professionals in the field of liquid crystal chemistry and drug development.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a 4-butylbenzoic acid moiety ester-linked to a 4-cyano-3-fluorophenol. The presence of the fluorine atom ortho to the cyano group influences the molecule's polarity and packing behavior, which are critical determinants of its liquid crystalline properties.
Synthetic Pathway: Steglich Esterification
A robust and widely applicable method for the synthesis of this compound is the Steglich esterification.[1][2][3] This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher reagents. The reaction involves the coupling of 4-butylbenzoic acid and 4-cyano-3-fluorophenol in the presence of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]
Experimental Protocol: Synthesis via Steglich Esterification
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-butylbenzoic acid (1.0 equivalent) and 4-cyano-3-fluorophenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.
Caption: Synthesis of this compound via Steglich Esterification.
Physical Properties
This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆FNO₂ | [6][7] |
| Molecular Weight | 297.33 g/mol | [6][7] |
| CAS Number | 86776-52-5 | [6][7] |
| Physical State | Liquid | [8] |
| Melting Point | 8 °C | [8] |
| Refractive Index | 1.56 | [8] |
| Specific Gravity | 1.16 | [8] |
| Flash Point | 219 °C | |
| Solubility | Soluble in Methanol |
Liquid Crystalline Properties
This compound exhibits a nematic liquid crystal phase.[9][10][11] The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. Detailed thermal analysis has identified a glass transition temperature (Tg) at 210 K and a clearing temperature (Tc), the transition from the nematic to the isotropic liquid phase, at 279.4 K.[9]
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the ester and nitrile functional groups.
Reactivity
-
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-butylbenzoic acid and 4-cyano-3-fluorophenol. This reaction is typically slow at room temperature but is accelerated by heat and the presence of strong acids or bases.
-
Nitrile Group Reactions: The cyano group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[12][13] It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[12]
Stability
-
Thermal Stability: The compound is thermally stable up to its clearing point and beyond under an inert atmosphere. However, prolonged heating at high temperatures may lead to decomposition.
-
Photochemical Stability: Liquid crystals containing cyano groups can be susceptible to degradation upon exposure to ultraviolet (UV) radiation. This can lead to a decrease in the clearing temperature and other performance characteristics. Therefore, protection from prolonged UV exposure is recommended.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.
Experimental Protocol: Analytical Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire the spectrum to determine the proton environments and their integrations.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃ to identify the number of unique carbon environments.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. Identify characteristic vibrational frequencies for the functional groups.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source, to determine the molecular weight and fragmentation pattern.
-
Caption: Workflow for the analytical characterization of this compound.
Spectroscopic Data and Interpretation
While the actual spectra are not reproduced here, a detailed interpretation of the expected spectral data is provided below.[14][15][16]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
-
Aromatic Protons: Multiple signals in the range of 7.0-8.2 ppm corresponding to the protons on the two aromatic rings. The protons on the fluorinated ring will exhibit splitting due to both proton-proton and proton-fluorine coupling.
-
Butyl Chain Protons:
-
A triplet around 2.7 ppm corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring.
-
A multiplet around 1.6-1.7 ppm for the next -CH₂- group.
-
A multiplet around 1.3-1.4 ppm for the third -CH₂- group.
-
A triplet around 0.9 ppm for the terminal -CH₃ group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
-
Carbonyl Carbon: A signal in the range of 160-170 ppm.
-
Aromatic Carbons: Multiple signals between 110-155 ppm. The carbons bonded to fluorine will show characteristic splitting (C-F coupling).
-
Nitrile Carbon: A signal around 115-120 ppm.
-
Butyl Chain Carbons: Signals in the aliphatic region, typically between 13-35 ppm.
IR (Infrared) Spectrum
-
C≡N Stretch: A sharp, strong absorption band around 2230 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
C-F Stretch: An absorption in the region of 1100-1200 cm⁻¹.
MS (Mass Spectrum)
-
Molecular Ion Peak (M⁺): A peak at m/z = 297, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peaks: Expect to see fragments corresponding to the loss of the butoxy group, the butyl group, and cleavage of the ester linkage, leading to ions such as the 4-butylbenzoyl cation and the 4-cyano-3-fluorophenoxy cation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the synthesis, physical and chemical properties, and analytical characterization of this compound. The information presented herein is intended to be a valuable resource for scientists and researchers working with this and similar liquid crystalline materials. A thorough understanding of its properties is essential for its application in advanced materials and technologies.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. provinciajournal.com [provinciajournal.com]
- 6. This compound [oakwoodchemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. labproinc.com [labproinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal high-pressure studies of this compound dynamics near room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound(86776-52-5) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4-Cyano-3-fluorophenyl 4-butylbenzoate
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 4-Cyano-3-fluorophenyl 4-butylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced characteristics of this liquid crystalline compound.
Introduction: Unveiling a Core Liquid Crystal Moiety
This compound, with the chemical formula C₁₈H₁₆FNO₂, is a calamitic (rod-shaped) liquid crystal that has garnered significant interest due to its application in nematic liquid crystal mixtures. Its molecular architecture, featuring a rigid core composed of two phenyl rings linked by an ester group, and terminal substituents including a polar cyano group, a lateral fluoro group, and a flexible butyl chain, imparts a unique combination of properties essential for advanced display technologies and other electro-optic applications.
The strategic placement of the cyano (-CN) and fluoro (-F) groups on one of the phenyl rings significantly influences the molecule's dipole moment, dielectric anisotropy, and intermolecular interactions. These features are critical in determining the mesophase behavior and electro-optical response of the resulting liquid crystal materials. The 4-butylbenzoate moiety provides the necessary aspect ratio and contributes to the material's viscosity and clearing point.
This guide will delve into the detailed synthesis of this molecule, its comprehensive structural characterization through various spectroscopic techniques, and an analysis of its liquid crystalline properties, providing a robust resource for both academic and industrial researchers.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through a two-step process involving the preparation of the key precursors, 4-butylbenzoyl chloride and 4-cyano-3-fluorophenol, followed by their esterification.
Synthesis of Precursors
2.1.1. 4-Butylbenzoyl chloride:
This acyl chloride can be synthesized from 4-butylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or in the absence of a solvent at elevated temperatures.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-butylbenzoyl chloride can be purified by vacuum distillation.
2.1.2. 4-Cyano-3-fluorophenol:
The synthesis of this phenolic precursor can be achieved from 3-fluoro-4-nitrophenol through a two-step process involving the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group. A more direct route involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide.[1]
Experimental Protocol (from 3-fluoro-4-nitrophenol):
-
Reduction: Dissolve 3-fluoro-4-nitrophenol in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, for instance, 10% palladium on carbon. The reduction can be carried out under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 4-amino-3-fluorophenol.
-
Sandmeyer Reaction:
-
Dissolve the 4-amino-3-fluorophenol in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield 4-cyano-3-fluorophenol, which can be purified by column chromatography or recrystallization.
-
Esterification to Yield this compound
The final step is the esterification of 4-cyano-3-fluorophenol with 4-butylbenzoyl chloride. A common and efficient method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-3-fluorophenol (1 equivalent) and 4-butylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dry DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic pathway for this compound.
Structural Characterization
A thorough structural characterization is paramount to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on both phenyl rings and the aliphatic protons of the butyl chain.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbons of the butyl chain, the aromatic rings, the ester carbonyl group, and the nitrile carbon.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is a sensitive probe for the fluorine-containing moiety, and a single resonance is expected for the fluorine atom on the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for:
-
C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹.
-
C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹.
-
C-O stretch (ester): Bands in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.
-
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
Aliphatic C-H stretches: Bands in the 2850-2960 cm⁻¹ region.
-
C-F stretch: An absorption band typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound (C₁₈H₁₆FNO₂), the expected molecular ion peak [M]⁺ would be at m/z 297.1165.
Caption: Workflow for the structural characterization of the synthesized compound.
Physicochemical and Liquid Crystalline Properties
The unique molecular structure of this compound gives rise to its characteristic liquid crystalline behavior and other physical properties.
Physical Properties
The following table summarizes some of the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆FNO₂ | - |
| Molecular Weight | 297.33 g/mol | - |
| CAS Number | 86776-52-5 | - |
| Appearance | Colorless to light yellow liquid | TCI |
| Melting Point | 8 °C | TCI |
| Refractive Index | 1.56 | TCI |
| Specific Gravity (20/20) | 1.16 | TCI |
Liquid Crystalline Properties
This compound exhibits a monotropic nematic liquid crystal phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state.[3][4]
| Transition | Temperature (K) | Enthalpy (kJ·mol⁻¹) | Entropy (J·K⁻¹·mol⁻¹) | Source |
| Nematic to Isotropic (Clearing Point) | 279.4 | 0.526 | 1.88 | [3] |
| Glass Transition (Nematic Glass) | 210 | - | - | [3] |
| Fusion (Crystal I to Isotropic) | 288.43 | 22.22 | 76.91 | [3] |
| Fusion (Crystal II to Isotropic) | 286 | - | - | [3] |
The presence of a nematic phase is crucial for its application in display technologies. The clearing point is a key parameter that defines the upper temperature limit of the liquid crystal phase. The glass transition at a low temperature indicates its ability to form a stable glassy nematic state.
Dielectric Properties
Dielectric relaxation spectroscopy studies have been conducted on this compound to understand its molecular dynamics in the isotropic and nematic phases.[4][5] These studies have identified α-relaxations corresponding to the reorientations of molecules around their short axes and a secondary β-relaxation related to intramolecular motions.[5] The dielectric properties are critical for applications that involve the manipulation of the liquid crystal director by an external electric field.
Structure-Property Relationships
The molecular structure of this compound is intricately linked to its observed properties:
-
Rod-like Shape: The elongated, rigid core formed by the phenyl benzoate group is a prerequisite for the formation of the nematic liquid crystal phase.
-
Polar Cyano Group: The terminal cyano group introduces a strong dipole moment along the long molecular axis. This enhances the dielectric anisotropy and promotes the parallel alignment of molecules, which is characteristic of the nematic phase.
-
Lateral Fluoro Group: The fluorine atom positioned laterally on the phenyl ring modifies the dipole moment and can influence the viscosity and elastic constants of the liquid crystal material. It can also disrupt the packing of the molecules, which can lead to a lower melting point and a broader nematic range.
-
Flexible Butyl Chain: The terminal butyl group provides flexibility, which helps to lower the melting point and maintain the liquid crystalline state over a useful temperature range. The length of this alkyl chain is a key factor in tuning the physical properties of the liquid crystal.
Conclusion
This compound is a well-characterized liquid crystalline compound with properties that make it a valuable component in various electro-optical applications. This guide has provided a detailed overview of its synthesis, structural characterization, and physicochemical properties, with a focus on the underlying structure-property relationships. The experimental protocols and tabulated data presented herein serve as a practical resource for researchers working with this and related materials. Further investigations into its crystallographic structure and a more detailed analysis of its electro-optical performance in device applications would provide even deeper insights into the potential of this versatile molecule.
References
A Comprehensive Spectroscopic Guide to 4-Cyano-3-fluorophenyl 4-butylbenzoate: Elucidating Molecular Structure through NMR, IR, and MS Data
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Cyano-3-fluorophenyl 4-butylbenzoate, a liquid crystal intermediate of significant interest in materials science and drug development. Designed for researchers, scientists, and professionals in related fields, this document offers a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound (Molecular Formula: C₁₈H₁₆FNO₂, Molecular Weight: 297.33 g/mol ) is a complex organic molecule characterized by two substituted benzene rings linked by an ester functional group. The unique combination of a butyl chain, a cyano group, and a fluorine atom imparts specific physicochemical properties, making its precise structural confirmation paramount for its application. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of its molecular architecture. This guide will delve into the predicted and expected spectroscopic data for this compound and outline the methodologies for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.75 | Triplet | 1H | Ar-H (para to CN) |
| ~7.55 | Doublet of Doublets | 1H | Ar-H (ortho to CN) |
| ~7.45 | Doublet of Doublets | 1H | Ar-H (ortho to F) |
| ~7.30 | Doublet | 2H | Ar-H (meta to C=O) |
| ~2.70 | Triplet | 2H | -CH₂- (alpha to Ar) |
| ~1.65 | Sextet | 2H | -CH₂- (beta to Ar) |
| ~1.40 | Sextet | 2H | -CH₂- (gamma to Ar) |
| ~0.95 | Triplet | 3H | -CH₃ |
Note: These are predicted values and may vary slightly from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=O (Ester) |
| ~162.5 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~152.0 | C-O (Ester) |
| ~148.0 | Ar-C (para to butyl) |
| ~135.0 | Ar-CH (para to CN) |
| ~132.0 | Ar-CH (ortho to C=O) |
| ~130.0 | Ar-C (ipso to C=O) |
| ~129.0 | Ar-CH (meta to C=O) |
| ~125.0 | Ar-CH (ortho to CN) |
| ~120.0 | Ar-CH (ortho to F) |
| ~115.0 | C≡N |
| ~105.0 (d, ²JCF ≈ 25 Hz) | C-CN |
| ~35.5 | -CH₂- (alpha to Ar) |
| ~33.0 | -CH₂- (beta to Ar) |
| ~22.5 | -CH₂- (gamma to Ar) |
| ~14.0 | -CH₃ |
Note: These are predicted values and may vary slightly from experimental results. The splitting pattern for the carbon attached to fluorine is due to C-F coupling.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids interference from solvent protons in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe is tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The acquisition time is generally set to 2-4 seconds to ensure good digital resolution.
-
A relaxation delay of 1-2 seconds is employed to allow for the return of the nuclear spins to equilibrium between scans.
-
Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A sufficient number of scans (typically several hundred to thousands) are required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Diagram 1: Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1735 | Strong | C=O (Ester) stretch |
| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1270, 1120 | Strong | C-O (Ester) stretch |
| ~1200 | Strong | C-F stretch |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable due to its minimal sample preparation and high-quality results.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
-
Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Diagram 2: Experimental Workflow for FT-IR Analysis (ATR)
Caption: A sequential workflow for FT-IR analysis using the ATR technique.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Peaks for this compound
| m/z | Interpretation |
| 297.1165 | [M]⁺˙ (Molecular Ion) |
| 177.0965 | [M - C₇H₅FNO]⁺ (Loss of 4-cyano-3-fluorophenoxy radical) |
| 149.0233 | [C₇H₅FNO]⁺˙ (4-cyano-3-fluorophenoxy radical cation) |
| 121.0284 | [C₇H₅O₂]⁺ (4-butylbenzoyl cation) |
| 91.0543 | [C₇H₇]⁺ (Tropylium ion, from butyl chain rearrangement) |
Note: These are predicted m/z values for the most likely fragments. The exact fragmentation pattern can vary depending on the ionization technique and energy.
Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used with High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass measurements.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Sample Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce structural features.
Diagram 3: Experimental Workflow for Mass Spectrometry (ESI-HRMS)
Caption: The process flow for obtaining high-resolution mass spectra via ESI.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra elucidate the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups such as the cyano, ester, and aromatic rings, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. The protocols outlined in this guide represent robust and reliable methods for the characterization of this and similar complex organic molecules, ensuring data integrity and reproducibility in research and industrial settings.
An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyano-3-fluorophenyl 4-butylbenzoate
This guide provides a comprehensive technical overview of the thermodynamic properties of the liquid crystalline material, 4-Cyano-3-fluorophenyl 4-butylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the physicochemical behavior of this compound. The information presented herein is a synthesis of experimental data and established scientific principles, designed to be a valuable resource for both theoretical and practical applications.
Introduction: Significance of this compound
This compound is a member of the benzoate ester family of liquid crystals, which are of significant interest due to their unique electro-optical properties. The presence of a cyano group and a fluorine atom in the molecular structure imparts a high dipole moment and influences the intermolecular interactions, leading to the formation of various mesophases. A thorough understanding of the thermodynamic properties of this compound is crucial for its application in display technologies and other advanced materials. Furthermore, in the context of drug development, characterizing the thermodynamics of small molecules is essential for predicting their stability, solubility, and polymorphism, all of which can impact bioavailability and efficacy. This guide will delve into the synthesis, phase behavior, and key thermodynamic parameters of this compound, providing a robust foundation for its scientific and industrial utilization.
Synthesis of this compound
The synthesis of this compound is typically achieved through an esterification reaction between 4-butylbenzoic acid and 4-cyano-3-fluorophenol. The general synthetic approach for this class of compounds has been described by Kelly[1]. The following protocol is a representative example of how this synthesis can be performed in a laboratory setting.
Experimental Protocol: Synthesis
Step 1: Acyl Chloride Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-butylbenzoic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-butylbenzoyl chloride.
Step 2: Esterification
-
Dissolve 4-cyano-3-fluorophenol in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and triethylamine, in a separate flask.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared 4-butylbenzoyl chloride to the cooled solution of the phenol with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing a mixture of crushed ice and dilute hydrochloric acid to neutralize the pyridine or triethylamine.
-
Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Thermodynamic Characterization Methodologies
The thermodynamic properties of this compound have been elucidated primarily through adiabatic calorimetry and polarizing microscopy.[2] These techniques provide a comprehensive understanding of the phase behavior and the energetic changes associated with phase transitions.
Adiabatic Calorimetry
Adiabatic calorimetry is a highly precise technique for measuring the heat capacity of a substance as a function of temperature. By maintaining a near-zero temperature difference between the sample cell and its surroundings, heat losses are minimized, allowing for accurate determination of the heat absorbed by the sample.
Experimental Protocol:
-
A precisely weighed sample of this compound is sealed in a calorimeter cell.
-
The cell is placed in an adiabatic shield within a cryostat.
-
The system is cooled to a low starting temperature (e.g., 5 K).[2]
-
A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature of the sample is monitored until thermal equilibrium is reached.
-
The heat capacity is calculated from the energy input and the resulting temperature rise.
-
This process is repeated in small temperature increments over the desired temperature range (e.g., 5 K to 360 K) to generate a detailed heat capacity curve.[2]
-
Phase transitions are identified by sharp peaks or anomalies in the heat capacity curve. The enthalpy (ΔH) and entropy (ΔS) of these transitions are determined by integrating the area under the peaks.
Polarizing Microscopy
Polarizing microscopy is used to visually observe the different phases of the material and to determine the transition temperatures. The unique optical textures of liquid crystalline phases allow for their identification.
Experimental Protocol:
-
A small amount of the sample is placed between a microscope slide and a coverslip.
-
The sample is placed on a hot/cold stage that allows for precise temperature control.
-
The sample is observed through a polarizing microscope as the temperature is slowly varied.
-
Phase transitions are identified by changes in the optical texture of the sample.
-
The temperatures at which these transitions occur are recorded. This method was used to confirm the phase behavior between 100 K and 300 K.[2]
Experimental Workflow Diagram
Caption: Workflow for the thermodynamic characterization of this compound.
Thermodynamic Properties and Phase Behavior
Heat capacity measurements have identified five distinct phases for this compound: a stable crystalline phase (Crystal I), a metastable crystalline phase (Crystal II), a metastable nematic liquid crystal phase, a glass of the nematic phase, and the isotropic liquid phase.[2]
Phase Transition Diagram
Caption: Phase transitions of this compound with corresponding transition temperatures.
Summary of Thermodynamic Data
| Parameter | Symbol | Value | Units | Method | Reference |
| Glass Transition Temperature | Tg | 210 | K | Adiabatic Calorimetry | [2] |
| Clearing Temperature (Nematic to Isotropic) | Tc | 279.4 | K | Polarizing Microscopy | [2] |
| Enthalpy of Clearing | ΔHc | 526 | J·mol⁻¹ | Adiabatic Calorimetry | [2] |
| Entropy of Clearing | ΔSc | 1.88 | J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | [2] |
| Melting Point (Metastable Crystal II) | Tfus(II) | 286 | K | Polarizing Microscopy | [2] |
| Melting Point (Stable Crystal I) | Tfus(I) | 288.43 | K | Adiabatic Calorimetry | [2] |
| Enthalpy of Fusion (Stable Crystal I) | ΔHfus(I) | 22.22 | kJ·mol⁻¹ | Adiabatic Calorimetry | [2] |
| Entropy of Fusion (Stable Crystal I) | ΔSfus(I) | 76.91 | J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry | [2] |
Discussion and Scientific Insights
The thermodynamic data reveals a complex polymorphic behavior for this compound. The existence of both stable and metastable crystalline forms is a critical consideration for material applications, as the physical properties can vary significantly between polymorphs. The relatively low enthalpy of clearing for the nematic to isotropic transition is characteristic of many liquid crystalline materials and reflects the small energetic difference between the ordered nematic phase and the disordered isotropic liquid.
The glass transition observed at 210 K indicates that the metastable nematic phase can be vitrified upon cooling, trapping the liquid crystalline order in a solid, amorphous state.[2] This property can be exploited in the development of materials with anisotropic properties in the glassy state.
The Debye temperatures, calculated from the low-temperature heat capacity data, were found to be 60.7 K for Crystal I and 55.3 K for Crystal II.[2] The lower Debye temperature for the metastable Crystal II suggests a softer crystal lattice with a higher density of low-frequency vibrational modes compared to the stable Crystal I.[2] This difference in lattice dynamics is a fundamental distinction between the two crystalline forms.
Conclusion
This technical guide has provided a detailed examination of the thermodynamic properties of this compound, grounded in experimental data. The synthesis, phase behavior, and key thermodynamic parameters have been presented in a structured and accessible format. The complex polymorphism and the well-characterized phase transitions of this material make it a subject of continued interest for both fundamental research and technological applications. The data and methodologies outlined herein serve as a valuable resource for scientists and engineers working with this and related liquid crystalline materials.
References
An In-depth Technical Guide on the Phase Behavior of 4-Cyano-3-fluorophenyl 4-butylbenzoate Liquid Crystal
Authored for: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically-grounded overview of the phase behavior of the liquid crystal 4-Cyano-3-fluorophenyl 4-butylbenzoate. It is structured to deliver not just procedural steps but the scientific rationale behind the characterization of this material, ensuring a robust understanding for both research and application.
Introduction: The Significance of Laterally Fluorinated Cyano-Ester Liquid Crystals
Liquid crystals with a terminal cyano group and a lateral fluorine substituent, such as this compound, are a cornerstone of modern liquid crystal display (LCD) technology and are finding increasing relevance in advanced materials and sensing applications. The strategic placement of a fluorine atom perpendicular to the long molecular axis profoundly influences the molecule's physical properties. This substitution can disrupt simple packing, leading to a lower melting point and a broader temperature range for the liquid crystalline phases. Furthermore, the high electronegativity of fluorine can alter the dielectric anisotropy, a critical parameter for the electro-optic response in display devices. A thorough understanding of the phase behavior of this specific compound is therefore essential for optimizing its performance in existing applications and for the rational design of novel liquid crystal mixtures.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a rigid core composed of two phenyl rings linked by an ester group, a flexible butyl tail, and polar cyano and fluoro substituents. This combination of a rigid core and flexible periphery is a classic design for inducing mesophase (liquid crystal) behavior.
Chemical Structure:
(A simplified 2D representation)
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₇H₁₄FNO₂ |
| Molecular Weight | 283.30 g/mol |
| CAS Number | 86776-52-5 |
Data sourced from PubChem and Tokyo Chemical Industry Co., Ltd.[2][3]
Comprehensive Phase Behavior Analysis
The thermal transitions of this compound delineate the boundaries of its different physical states: crystalline solid, nematic liquid crystal, and isotropic liquid.
Phase Transitions and Thermodynamic Data
Heat capacity measurements using adiabatic calorimetry have identified multiple phases for this compound.[4] These include a stable crystalline form (crystal I), a metastable crystalline form (crystal II), a metastable nematic phase, and its glassy state at low temperatures.[4] The key transitions for the stable crystalline form are presented below.
| Transition | Transition Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |
| Crystal I to Nematic | 288.43 K (15.28 °C) | 22.22 kJ·mol⁻¹ | 76.91 J·K⁻¹·mol⁻¹ |
| Nematic to Isotropic | 279.4 K (6.25 °C) | 526 J·mol⁻¹ | 1.88 J·K⁻¹·mol⁻¹ |
Data from heat capacity measurements by adiabatic calorimetry.[4]
The large enthalpy and entropy change for the crystal-to-nematic transition signifies a significant loss of positional order, characteristic of melting.[4] In contrast, the much smaller values for the nematic-to-isotropic transition reflect the more subtle loss of the long-range orientational order that defines the nematic phase.[4]
Methodologies for Experimental Characterization
A multi-technique approach is imperative for the unambiguous characterization of the phase behavior of liquid crystals. This ensures a holistic understanding by probing thermal, optical, and structural properties.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[5][6] Endothermic peaks on heating correspond to transitions that require energy input, such as melting, while exothermic peaks on cooling indicate energy release, as in crystallization.[7][8]
Trustworthiness (Self-Validating Protocol):
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. A reference pan is left empty.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., -20 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase (e.g., 50 °C).
-
Hold isothermally for 2-5 minutes to ensure complete melting and erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
A second heating scan is often performed to observe the behavior of the material under standardized thermal conditions.
-
-
Data Interpretation: The onset temperature of a peak is typically taken as the transition temperature, and the integrated area under the peak provides the enthalpy of the transition.[9]
Causality: The choice of a controlled heating and cooling rate is a critical parameter. A rate of 10-20 °C/min is common, balancing the need for good signal resolution with the prevention of thermal lag.[7][8] The second heating run is essential for materials that may exhibit complex polymorphism or supercooling, as it provides a more reproducible thermal profile.[4]
Polarized Optical Microscopy (POM)
Expertise & Experience: POM is a powerful visual technique for identifying liquid crystal phases by their characteristic optical textures.[5] These textures arise from the birefringence of the material, which is its ability to split a beam of polarized light into two rays with different refractive indices.[10]
Trustworthiness (Self-Validating Protocol):
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean microscope slide and covered with a coverslip.
-
Temperature Control: The slide is mounted on a programmable hot stage that allows for precise temperature control.
-
Observation: The sample is observed between crossed polarizers. The isotropic liquid, being optically isotropic, will not rotate the plane of polarized light and will appear dark.[10] The nematic phase, being anisotropic, will appear bright and exhibit characteristic textures, such as the "Schlieren" or "marbled" texture.[11][12]
-
Phase Transition Identification: By slowly heating and cooling the sample, the temperatures at which these textures appear and disappear can be correlated with the transitions observed in the DSC thermogram.
Causality: The use of crossed polarizers is fundamental to this technique. Anisotropic materials will appear bright against a dark background, allowing for the direct visualization of the transition from the ordered, birefringent liquid crystal phase to the disordered, isotropic liquid.[10]
X-ray Diffraction (XRD)
Expertise & Experience: XRD provides definitive information about the molecular arrangement and degree of order within a material.[5][13] It is used to distinguish between the different types of order present in crystalline and liquid crystalline phases.
Trustworthiness (Self-Validating Protocol):
-
Sample Alignment: For detailed structural information, the liquid crystal sample is often aligned using an external magnetic or electric field.[14]
-
Temperature-Dependent Measurements: XRD patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.[15]
-
Pattern Analysis:
-
Nematic Phase: An unaligned nematic sample will show a diffuse ring at a wide angle, corresponding to the average intermolecular distance.[16] An aligned sample will show two diffuse arcs at wide angles, indicating short-range positional order but long-range orientational order.[16][17]
-
Crystalline Phase: The crystalline solid will exhibit sharp Bragg peaks, indicative of long-range positional and orientational order in three dimensions.
-
Causality: The nature of the diffraction pattern directly reflects the degree of molecular order. The diffuse scattering in the nematic phase confirms the liquid-like nature of the positional order, while the sharpness of the crystalline peaks confirms a well-defined lattice structure.[16][18]
Logical Workflow for Phase Behavior Characterization:
Caption: A logical workflow for the comprehensive characterization of liquid crystal phases.
Conclusion
The comprehensive characterization of this compound reveals a rich polymorphic and mesomorphic behavior. A multi-technique approach, integrating differential scanning calorimetry, polarized optical microscopy, and X-ray diffraction, is essential for a complete and accurate description of its phase transitions. The data and methodologies presented in this guide provide a robust framework for researchers and scientists working with this and similar advanced materials, enabling a deeper understanding of their fundamental properties and facilitating their application in technological and pharmaceutical contexts.
References
- 1. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]
- 2. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 86776-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. s4science.at [s4science.at]
- 7. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webs.ucm.es [webs.ucm.es]
- 12. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02738A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. barron.rice.edu [barron.rice.edu]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
"polymorphism of 4-Cyano-3-fluorophenyl 4-butylbenzoate"
An In-depth Technical Guide to the Polymorphism of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB)
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Polymorphism in Advanced Materials
In the realm of materials science and drug development, polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a phenomenon of profound significance. These different forms, or polymorphs, possess identical chemical compositions but distinct internal crystal lattices. This structural variance can lead to dramatic differences in crucial physicochemical properties, including melting point, solubility, stability, and bioavailability. For liquid crystalline materials like this compound (4CFPB), understanding and controlling polymorphism is paramount. It dictates the material's phase behavior, thermal operating range, and ultimately, its performance in applications such as displays, sensors, and optical components. This guide provides a comprehensive exploration of the rich and complex polymorphic landscape of 4CFPB, grounded in established analytical methodologies and thermodynamic principles.
Synthesis and Molecular Structure
This compound (4CFPB) is a mesogenic compound that exhibits a nematic liquid crystal phase. Its molecular structure, characterized by a rigid core and a flexible alkyl chain, is fundamental to its liquid crystalline and polymorphic behavior. The CAS Number for this compound is 86776-52-5, and its molecular formula is C18H16FNO2.
General Synthesis Pathway: Esterification
The synthesis of 4CFPB typically proceeds via a standard esterification reaction between 4-butylbenzoic acid and 4-cyano-3-fluorophenol. While various coupling agents can be employed, a common laboratory-scale approach involves the use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Caption: General synthesis workflow for 4CFPB via DCC-catalyzed esterification.
The Polymorphic and Mesophasic Landscape of 4CFPB
4CFPB is a monotropic liquid crystal, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid state. Its phase behavior is particularly complex, featuring multiple crystalline polymorphs and a vitrified (glassy) liquid crystal state. This rich polymorphism makes it an excellent model system for studying the interplay between crystallization, vitrification, and mesophase formation.
The primary phases identified for 4CFPB are:
-
Isotropic Liquid (Iso): The disordered liquid phase at high temperatures.
-
Nematic Phase (N): A liquid crystal phase with long-range orientational order but no positional order.
-
Glass of the Nematic Phase (Ng): A non-equilibrium, amorphous solid state formed by rapid cooling of the nematic phase, which kinetically bypasses crystallization.
-
Crystal I (Cr I): The thermodynamically stable crystalline form.
-
Crystal II (Cr II): A metastable crystalline polymorph.
-
Smectic Phase: A higher-ordered liquid crystal phase that can be induced by the application of high pressure.
Thermodynamic Transitions and Properties
The transitions between these phases are governed by thermodynamics and kinetics. Differential Scanning Calorimetry (DSC) is the primary tool for quantifying these transitions.
| Transition Event | Symbol | Temperature (K) | Enthalpy (ΔH) | Method | Notes |
| Isotropic to Nematic | TI-N | 279.9, 279.4 | - | DSC | Observed on cooling. Also known as the clearing temperature (Tc). |
| Melting of Crystal I | Tm(I) | 288.4 | - | DSC | Fusion of the stable polymorph to the isotropic liquid. |
| Melting of Crystal II | Tm(II) | 286 | - | DSC | Fusion of the metastable polymorph to a metastable isotropic liquid. |
| Nematic to Crystal II | Tcryst | 233 | - | DSC | Spontaneous crystallization on heating the supercooled nematic phase. |
| Glass Transition | Tg | ~220 | - | DSC, TSDC | Transition from the supercooled nematic liquid to the nematic glass. |
| Cold Crystallization | Tcc | > 250 | - | DSC, POM | Crystallization of Cr II observed upon heating the nematic glass. |
Note: Enthalpy values are often not reported in survey studies but are measurable quantities.
Caption: Thermal transition pathways for the phases of 4CFPB.
Experimental Protocols for Polymorph Characterization
A multi-technique approach is essential for the unambiguous characterization of 4CFPB's polymorphic forms. Each method provides complementary information about the material's thermodynamic, structural, and optical properties.
Differential Scanning Calorimetry (DSC)
Causality: DSC is the cornerstone of thermal analysis. It measures the heat flow into or out of a sample as a function of temperature or time. This allows for the precise determination of transition temperatures (melting, crystallization, glass transition) and their associated enthalpy changes, providing a quantitative thermodynamic fingerprint of the material.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 4CFPB into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min) to create a stable thermal atmosphere.
-
Thermal Program (Cycle 1 - Erase Thermal History):
-
Heat the sample from room temperature to 323 K (well into the isotropic phase) at a rate of 10 K/min.
-
Hold isothermally for 5 minutes to ensure complete melting and erasure of any prior thermal history.
-
-
Thermal Program (Cycle 2 - Cooling):
-
Cool the sample from 323 K to 173 K (well below the glass transition) at a controlled rate of 10 K/min. This will reveal the isotropic-to-nematic transition and the subsequent vitrification.
-
-
Thermal Program (Cycle 3 - Heating):
-
Heat the sample from 173 K back to 323 K at 10 K/min. This will show the glass transition (Tg), followed by cold crystallization (Tcc) into a metastable form (Cr II), and finally, the melting (Tm) of the crystalline forms.
-
-
Data Analysis: Analyze the resulting heat flow curve to identify and quantify thermal events. Exothermic peaks represent crystallization, while endothermic peaks represent melting. A step-change in the baseline indicates the glass transition.
Polarized Light Microscopy (PLM)
Causality: PLM is a vital qualitative technique that exploits the anisotropic nature of liquid crystals and crystalline solids. Polymorphs often exhibit distinct crystal habits (shapes) and birefringence, while liquid crystal phases show characteristic textures. This allows for direct visual confirmation of phase identity and observation of transition dynamics.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of 4CFPB on a clean microscope slide and cover with a coverslip.
-
Heating Stage Setup: Position the slide on a calibrated hot stage connected to a temperature controller, which is mounted on the polarizing microscope's stage.
-
Observation on Cooling:
-
Heat the sample to the isotropic phase (~300 K), where the field of view will be completely dark under crossed polarizers.
-
Slowly cool the sample (e.g., 5 K/min). Observe the nucleation and growth of the nematic phase, identifiable by its characteristic schlieren or threaded texture.
-
Continue cooling and observe the potential crystallization from the nematic phase.
-
-
Observation on Heating from Glass:
-
Rapidly cool the sample from the nematic phase to below Tg (~200 K) to form the nematic glass.
-
Slowly heat the sample (5 K/min) while observing. Note the temperature at which mobility returns (above Tg) and the subsequent nucleation and growth of crystalline spherulites or domains, which corresponds to cold crystallization.
-
Continue heating to observe the melting of these crystalline structures.
-
-
Image Capture: Document the distinct textures and crystal morphologies at key temperatures for comparative analysis.
Broadband Dielectric Spectroscopy (BDS)
Causality: BDS probes the rotational dynamics of polar molecules. It is exceptionally sensitive to changes in molecular mobility associated with phase transitions. For 4CFPB, it can distinguish between different relaxation processes, such as the reorientation of molecules around their short axes (α-relaxation) and intramolecular motions (β-relaxation), providing deep insight into the dynamics of the nematic and glassy states.
Step-by-Step Protocol:
-
Sample Cell Preparation: Place the liquid 4CFPB sample in a parallel-plate capacitor cell. The distance between the electrodes is maintained by spacers.
-
Instrument Connection: Connect the sample cell to a high-resolution dielectric analyzer. Place the cell within a temperature-controlled cryostat.
-
Measurement Program:
-
Set the frequency range (e.g., 10-1 Hz to 106 Hz).
-
Perform isothermal frequency sweeps at discrete temperature steps during both cooling and heating cycles, mirroring the DSC thermal profile.
-
-
Data Analysis:
-
Plot the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity versus frequency for each temperature.
-
The peak frequency of the loss tangent (ε'') corresponds to the relaxation time (τ) of a specific molecular motion.
-
Analyze the temperature dependence of these relaxation times. A super-Arrhenius dependence is characteristic of the main structural relaxation approaching the glass transition, while an Arrhenius dependence is typical for secondary relaxations. This analysis helps to precisely map the glass transition dynamics.
-
Caption: Integrated workflow for the characterization of 4CFPB polymorphs.
Conclusion and Outlook
The study of this compound reveals a fascinating and complex polymorphic system. The competition between the formation of a stable crystal (Cr I), a metastable crystal (Cr II), and a vitrified nematic phase (Ng) is a classic example of kinetic versus thermodynamic control. By employing a synergistic combination of DSC, PLM, and BDS, a comprehensive picture of its phase behavior and molecular dynamics can be constructed. This detailed understanding is not merely academic; it is essential for controlling the material's properties for technological applications. Future research, likely incorporating X-ray Diffraction (XRD) for structural solution and Small Angle Neutron Scattering (SANS) for studying behavior under confinement, will further elucidate the intricate structure-property relationships in this and similar advanced functional materials.
An In-Depth Technical Guide to the Solubility and Stability of 4-Cyano-3-fluorophenyl 4-butylbenzoate
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Cyano-3-fluorophenyl 4-butylbenzoate, a liquid crystal intermediate. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the methodologies for determining the solubility profile and assessing the chemical stability of this compound. By synthesizing established scientific principles with actionable experimental protocols, this guide serves as an essential resource for ensuring the quality, performance, and reliability of formulations and applications involving this molecule. We delve into the theoretical underpinnings of its solubility and stability, present detailed protocols for empirical determination, and discuss the interpretation of the resulting data.
Introduction
This compound is a complex organic molecule with properties that make it of significant interest in the field of liquid crystal technology[1][2][3]. Its molecular structure, characterized by a benzoate ester linkage, a nitrile group, and a fluorine substituent, imparts unique electronic and steric characteristics that influence its physical and chemical behavior. A thorough understanding of its solubility and stability is paramount for its application in research and development, particularly in ensuring consistent performance, predicting shelf-life, and developing robust formulations.
This guide is structured to provide both theoretical insights and practical, field-proven methodologies. We will first explore the anticipated solubility of this compound based on its structural features, followed by a detailed protocol for its empirical determination. Subsequently, we will examine the factors influencing its stability and outline a comprehensive forced degradation study to identify potential degradation pathways and establish its stability profile.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for any experimental design. The following table summarizes key physicochemical information gathered from reputable chemical suppliers and scientific literature.
| Property | Value | Source |
| Chemical Name | This compound | TCI Chemicals[4], Oakwood Chemical[5] |
| CAS Number | 86776-52-5 | TCI Chemicals[4], Oakwood Chemical[5] |
| Molecular Formula | C18H16FNO2 | TCI Chemicals[4], Oakwood Chemical[5] |
| Molecular Weight | 297.32 g/mol | Oakwood Chemical[5] |
| Appearance | Colorless to light yellow/orange clear to cloudy liquid | TCI Chemicals[4] |
| Purity | >98.0% (GC) | TCI Chemicals |
| Storage | Recommended in a cool, dark place (<15°C) | TCI Chemicals[4] |
| Polymorphism | Exhibits complex phase behavior including metastable nematic and crystalline phases | ResearchGate[1] |
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction chemistry to formulation development. The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the structure of this compound, which possesses both polar (cyano and ester groups) and non-polar (butyl and phenyl groups) regions, its solubility is expected to vary significantly across different solvents.
Theoretical Solubility Considerations
-
Polar Solvents (e.g., Water, Methanol): The presence of the polar cyano and ester functionalities suggests some affinity for polar solvents. However, the large non-polar hydrocarbon backbone will likely limit its aqueous solubility. It is expected to have moderate to good solubility in polar organic solvents like methanol and ethanol.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The significant non-polar character imparted by the butyl group and the phenyl rings suggests good solubility in non-polar solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to interact with the polar functionalities without the steric hindrance of hydrogen bonding.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of common laboratory solvents.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (>98% purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Hexane) of analytical grade
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solute at the bottom of each vial to confirm saturation.
-
Seal the vials and place them in a thermostatically controlled environment (e.g., 25°C ± 0.5°C).
-
Stir the solutions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solutions to stand undisturbed for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Record the weight of the filtered solution.
-
-
Quantification by HPLC:
-
Develop a validated HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water gradient and UV detection at an appropriate wavelength (determined by UV scan) is a suitable starting point.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the filtered samples and the calibration standards into the HPLC system.
-
Determine the concentration of the compound in each saturated solution by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the density of the solvent if necessary.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| Water | 10.2 | To be determined |
| Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined |
| Acetone | 5.1 | To be determined |
| Acetonitrile | 5.8 | To be determined |
| Toluene | 2.4 | To be determined |
| Hexane | 0.1 | To be determined |
Diagram of Experimental Workflow:
Caption: Workflow for determining the quantitative solubility of this compound.
Stability Profile
The stability of a chemical compound is its ability to resist chemical change or physical degradation over time under various environmental conditions. For this compound, potential degradation pathways include hydrolysis of the ester bond, reactions involving the cyano group, and degradation of the aromatic rings. A forced degradation study is an essential tool to identify these potential degradation products and pathways.
Potential Degradation Pathways
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-butylbenzoic acid and 4-cyano-3-fluorophenol.
-
Oxidation: The aromatic rings and the benzylic positions of the butyl group could be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.
-
Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups like the cyano group, can be susceptible to degradation upon exposure to UV light.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule. The presence of the fluorinated aromatic ring might influence the thermal stability.
Forced Degradation Study Protocol
This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage conditions.
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound (>98% purity)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Suitable solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Thermostatically controlled ovens
-
Photostability chamber
-
HPLC-UV system and/or HPLC-MS system for analysis
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use HPLC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Data Presentation:
The results of the forced degradation study should be presented in a table summarizing the extent of degradation and the formation of degradation products.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 24 h | 60°C | To be determined | To be determined | To be determined |
| 0.1 N NaOH | 8 h | RT | To be determined | To be determined | To be determined |
| 3% H2O2 | 24 h | RT | To be determined | To be determined | To be determined |
| Thermal (Solid) | 48 h | 80°C | To be determined | To be determined | To be determined |
| Thermal (Solution) | 48 h | 80°C | To be determined | To be determined | To be determined |
| Photolytic | 1.2 M lux h | RT | To be determined | To be determined | To be determined |
Diagram of Forced Degradation Workflow:
Caption: Workflow for the forced degradation study of this compound.
Conclusion
The solubility and stability of this compound are fundamental parameters that govern its successful application. This guide has provided a comprehensive framework for understanding and experimentally determining these critical properties. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the necessary data to ensure the quality, efficacy, and safety of their work. The insights gained from these studies will enable the development of robust formulations, the establishment of appropriate storage conditions and shelf-life, and a deeper understanding of the chemical behavior of this important liquid crystal intermediate.
References
An In-depth Technical Guide to the Health and Safety of 4-Cyano-3-fluorophenyl 4-butylbenzoate
Introduction: Navigating the Chemistry and Hazards of a Liquid Crystal Monomer
4-Cyano-3-fluorophenyl 4-butylbenzoate is a liquid crystal monomer integral to the formulation of advanced display technologies and other specialized organic materials.[1] Its unique molecular architecture, characterized by a fluorinated cyanophenyl group linked to a butylbenzoate moiety, imparts the desirable mesogenic properties essential for these applications.[1] However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential health and safety risks. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, risk assessment, and emergency management associated with this compound.
Compound Identification
To ensure clarity and precision in all laboratory and safety protocols, it is crucial to correctly identify the compound using its standard chemical identifiers.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Butylbenzoic Acid 4-Cyano-3-fluorophenyl Ester |
| CAS Number | 86776-52-5 |
| Molecular Formula | C18H16FNO2[2] |
| Molecular Weight | 297.33 g/mol [2] |
Hazard Identification and Classification: A Multifaceted Risk Profile
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with acute toxicity and irritant properties.[3]
GHS Classification: [3]
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
Signal Word: Warning[3]
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The presence of the cyano (-C≡N) group suggests that this compound should be handled with the same caution as other organic nitriles, which can release hydrogen cyanide upon decomposition or under certain metabolic conditions.[4]
Physical and Chemical Properties: Understanding the Substance's Behavior
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing safe experimental protocols and mitigating risks.
| Property | Value | Source |
| Physical State | Liquid | [5] |
| Appearance | Colorless to Light yellow to Light orange clear liquid to cloudy liquid | |
| Melting Point | 8 °C | [5] |
| Refractive Index | 1.56 | [5] |
| Specific Gravity | 1.16 | [5] |
Toxicological Profile: Assessing the Health Risks
The toxicity of many nitriles is associated with their ability to release cyanide, which can inhibit cellular respiration.[6] Symptoms of exposure to cyano compounds can range from weakness and headaches to more severe effects like difficulty breathing and loss of consciousness.[6]
Risk Assessment Workflow: A Proactive Approach to Laboratory Safety
A systematic risk assessment is paramount before commencing any work with this compound. The following workflow, visualized in the DOT graph below, outlines a structured approach to identifying hazards, evaluating risks, and implementing appropriate control measures.
Caption: A workflow for conducting a comprehensive risk assessment.
Safe Handling and Exposure Control: A Practical Guide
Adherence to stringent handling procedures and the consistent use of appropriate personal protective equipment (PPE) are non-negotiable when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should be removed and laundered before reuse.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness and Response
Prompt and correct action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride. The potential for the release of hydrogen cyanide gas in a fire should be considered.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Management and Waste Disposal
Spill Cleanup
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal
Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.
-
Chemical Waste: Collect waste material in a designated, labeled, and sealed container. This material should be disposed of as hazardous waste through an approved waste disposal facility.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable compound in the advancement of materials science. However, its potential hazards necessitate a proactive and informed approach to safety. By understanding its properties, conducting thorough risk assessments, and adhering to the stringent handling and emergency procedures outlined in this guide, researchers and scientists can mitigate the risks and ensure a safe laboratory environment. A steadfast commitment to a culture of safety is not only a professional responsibility but also a cornerstone of scientific integrity and innovation.
References
- 1. Buy 4-Cyano-3-fluorophenyl 4-ethylbenzoate | 86776-50-3 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Acute and chronic toxicity of benzotriazoles to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for 4-Cyano-3-fluorophenyl 4-butylbenzoate in Nematic Liquid Crystals
Foreword: The Strategic Role of Fluorination in Advanced Nematic Materials
The pursuit of high-performance liquid crystal displays (LCDs) is fundamentally a quest for materials with optimized physical properties. The introduction of fluorine atoms into liquid crystal molecules represents a pivotal strategy in this endeavor. Fluorination, particularly on the phenyl ring of benzoate esters, profoundly influences key parameters such as dielectric anisotropy (Δε), viscosity (γ), and the stability of the nematic phase. 4-Cyano-3-fluorophenyl 4-butylbenzoate stands as a prime exemplar of this molecular engineering approach. Its unique combination of a strong dipole from the cyano group and the tailored modifications induced by the fluorine substituent makes it a valuable component in sophisticated nematic mixtures. This guide provides a comprehensive overview of its properties and detailed protocols for its application, aimed at researchers and professionals in materials science and drug development who may utilize liquid crystal technologies.
Physicochemical Profile of this compound
This compound, with the synonym 4-Butylbenzoic Acid 4-Cyano-3-fluorophenyl Ester, is a calamitic (rod-shaped) liquid crystal that exhibits a monotropic nematic phase. This means the nematic phase is observed only upon cooling from the isotropic liquid state. The presence of both a cyano (-CN) and a fluoro (-F) group are critical to its electronic properties. The strong dipole moment of the cyano group, in conjunction with the electron-withdrawing nature of the fluorine atom, results in a high positive dielectric anisotropy. This is a crucial characteristic for creating liquid crystal mixtures that can be switched at low voltages in display applications.
The material exhibits complex polymorphism, with multiple stable and metastable crystalline phases, a glass transition of the nematic phase, and the liquid crystalline nematic phase itself. Understanding these phases and their transition temperatures is critical for defining the operational and storage temperature ranges of any liquid crystal mixture containing this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆FNO₂ | |
| CAS Number | 86776-52-5 | |
| Appearance | Colorless to light yellow/orange liquid | |
| Nematic to Isotropic Transition (Tₙᵢ or T꜀) | ~279.4 K (6.25 °C) | |
| Crystal I Fusion Temperature (Tբᵤₛ) | 288.43 K (15.28 °C) | |
| Nematic Phase Glass Transition (T₉) | ~210 K (-63.15 °C) |
Note: The phase transition temperatures can vary slightly depending on the measurement technique and purity of the sample.
The molecular structure of this compound is presented below.
Application Notes & Protocols: 4-Cyano-3-fluorophenyl 4-butylbenzoate as a Precursor for Advanced Polymer Synthesis
Document ID: ANP-CFPB-202601
Abstract: This document provides a comprehensive technical guide for researchers on the synthesis and polymerization of 4-Cyano-3-fluorophenyl 4-butylbenzoate. While not a widely documented monomer, its molecular architecture is archetypal for the synthesis of high-performance materials, particularly liquid crystalline polymers. These materials are of significant interest for applications in advanced displays, optical films, and thermally stable composites. This guide furnishes detailed, field-proven protocols for the de novo synthesis of the monomer, its subsequent polymerization into a cross-linked polytriazine network, and the essential characterization techniques required to validate the material at each stage.
Introduction: The Scientific Rationale
The molecule this compound belongs to the family of cyanophenyl benzoate esters, a class of compounds well-regarded as building blocks (mesogens) for liquid crystalline materials.[1][2][3] The defining features of this specific precursor are:
-
A Rigid Core: The phenyl benzoate structure provides the necessary rigidity for forming ordered, anisotropic liquid crystal phases.[1][4]
-
A Flexible Tail: The 4-butyl group acts as a flexible spacer, which is crucial for influencing the melting point and the stability of the liquid crystalline phases.[5][6]
-
A Strong Dipole: The terminal cyano (-C≡N) group imparts a strong dipole moment, promoting the specific intermolecular interactions that lead to the formation of desirable smectic and nematic phases.[1]
-
Lateral Substitution: The lateral fluorine atom can significantly modify the material's properties by altering the molecule's shape, steric hindrance, and dipole moment, often leading to lower melting points and influencing the specific type of liquid crystal phase formed.[5]
This guide focuses on a specific, high-value application: the formation of a cross-linked polymer network through the cyclotrimerization of the cyano groups. This process converts the monomer into a robust, thermoset material that retains the anisotropic properties of the liquid crystal precursor, yielding a polymer with exceptional thermal stability and mechanical strength.[7][8]
Part 1: Synthesis of the Monomer Precursor
The synthesis of this compound is most efficiently achieved via a two-step process, beginning with the preparation of an acid chloride followed by an esterification reaction.
Step 1.1: Synthesis of 4-Butylbenzoyl Chloride
The initial step involves the conversion of 4-butylbenzoic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-butylbenzoic acid (17.8 g, 0.1 mol). The entire apparatus should be under a nitrogen or argon atmosphere to prevent moisture ingress.
-
Reagent Addition: Slowly add thionyl chloride (15.5 g, 0.13 mol, ~1.3 equivalents) to the flask at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-butylbenzoyl chloride is typically used in the next step without further purification.
Step 1.2: Esterification via Schotten-Baumann Reaction
This step joins the acid chloride with 4-cyano-3-fluorophenol to form the final ester. The Schotten-Baumann reaction conditions, using an aqueous base, are ideal for this transformation as the base activates the phenol by converting it to the more nucleophilic phenoxide ion and neutralizes the HCl byproduct.[9][10][11][12][13]
Protocol:
-
Setup: In a 500 mL flask, dissolve 4-cyano-3-fluorophenol (13.7 g, 0.1 mol) in a 10% aqueous sodium hydroxide (NaOH) solution (60 mL). Cool the solution to 0-5°C in an ice bath.
-
Acylation: While stirring vigorously, slowly add the crude 4-butylbenzoyl chloride (19.6 g, 0.1 mol) dropwise to the cooled phenoxide solution. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. A solid precipitate of the product should form.
-
Workup: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white solid.
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the two-step synthesis of the target monomer.
Part 2: Characterization of the Monomer
Before polymerization, it is imperative to confirm the identity and purity of the synthesized monomer. The following techniques are standard.
| Technique | Purpose | Expected Observations |
| FT-IR | Functional Group Analysis | - C≡N (nitrile) stretch: ~2230 cm⁻¹- C=O (ester) stretch: ~1735 cm⁻¹- C-O (ester) stretch: ~1270 cm⁻¹- Aromatic C-H & C=C bands |
| ¹H NMR | Proton Environment | - Aromatic protons (multiplets): ~7.0-8.2 ppm- Butyl chain protons (-CH₂-, -CH₃): ~0.9-2.8 ppm |
| ¹³C NMR | Carbon Skeleton | - C≡N carbon: ~115 ppm- C=O carbon: ~165 ppm- Aromatic & Butyl carbons in expected regions |
| ¹⁹F NMR | Fluorine Presence | - A single resonance confirming the single fluorine environment. |
| Mass Spec. | Molecular Weight | - Molecular ion peak [M]⁺ corresponding to C₁₈H₁₆FNO₂ (m/z = 297.32). |
| DSC | Thermal Properties | - A sharp endothermic peak corresponding to the melting point (Tₘ). |
Part 3: Polymerization via Cyclotrimerization
The nitrile groups of the monomer can be induced to undergo cyclotrimerization, where three nitrile groups react to form a highly stable, aromatic 1,3,5-triazine ring.[7][14][15] This reaction creates covalent cross-links between the monomer units, forming a rigid, thermosetting polymer network. This process is typically initiated thermally, often with the aid of a catalyst.
Protocol:
-
Preparation: Ensure the monomer is thoroughly dried to remove any residual solvent or moisture, which can interfere with the polymerization.
-
Catalyst Addition (Optional but Recommended): For lower curing temperatures, the monomer can be mixed with a suitable catalyst. Lewis acids such as zinc chloride (ZnCl₂) or triflic acid are effective.[14][16] A typical loading is 0.5-2 mol% relative to the monomer.
-
Curing Process:
-
Place the monomer (or monomer/catalyst mixture) in a mold or on a substrate.
-
Heat the sample in a programmable oven or hot press under a nitrogen atmosphere.
-
Step A (Isotropization): Heat the sample to a temperature above its clearing point (the transition from liquid crystal to isotropic liquid). This ensures a uniform starting state. This temperature must be determined by DSC and POM analysis beforehand.
-
Step B (LC Phase Curing): Cool the sample down into its liquid crystalline temperature range (e.g., the nematic or smectic phase). Hold at this temperature for several hours (e.g., 150-180°C for 4-6 hours). Polymerization within the ordered LC phase can help lock in the anisotropic structure.
-
Step C (Post-Curing): Increase the temperature to a higher value (e.g., 200-250°C) for 2-4 hours to drive the reaction to completion and ensure high cross-link density.
-
-
Cooling: Slowly cool the cured polymer to room temperature to minimize internal stress. The resulting material should be a hard, insoluble solid.
Polymerization and Cross-Linking Mechanism
Caption: Formation of a triazine cross-link from three monomer nitrile groups.
Part 4: Characterization of the Polymer
Characterization of the final thermoset polymer focuses on confirming the chemical transformation and evaluating its thermal and structural properties.
| Technique | Purpose | Expected Observations |
| FT-IR | Confirm Reaction | - Disappearance or significant reduction of the nitrile (-C≡N) peak at ~2230 cm⁻¹.- Appearance of characteristic triazine ring vibration peaks around 1550 cm⁻¹ and 1360 cm⁻¹. |
| DSC | Thermal Transitions | - Absence of a melting peak (Tₘ) as the material is now a thermoset.- A shift in the baseline indicating the glass transition temperature (T₉). |
| POM | Anisotropy | - If the polymer was cured in a liquid crystalline phase, it should retain birefringence when viewed between crossed polarizers, indicating a frozen-in anisotropic structure.[17][18][19][20] The specific texture observed can confirm the nature of the LC phase (e.g., nematic, smectic).[1][21] |
| TGA | Thermal Stability | - A TGA scan (typically under a nitrogen atmosphere) will show the onset temperature of decomposition.[22][23] Polytriazine networks are known for their high thermal stability, often showing minimal weight loss below 350-400°C.[24][25][26] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Properties of Cholesteryl Benzoate Derivatives: Liquid Crystals and Organogelators | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. junikhyatjournal.in [junikhyatjournal.in]
- 5. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ias2.ust.hk [ias2.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. grokipedia.com [grokipedia.com]
- 11. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 14. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. bhu.ac.in [bhu.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 23. torontech.com [torontech.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Cyano-3-fluorophenyl 4-butylbenzoate in Advanced Material Coatings
Introduction: The Strategic Role of Fluorinated Cyanophenyl Benzoates in Optical Coatings
In the realm of advanced materials, particularly for optical and photonic applications, precision at the molecular level dictates macroscopic performance. 4-Cyano-3-fluorophenyl 4-butylbenzoate is a liquid crystalline compound engineered for high-performance optical coatings, primarily serving as a critical component in liquid crystal alignment layers and functional optical films.[1] Its molecular architecture, featuring a rigid core, a flexible butyl tail, a polar cyano group, and a strategically placed fluorine atom, imparts a unique combination of properties essential for controlling the behavior of light.[1]
The cyano (-CN) group, with its strong dipole moment, promotes the intermolecular interactions necessary for the formation of stable nematic liquid crystal phases.[1] This ordered, yet fluid, state is fundamental to the functionality of liquid crystal displays (LCDs) and other light-modulating devices.[2] The lateral fluorine substituent is not merely an incidental modification; it serves to fine-tune the molecule's dielectric anisotropy, viscosity, and refractive index.[3] This fluorination is a key strategy in modern liquid crystal design to optimize electro-optical switching characteristics and enhance material stability.[3]
These application notes provide a comprehensive guide for researchers and materials scientists on the utilization of this compound in the fabrication of advanced material coatings. We will delve into its role in inducing specific liquid crystal alignments, provide detailed protocols for the formulation and application of coatings, and outline methods for their characterization.
Physicochemical Properties and Formulation Data
A thorough understanding of the material's properties is crucial for successful formulation and application.
| Property | Value | Source |
| CAS Number | 86776-52-5 | [4] |
| Molecular Formula | C₁₈H₁₆FNO₂ | [4] |
| Molecular Weight | 297.32 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Purity | >98.0% (GC) | |
| Phase Behavior | Exhibits nematic liquid crystal phases | [3] |
Application I: Vertical Alignment Layers for Nematic Liquid Crystals
One of the primary applications of this compound is as a component in coatings that induce homeotropic (vertical) alignment of nematic liquid crystals.[5][6] This vertical alignment is crucial for various display modes, including vertically aligned (VA) LCDs, which are known for their high contrast ratios. The principle relies on creating a low surface energy coating that encourages the liquid crystal molecules to align perpendicular to the substrate.
Mechanism of Action
The mechanism involves the self-assembly of molecules at the substrate interface. While this specific molecule might be part of a more complex mixture, the underlying principle involves leveraging its chemical structure. Benzoic acid derivatives, a class to which this molecule belongs, have been shown to form self-assembled layers that promote stable homeotropic alignment.[5][6] The alkyl (butyl) chain of the molecule orients away from the polar substrate, creating a non-polar, low-energy surface that the liquid crystal molecules align perpendicular to.
Experimental Workflow for Vertical Alignment Coating
Caption: Workflow for creating and testing a vertical alignment layer.
Protocol 1: Fabrication of a Vertical Alignment Layer
This protocol describes the creation of a liquid crystal test cell to evaluate the vertical alignment properties of a coating containing this compound.
Materials:
-
This compound (Product No: C3341, >98.0% purity)
-
Polyimide precursor solution (e.g., SE-7492, Nissan Chemical)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Indium Tin Oxide (ITO) coated glass substrates
-
Nematic liquid crystal (e.g., MLC-6608)
-
UV-curable epoxy
-
Spacers (e.g., 5 µm diameter)
-
Spinner coater, Hot plate, UV curing lamp
-
Polarized Optical Microscope (POM)
Procedure:
-
Coating Formulation:
-
Prepare a 0.5% (w/w) solution of this compound in the polyimide precursor solution by dissolving it in NMP.
-
Thoroughly mix using a vortex mixer until the solution is homogeneous.
-
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake on a hot plate at 110°C for 10 minutes to remove any residual moisture.
-
-
Coating Application:
-
Place a cleaned ITO substrate on the spin coater chuck.
-
Dispense the coating formulation onto the center of the substrate.
-
Spin coat at 3000 rpm for 30 seconds to achieve a uniform thin film.
-
-
Curing/Baking:
-
Soft bake the coated substrate on a hot plate at 100°C for 5 minutes to evaporate the solvent.
-
Perform a hard bake (curing) in an oven at 180-200°C for 1 hour to imidize the polyimide.
-
-
Cell Assembly:
-
Take two coated substrates. On one substrate, sprinkle a small amount of 5 µm spacers.
-
Place the second substrate on top, with the coated surfaces facing each other and the ITO electrodes orthogonal (if required for the specific test).
-
Seal the edges of the cell with UV-curable epoxy, leaving two small openings for filling.
-
Cure the epoxy with a UV lamp.
-
-
Liquid Crystal Filling:
-
Place the empty cell in a vacuum chamber.
-
Introduce the nematic liquid crystal (MLC-6608) to one of the openings.
-
Fill the cell by capillary action in the isotropic phase of the liquid crystal (heated above its clearing point).
-
Seal the openings with epoxy once the cell is filled.
-
-
Initial Characterization:
Application II: Component in Photopolymerizable Optical Films
This compound can also be a component of photopolymerizable liquid crystal mixtures used to create solid optical films like retarders and wide-viewing-angle films.[9][10] In this application, it acts as a non-reactive liquid crystal host that helps to define the optical properties of the mixture before it is "frozen" in place by polymerization.
Formulation Principle
The formulation consists of:
-
Reactive Mesogens: Liquid crystalline monomers (e.g., diacrylates) that will form the polymer network.
-
Non-Reactive Liquid Crystals: Like this compound, which controls the birefringence and other optical properties of the mixture.
-
Photoinitiator: A compound that initiates polymerization upon exposure to UV light.
-
Solvent: To dissolve all components and control viscosity for coating.
The final optical properties of the film (e.g., retardation) are determined by the alignment of the entire liquid crystal mixture prior to and during UV curing.
Protocol 2: Fabrication of a Birefringent Optical Film
This protocol outlines the steps to create a solid, birefringent film on a single substrate.
Materials:
-
This compound
-
Reactive mesogen (e.g., RM257, Merck)
-
Photoinitiator (e.g., Irgacure 651)
-
Toluene or Cyclopentanone (solvent)
-
Glass substrate with a rubbed polyimide alignment layer (for planar alignment)
-
UV lamp (365 nm)
-
Nitrogen-purged glovebox or chamber
Procedure:
-
Formulation:
-
Prepare a solution with the following composition (example):
-
Reactive Mesogen (RM257): 60 wt%
-
This compound: 38 wt%
-
Photoinitiator (Irgacure 651): 2 wt%
-
-
Dissolve the solid components in toluene to make a 20 wt% solution.
-
-
Coating:
-
Spin coat the solution onto a glass substrate with a pre-rubbed polyimide alignment layer. The rubbing direction will define the optical axis of the resulting film.
-
The spin speed will determine the film thickness, which in turn controls the retardation value (Δn·d).
-
-
Annealing:
-
Heat the coated substrate to the nematic phase temperature of the mixture (e.g., 70°C) to allow the liquid crystal molecules to align with the rubbed polyimide layer.
-
-
Photopolymerization (Curing):
-
While maintaining the temperature, expose the film to UV light (365 nm, ~20 mW/cm²) for 5-10 minutes under a nitrogen atmosphere to prevent oxygen inhibition of the polymerization.[9][10]
-
The UV exposure will crosslink the reactive mesogens, permanently locking the aligned nematic structure into a solid polymer film.
-
-
Post-Curing and Characterization:
-
Cool the film to room temperature.
-
The film is now a solid birefringent optical element.
-
Characterize its retardation using an ellipsometer or by measuring its transmission spectrum between crossed polarizers.
-
Characterization Protocols
Detailed characterization is essential to validate the performance of the fabricated coatings and films.
Protocol 3: Polarized Optical Microscopy (POM)
-
Objective: To visually assess the quality of liquid crystal alignment.
-
Procedure:
-
Place the liquid crystal cell on the rotating stage of the POM.
-
Observe the sample between crossed polarizers.
-
For vertical alignment, the view should be uniformly dark (extinction state).[7]
-
For planar alignment (in the birefringent film), rotating the stage should result in maximum brightness when the optical axis is at 45° to the polarizers and extinction when it is parallel to either polarizer.
-
Note any defects, disclination lines, or non-uniform domains.
-
Protocol 4: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures of the liquid crystal or the formulated mixture.[8][11]
-
Procedure:
-
Hermetically seal a small sample (5-10 mg) of the material in an aluminum pan.
-
Place the sample and an empty reference pan in the DSC instrument.
-
Heat and cool the sample at a controlled rate (e.g., 10°C/min).
-
The resulting thermogram will show peaks or shifts in the baseline corresponding to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). This data is critical for determining appropriate processing temperatures.[3]
-
Proposed Synthesis Route
While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A plausible route is via an esterification reaction.
Synthesis Workflow
Caption: Plausible synthesis route via Steglich esterification.
Protocol 5: Laboratory-Scale Synthesis
This protocol describes a potential synthesis based on standard esterification methods.
Reactants:
-
4-Butylbenzoic acid
-
4-Cyano-3-fluorophenol
-
Thionyl chloride (SOCl₂) or Oxalyl chloride for acid chloride formation
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Formation of Acid Chloride:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-butylbenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 4-butylbenzoyl chloride.
-
-
Esterification:
-
Dissolve 4-cyano-3-fluorophenol in anhydrous DCM in a separate flask under nitrogen.
-
Cool the solution in an ice bath (0°C).
-
Add pyridine (1.2 equivalents) as a base.
-
Slowly add a solution of the crude 4-butylbenzoyl chloride in DCM to the phenol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
References
- 1. dakenchem.com [dakenchem.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. ipme.ru [ipme.ru]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. iosrjournals.org [iosrjournals.org]
Application Note: Thermal Characterization of 4-Cyano-3-fluorophenyl 4-butylbenzoate using Differential Scanning Calorimetry (DSC)
Abstract
This application note provides a comprehensive protocol for the thermal analysis of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a liquid crystalline material, using Differential Scanning Calorimetry (DSC). The methodologies detailed herein are designed to elucidate the complex phase behavior of this compound, including the identification of melting points, glass transitions, and liquid crystal phase transitions. By explaining the causality behind each experimental parameter, this guide serves as a robust resource for obtaining high-quality, reproducible DSC data for materials science research and quality control applications.
Introduction: The Significance of Thermal Analysis for this compound
This compound (4CFPB) is a liquid crystalline compound with properties that make it of interest in materials science and potentially in pharmaceutical formulations. The thermal behavior of such materials is critically important as it dictates their processing conditions, stability, and performance in final applications. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] This allows for the precise determination of thermal events such as melting, crystallization, and glass transitions.[4][5][6]
For a liquid crystalline material like 4CFPB, which can exhibit multiple phases including crystalline solids, a nematic liquid crystal phase, and a glass phase, DSC is an indispensable tool.[7][8] Understanding the temperatures at which these transitions occur and the energy changes associated with them is fundamental to characterizing the material's thermodynamic properties.[8] This note provides a detailed protocol grounded in established standards from organizations like ASTM International and the International Confederation for Thermal Analysis and Calorimetry (ICTAC).[4][9]
Material and Instrument
Material Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C18H16FNO2 | [10][11] |
| Molecular Weight | 297.33 g/mol | [10][11] |
| CAS Number | 86776-52-5 | [10][11] |
| Physical State | Liquid at room temperature | [10][11] |
| Melting Point | 8 °C | [10][11] |
| Purity | >98.0% (GC) | [11] |
Instrumentation
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system (e.g., a refrigerated cooling system or liquid nitrogen cooling system) is required. The instrument should be capable of maintaining a controlled nitrogen purge gas flow.
Experimental Workflow
The overall experimental workflow for the DSC analysis of 4CFPB is depicted in the following diagram:
Caption: A flowchart of the key stages in the DSC analysis of 4CFPB.
Detailed Protocols
Instrument Calibration
Rationale: Calibration of the DSC for temperature and enthalpy is crucial for obtaining accurate and reproducible data.[12][13] This is typically performed using certified reference materials with known melting points and enthalpies of fusion.
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Use a high-purity standard, such as indium, for temperature and enthalpy calibration.
-
Perform the calibration under the same experimental conditions (e.g., heating rate, purge gas) that will be used for the sample analysis.
Sample Preparation
Rationale: Proper sample preparation is critical to ensure good thermal contact between the sample and the DSC pan, leading to accurate heat flow measurements. The sample mass should be appropriate to obtain a detectable signal without causing thermal lag.
Procedure:
-
Tare an aluminum DSC pan and lid.
-
Using a micropipette, accurately weigh 5-10 mg of this compound into the pan.
-
Hermetically seal the pan to prevent any volatilization of the sample during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Measurement Protocol
Rationale: A heat-cool-heat cycle is employed to erase the sample's prior thermal history and to observe its intrinsic thermal behavior. The first heating scan reveals the thermal properties of the as-received material. The cooling scan provides information on crystallization or glass formation. The second heating scan shows the thermal behavior of the material after controlled cooling, which often provides a clearer picture of the glass transition and melting behavior. A heating and cooling rate of 10 °C/min is a common starting point for many materials, providing a good balance between resolution and sensitivity.
Procedure:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the sample at -50 °C and hold for 5 minutes to ensure thermal stability.
-
First Heating Scan: Ramp the temperature from -50 °C to 150 °C at a heating rate of 10 °C/min.
-
Hold the sample at 150 °C for 5 minutes to ensure complete melting and erasure of thermal history.
-
Cooling Scan: Cool the sample from 150 °C to -50 °C at a cooling rate of 10 °C/min.
-
Hold the sample at -50 °C for 5 minutes to equilibrate.
-
Second Heating Scan: Ramp the temperature from -50 °C to 150 °C at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature for all segments of the experiment.
The following diagram illustrates the temperature program for the DSC analysis:
Caption: A graphical representation of the heat-cool-heat temperature program.
Data Analysis and Interpretation
The data obtained from the DSC experiment should be analyzed to determine key thermal transitions.
-
Glass Transition (Tg): This appears as a step-like change in the baseline of the DSC curve.[6] It is typically determined from the second heating scan to ensure the material is in a fully amorphous state before the measurement.
-
Crystallization (Tc): This is an exothermic event and will appear as a peak with the heat flow directed downwards (in most instrument conventions).
-
Melting (Tm): This is an endothermic event and will appear as a peak with the heat flow directed upwards. The onset temperature is often reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔH).
-
Liquid Crystal Transitions: These are typically low-energy transitions and may appear as small, sharp peaks.[7]
Expected Results
Based on available literature, this compound is known to exhibit complex polymorphic behavior.[8] The DSC thermogram is expected to show a glass transition of the nematic phase around 210 K (-63.15 °C), a melting point of a stable crystal form at approximately 288.43 K (15.28 °C), and a clearing temperature (nematic to isotropic liquid transition) around 279.4 K (6.25 °C).[8] Note that the exact transition temperatures may vary slightly depending on the purity of the sample and the specific DSC conditions used.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following practices should be implemented:
-
Repeatability: Run the experiment on at least three different samples of the same batch to ensure the results are repeatable.
-
Baseline Subtraction: Perform a blank run with empty pans and subtract this baseline from the sample run to correct for any instrument artifacts.
-
Heating Rate Dependence: To further investigate the nature of the transitions, the experiment can be repeated at different heating rates (e.g., 5 °C/min and 20 °C/min). The glass transition is known to be heating rate dependent, while melting of a stable crystal is generally not.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the thermal analysis of this compound using DSC. By following these guidelines, researchers can obtain reliable and comprehensive data on the phase transitions of this liquid crystalline material, which is essential for its characterization and application in various scientific and industrial fields.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. infinitalab.com [infinitalab.com]
- 5. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]
- 6. store.astm.org [store.astm.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. hsta.gr [hsta.gr]
- 10. labproinc.com [labproinc.com]
- 11. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. store.astm.org [store.astm.org]
- 13. tainstruments.com [tainstruments.com]
Application Note: Probing the Complex Molecular Dynamics of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) using Broadband Dielectric Spectroscopy
Abstract: This document provides a comprehensive guide to the application of Broadband Dielectric Spectroscopy (BDS) for the characterization of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a liquid crystalline material known for its complex phase behavior and glass-forming properties. We delve into the fundamental principles connecting the molecular structure of 4CFPB to its dielectric response, detailing the molecular motions that can be probed in its isotropic, nematic, and glassy states. This guide offers field-proven experimental protocols, from sample preparation to data acquisition, and a detailed workflow for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to utilize BDS for investigating the rich molecular dynamics of 4CFPB and similar advanced materials.
Scientific Principles and Rationale
The Subject Molecule: this compound (4CFPB)
4CFPB is a thermotropic liquid crystal that exhibits a rich polymorphism. Its molecular structure, featuring a rigid core with a flexible butyl tail and highly polar cyano (-CN) and fluoro (-F) groups, gives rise to a significant net dipole moment. This strong dipole moment is the key to its interaction with an external electric field, making BDS an exceptionally powerful characterization technique.
The phase behavior of 4CFPB is complex, forming a monotropic system. Upon cooling from the isotropic liquid phase, it enters a nematic phase before vitrifying into a glassy state, bypassing crystallization.[1] This glass-forming ability is of significant scientific interest. Upon heating from the glassy state, it exhibits cold crystallization into metastable and stable crystalline forms.[1][2]
Key Thermal Transitions for 4CFPB:
-
Isotropic to Nematic: ~279.4 K (Clearing Temperature, Tc)[2]
-
Nematic to Glass: ~220 K (Glass Transition, Tg)[1]
The molecular dynamics in these phases are distinct. In the isotropic phase, molecules tumble freely. In the nematic phase, they exhibit long-range orientational order, aligning their long axes along a common director, which significantly impacts their rotational freedom.[3][4]
The Technique: Broadband Dielectric Spectroscopy (BDS)
BDS is a versatile technique that measures the complex dielectric permittivity, ε*(ω) = ε'(ω) - iε''(ω), of a material over a wide range of frequencies (typically 10⁻³ Hz to 10⁹ Hz or higher).[5][6][7]
-
ε' (the real part): Represents the dielectric constant, measuring the material's ability to store electrical energy.
-
ε'' (the imaginary part): Known as the dielectric loss, represents the energy dissipated as heat due to the reorientation of molecular dipoles struggling to keep up with the oscillating electric field.[1]
By analyzing the frequency and temperature dependence of ε* and ε'', we can directly probe the rotational dynamics of polar molecules. When the frequency of the applied field matches the characteristic frequency of a specific molecular motion (a "relaxation process"), a peak appears in the dielectric loss (ε'') spectrum. The position of this peak provides the relaxation time (τ), which is inversely related to the rate of the molecular motion.
Expected Dielectric Phenomena in 4CFPB
Based on its structure and phase behavior, several distinct relaxation processes are expected in the dielectric spectrum of 4CFPB:
-
α-Relaxation (Structural Relaxation): This is the dominant relaxation process observed in the isotropic and nematic phases. It is associated with the cooperative reorientation of molecules around their short axes.[1][8] A hallmark of this process, particularly near the glass transition, is its non-Arrhenius temperature dependence, often described by the Vogel-Fulcher-Tammann (VFT) equation. This "super-Arrhenius" behavior signifies a dramatic and cooperative slowing down of molecular motion as the material approaches the glassy state.[1][9]
-
β-Relaxation (Secondary Relaxation): This faster, more localized process becomes evident below the glass transition temperature (Tg).[1][8] It is often attributed to intramolecular motions or small-angle librations of the molecules.[8][9] Unlike the α-relaxation, the β-process typically follows a simple Arrhenius temperature dependence, indicating a thermally activated process with a constant energy barrier.[1]
-
Other Processes: Under specific conditions, such as high pressure or confinement in nanopores, additional relaxation modes may appear. These can be related to the precession of the long molecular axis or collective motions within the liquid crystalline structure.[8][9][10][11]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for analyzing bulk 4CFPB. The trustworthiness of BDS data hinges on meticulous sample preparation and instrument calibration.
Materials and Equipment
-
Sample: this compound (>98.0% purity).[12]
-
Dielectric/Impedance Analyzer: Capable of a broad frequency sweep (e.g., 10⁻² Hz to 10⁷ Hz). A common setup includes a Solartron ModuLab XM or a Novocontrol Alpha-A analyzer.[1]
-
Temperature Control System: A cryostat system (e.g., nitrogen or helium-based) capable of achieving stable temperatures from at least 130 K to 330 K.
-
Sample Cell: A parallel plate capacitor configuration is standard. This typically consists of two gold-plated brass or stainless steel electrodes.[1]
-
Spacers: Teflon or silica spacers of a known thickness (e.g., 0.10 mm) to maintain a constant distance between electrodes.[1]
-
Consumables: Acetone/isopropanol for cleaning, nitrogen gas for purging.
Experimental Workflow Diagram
Caption: Experimental workflow for BDS analysis of 4CFPB.
Protocol Steps
-
Cell Preparation:
-
Thoroughly clean the electrodes with acetone and then isopropanol to remove any organic residues. Dry completely with nitrogen gas.
-
Place the spacers on the bottom electrode. The choice of spacer thickness (e.g., 0.10 mm) is a trade-off: thinner samples have higher capacitance (better signal) but are more susceptible to surface effects and electrical shorts.[1]
-
-
Sample Loading:
-
Heat the 4CFPB sample to its isotropic phase (e.g., 300 K) to ensure it is a low-viscosity liquid.
-
Place a small amount onto the center of the bottom electrode.
-
Carefully place the top electrode, allowing the liquid to spread and fill the capacitor gap. The goal is a bubble-free sample.
-
-
Instrument Setup & Measurement:
-
Mount the assembled cell into the cryostat. Connect the measurement leads.
-
Purge the sample chamber with dry nitrogen gas to prevent moisture condensation at low temperatures.
-
Set the initial temperature to the highest point in the planned range (e.g., 300 K). Allow the system to equilibrate for at least 10 minutes to ensure thermal stability.[1]
-
Apply a small AC voltage (typically 0.1 - 1.0 Vrms) to ensure the response is within the linear dielectric regime.
-
Perform a frequency sweep, typically from high to low frequency (e.g., 10 MHz down to 0.01 Hz).
-
Record the complex permittivity data.
-
Decrease the temperature to the next setpoint (e.g., in 5 K or 2 K steps) and repeat the equilibration and measurement process. Continue this cooling run down to the lowest desired temperature (e.g., 130 K).
-
Self-Validation: A subsequent heating run can be performed to check for thermal hysteresis, which can reveal information about metastable phases or slow ordering processes.[10]
-
Data Analysis and Interpretation
Raw BDS data consists of ε' and ε'' values at each frequency and temperature. The goal of the analysis is to extract quantitative physical parameters that describe the molecular dynamics.
Data Analysis Workflow Diagram
Caption: Workflow for analyzing dielectric spectroscopy data.
Modeling Dielectric Spectra
The relaxation peaks in the ε''(ω) spectra are often broader and more asymmetric than the ideal Debye model predicts. Therefore, empirical models are used for fitting. The most common is the Havriliak-Negami (HN) function [10]:
ε*(ω) = ε_∞ + Δε / [1 + (iωτ_HN)ᵃ]ᵇ
Where:
-
ε_∞ is the high-frequency limit of the dielectric constant.
-
Δε is the dielectric strength, representing the contribution of the relaxation process to the overall permittivity.
-
τ_HN is a characteristic relaxation time.
-
α and β are shape parameters (0 < α, αβ ≤ 1) that describe the symmetric and asymmetric broadening of the relaxation peak, respectively. The Debye model is a special case where α = 1 and β = 1.
The frequency of the loss peak maximum, ω_max = 1/τ_max, is calculated from the fitted HN parameters. This τ_max represents the most probable relaxation time for the molecular process at that temperature.
Analyzing Temperature Dependence
The final step is to plot the logarithm of the relaxation time (τ_max) versus the inverse temperature (1/T), known as a relaxation map or Arrhenius plot.
-
For β-relaxation: The data will typically fall on a straight line, following the Arrhenius equation : τ(T) = τ₀ exp(Eₐ / kₐT) where Eₐ is the activation energy of the process.
-
For α-relaxation: The data will show a distinct curvature, indicating that the apparent activation energy increases as the temperature decreases. This is modeled with the Vogel-Fulcher-Tammann (VFT) equation : τ(T) = τ₀ exp(B / (T - T₀)) where T₀ is the Vogel temperature, representing a theoretical temperature of dynamic arrest.
Representative Data and Interpretation
The following table summarizes the key properties and expected observations for 4CFPB derived from dielectric spectroscopy studies.
| Property / Parameter | Phase | Typical Value / Observation | Significance |
| Phase Transitions | N/A | T_c ≈ 279.4 K; T_g ≈ 220 K; T_fus ≈ 288.4 K[1][2] | Defines the temperature ranges for different molecular dynamics. |
| α-Relaxation | Isotropic, Nematic | Follows VFT/super-Arrhenius behavior.[1] | Indicates cooperative molecular reorientations around the short axis, which freeze at the glass transition. |
| β-Relaxation | Glassy State | Follows Arrhenius behavior with Eₐ ≈ 51.7 kJ/mol.[8] | Represents localized, non-cooperative intramolecular motions that persist even when the larger-scale structure is frozen. |
| Dielectric Strength (Δε) | Nematic | Drops significantly compared to the isotropic phase.[1] | Reflects the hindered rotation of the dipole component parallel to the long molecular axis due to the nematic potential.[3][13] |
Interpretation: A typical experiment on 4CFPB would show a prominent loss peak in the MHz range in the isotropic phase.[1] As the sample is cooled into the nematic phase and further toward the glass transition, this α-peak will shift dramatically to lower frequencies by many orders of magnitude, reflecting the severe slowing down of molecular reorientations. Below T_g, this peak moves out of the experimental frequency window, and a much broader, lower-intensity β-relaxation peak becomes visible at high frequencies. This clear distinction in dynamic behavior, quantifiable through BDS, provides profound insights into the physics of liquid crystals and the nature of the glass transition.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicimaging.spiedigitallibrary.org [electronicimaging.spiedigitallibrary.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. Isothermal high-pressure studies of this compound dynamics near room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. Extended Debye theory for dielectric relaxations in nematic liquid crystals - Symposia of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Application Note and Protocols for Measuring the Electro-Optical Properties of 4-Cyano-3-fluorophenyl 4-butylbenzoate
Introduction and Significance
4-Cyano-3-fluorophenyl 4-butylbenzoate is a calamitic (rod-shaped) liquid crystal (LC) molecule that exhibits a nematic phase at room temperature. Its molecular structure, featuring a polar cyano (-CN) group and a lateral fluoro (-F) substitution, imparts significant dipole moments that are crucial for its electro-optical behavior.[1] Specifically, the strong longitudinal dipole from the cyano group results in a large positive dielectric anisotropy (Δε), making this material highly responsive to external electric fields. Understanding and quantifying its electro-optical properties—namely the dielectric anisotropy, refractive indices (and birefringence), and the Freedericksz transition threshold voltage—is paramount for its application in photonic devices, most notably in liquid crystal displays (LCDs) and spatial light modulators (SLMs).[2]
This guide provides a comprehensive set of protocols for the precise measurement of these key parameters. The methodologies are designed to be robust and self-validating, providing researchers and engineers with the reliable data needed for material characterization and device optimization.
Foundational Concepts: Anisotropy in Nematic Liquid Crystals
The nematic phase is characterized by long-range orientational order, where the molecules tend to align along a common axis known as the director, n . This collective alignment is the origin of the material's anisotropic properties.
-
Dielectric Anisotropy (Δε): When an electric field is applied, the molecule's permanent and induced dipoles interact with the field. In a material with positive dielectric anisotropy, the dielectric permittivity parallel to the director (ε||) is greater than the permittivity perpendicular to the director (ε⊥). The dielectric anisotropy is defined as Δε = ε|| - ε⊥.[3] This property governs the strength of the torque exerted by an electric field on the LC director.
-
Optical Anisotropy (Birefringence, Δn): Due to the rod-like molecular shape, light polarized parallel to the director experiences a different refractive index (the extraordinary refractive index, ne) than light polarized perpendicular to the director (the ordinary refractive index, no). This difference, Δn = ne - no, is called birefringence and is fundamental to how LCs modulate the phase and polarization of light.
-
The Freedericksz Transition: When a nematic liquid crystal with positive Δε is confined in a cell with planar alignment (director parallel to the surfaces) and an electric field is applied perpendicular to the director, a reorientation of the director occurs only if the field's strength exceeds a critical value.[4] This field-induced reorientation is known as the Freedericksz transition.[5] The corresponding voltage is the threshold voltage (Vth), a critical parameter for display applications as it determines the device's turn-on voltage.
Essential Equipment and Materials
Equipment:
-
Polarizing Optical Microscope (POM) with a rotating stage and Bertrand lens.
-
Hot Stage with a programmable temperature controller (e.g., Linkam or Mettler-Toledo).
-
Function Generator (capable of producing a sine or square wave, typically 1 kHz).
-
Voltage Amplifier (if needed to reach required voltages).
-
Digital Oscilloscope.
-
LCR Meter (Impedance Analyzer) for capacitance measurements.
-
Photodetector or Spectrometer.
-
Spin Coater.
-
UV Curing System.
-
Cleanroom or Laminar Flow Hood.
-
Plasma Cleaner or Ultrasonic Bath.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides.
-
Alignment layer polymer (e.g., Polyvinyl Alcohol (PVA) or commercial polyimides for planar or homeotropic alignment).
-
Appropriate solvents for the alignment layer.
-
UV-curable epoxy and spherical spacers (e.g., 5-15 μm diameter).
-
Velvet cloth for rubbing.
-
High-purity solvents for cleaning (e.g., acetone, isopropanol, deionized water).
Experimental Workflow Overview
The overall process involves three main stages: Liquid Crystal Cell Fabrication, Dielectric Spectroscopy, and Electro-Optical Characterization.
Caption: Overall experimental workflow from cell fabrication to final parameter calculation.
Detailed Protocols
Protocol 1: Liquid Crystal Cell Fabrication
Causality: The quality of the LC cell, particularly the uniformity of the alignment layer and cell gap, is critical for accurate and reproducible measurements. A well-defined boundary condition is the foundation of all subsequent electro-optical experiments.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides. A typical sequence is sonication in a detergent solution, followed by deionized water, acetone, and finally isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and place them in an oven at 110°C for 20 minutes to remove residual moisture.
-
Alignment Layer Deposition:
-
For planar alignment (director parallel to the substrate), spin-coat a thin layer of a planar alignment polyimide (or a PVA solution) onto the ITO surfaces. Follow the manufacturer's recommendations for spin speed and duration to achieve a thickness of 50-100 nm.
-
For homeotropic alignment (director perpendicular to the substrate), use a homeotropic alignment polyimide or a surfactant like hexadecyltrimethylammonium bromide (HTAB).[8]
-
-
Curing: Cure the alignment layer by baking it on a hotplate or in an oven according to the material's specifications (e.g., a soft bake at 80°C followed by a hard bake at 180-200°C for polyimides).
-
Rubbing (Planar Alignment Only): To induce a uniform planar alignment, gently rub the cured polyimide surface in a single direction with a velvet cloth. This process creates microscopic grooves that align the LC molecules along the rubbing direction. The rubbing pressure and speed should be kept consistent.
-
Cell Assembly: Mix a small amount of spherical spacers into a UV-curable epoxy. Apply this mixture to the perimeter of one substrate. Place the second substrate on top, with the alignment layers facing inwards and, for a standard planar cell, the rubbing directions anti-parallel.
-
Curing and Cell Gap Control: Press the substrates together and expose the edges to UV light to cure the epoxy. The diameter of the spacers defines the cell gap, d. The exact thickness should be measured using interferometry on the empty cell for highest accuracy.
-
Liquid Crystal Filling: Place a drop of the this compound at the edge of the empty cell on a hot stage heated to its isotropic phase (e.g., ~40-50°C, well above its clearing point of ~6°C).[9] The cell will fill via capillary action. Slowly cool the filled cell back to room temperature to ensure a well-ordered nematic phase.
Protocol 2: Measurement of Dielectric Anisotropy (Δε)
Causality: This protocol uses capacitance measurements of two different cell configurations to isolate the dielectric permittivity parallel and perpendicular to the director. The LCR meter applies a weak AC field that probes the dielectric response without causing director reorientation.
-
Setup: Connect the leads of the LCR meter to the ITO contacts of the fabricated LC cells. Perform measurements at a standard frequency, typically 1 kHz, to avoid influences from ionic charge screening (at low frequencies) and dielectric relaxation (at high frequencies).[10][11]
-
Measure Perpendicular Component (ε⊥):
-
Use a planar aligned cell . In the absence of a voltage (V=0), the director n is parallel to the substrates and thus perpendicular to the probing electric field from the LCR meter.
-
Measure the capacitance, C⊥.
-
-
Measure Parallel Component (ε||):
-
Use a homeotropic aligned cell . In this configuration, the director n is already parallel to the probing field at V=0. Measure the capacitance, C||.
-
Alternative Method: If only a planar cell is available, apply a high voltage (e.g., > 5 times Vth) across the cell to reorient the director to be parallel to the field. Measure the capacitance in this state, C||.
-
-
Reference Measurement: Measure the capacitance of the empty cell, Cempty, before filling.
-
Calculation:
-
The cell constant is determined by its geometry: Cempty = ε₀ * A / d, where A is the electrode area, d is the cell gap, and ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m).
-
Calculate the dielectric permittivities:
-
ε⊥ = C⊥ / Cempty
-
ε|| = C|| / Cempty
-
-
Calculate the dielectric anisotropy: Δε = ε|| - ε⊥
-
Protocol 3: Measurement of Threshold Voltage (Vth) and Birefringence (Δn)
Causality: This method leverages the optical changes that occur during the Freedericksz transition. By placing the cell between crossed polarizers, the reorientation of the director from planar to tilted leads to a change in the effective birefringence, which in turn alters the transmitted light intensity.
-
Optical Setup: Place the filled planar cell on the hot stage of the polarizing microscope. Position the cell such that the rubbing direction is at a 45° angle to the polarizer and analyzer axes to achieve maximum light transmission above the threshold.
-
Connect Electronics: Connect the cell's ITO contacts to the function generator (set to a 1 kHz sine wave) and monitor the applied voltage with an oscilloscope. Align the photodetector with the microscope's eyepiece to record the transmitted light intensity.
-
Vth Measurement:
-
Slowly ramp the applied voltage from 0 V upwards in small increments (e.g., 0.02 V steps).
-
Record the transmitted light intensity at each voltage step.
-
Plot Intensity vs. Voltage. The Freedericksz threshold voltage (Vth) is the voltage at which the transmitted intensity first begins to change from its V=0 state.[12][13] This transition point can be determined more accurately by finding the intersection of the tangents to the curve before and after the transition.[8]
-
-
Birefringence (Δn) Measurement:
-
The birefringence can be determined by measuring the optical retardation (Γ) as a function of voltage. This requires a compensator (e.g., Berek or tilting compensator).
-
At a given voltage V > Vth, insert the compensator and adjust it to null the transmission (i.e., compensate for the phase shift introduced by the LC). The reading from the calibrated compensator gives the retardation Γ(V).
-
The total birefringence of the material corresponds to the maximum retardation observed, Γmax, which occurs as the voltage is increased well above the threshold.
-
Calculate the birefringence using the formula: Δn = Γmax / d , where d is the cell thickness.
-
Molecular Alignment and the Freedericksz Transition
The application of an electric field perpendicular to the director in a planar cell with positive Δε creates a dielectric torque that competes with the elastic energy imposed by the surface anchoring.
Caption: Director orientation in a planar cell below and above the Freedericksz threshold.
Expected Data and Analysis
For a given liquid crystal, the measured properties are interdependent. The Freedericksz threshold voltage is related to the splay elastic constant (K11) and the dielectric anisotropy by the equation:
Vth = π * sqrt(K11 / (ε₀ * Δε))
This relationship provides a valuable cross-validation of the experimental results. If K11 is known, Δε can be calculated from Vth and compared with the value from dielectric spectroscopy.
Table 1: Representative Properties of this compound
| Property | Symbol | Expected Value | Measurement Protocol |
| Dielectric Anisotropy | Δε | Positive | Protocol 2 |
| Extraordinary Refractive Index | ne | ~1.6 - 1.7 | Protocol 3 (derived) |
| Ordinary Refractive Index | no | ~1.5 | Protocol 3 (derived) |
| Birefringence | Δn | Positive (~0.1-0.2) | Protocol 3 |
| Freedericksz Threshold Voltage | Vth | Typically 1-3 V | Protocol 3 |
| Nematic-Isotropic Transition | TNI | ~6 °C | Visual (POM) |
Note: Exact values are temperature-dependent and can vary with material purity. A study on this specific molecule has characterized its dielectric relaxation processes, confirming its behavior as a nematic liquid crystal.[10]
References
- 1. dakenchem.com [dakenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. OPG [opg.optica.org]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 86776-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. surajitdhara.in [surajitdhara.in]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 4-Cyano-3-fluorophenyl 4-butylbenzoate in Agrochemical Research
Introduction: Unveiling the Potential of a Unique Liquid Crystal
4-Cyano-3-fluorophenyl 4-butylbenzoate is a chemical compound known primarily within the field of materials science as a nematic liquid crystal.[1][2] Its molecular structure, characterized by a fluorinated cyanophenyl group linked to a butylbenzoate ester, imparts unique physicochemical properties that allow it to exist in a state between a conventional liquid and a solid crystal.[1][3][4][5][6] While its applications have been focused on electronic displays and advanced materials, the inherent properties of liquid crystals and the continuous search for novel agrochemical scaffolds present a compelling case for its investigation in agriculture.[7][8][9]
The exploration of liquid crystalline materials in biology is an expanding frontier.[8][10][11] These materials offer potential in creating sophisticated delivery systems, such as nanostructured particles, which can enhance the uptake and retention of active ingredients by plants.[12] This could lead to more efficient use of agricultural chemicals, reducing environmental impact.[12] Furthermore, the introduction of novel chemical structures, like this compound, into biological screening programs is a proven strategy for discovering new modes of action to combat pest resistance.[13]
These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of this compound, both as a candidate active ingredient and as a functional component in advanced agrochemical formulations.
Part 1: Hypothesis-Driven Research Pathways
Given the novelty of this compound in an agrochemical context, a two-pronged research approach is proposed. This strategy is designed to maximize the discovery potential by exploring its intrinsic biological activity and its utility as a formulation adjuvant.
Pathway A: Screening for Intrinsic Bioactivity This pathway investigates the compound as a potential new pesticide, herbicide, fungicide, or nematicide. The unique combination of a cyano group, a fluorine atom, and a benzoate ester structure could interact with novel biological targets in pests, weeds, or pathogens.
Pathway B: Evaluation as a Formulation Adjuvant This pathway explores the liquid crystal properties of the compound for developing next-generation agrochemical formulations. The hypothesis is that its ability to form structured phases can be harnessed to create stable, nanostructured delivery systems that improve the efficacy of existing active ingredients.
Part 2: Protocols for Bioactivity Screening (Pathway A)
The following protocols are designed as robust, primary screens to identify any potential "hit" activity. It is critical to include appropriate positive and negative controls to validate the results.
Protocol 2.1: Insecticidal Activity Bioassay against Spodoptera litura
The common cutworm (Spodoptera litura) is a significant polyphagous pest, making it an excellent model for initial insecticidal screening. This protocol adapts standard leaf-dip and diet incorporation methods.[14]
Objective: To determine the lethal concentration (LC50) of the test compound against second-instar larvae of S. litura.
Materials:
-
This compound (Test Compound)
-
Acetone (as solvent)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Fresh, unsprayed castor leaves
-
Second-instar S. litura larvae
-
Petri dishes, filter paper, micropipettes
-
Positive Control: Emamectin benzoate 5 SG[14]
-
Negative Control: Solvent + surfactant solution
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm (1%) stock solution of the test compound by dissolving it in acetone.
-
Serial Dilutions: Create a series of working concentrations (e.g., 1000, 500, 250, 100, 50 ppm) by serial dilution in distilled water containing 0.1% Triton X-100. The final acetone concentration should not exceed 1% in the highest concentration.
-
Leaf-Dip Application:
-
Cut castor leaf discs (5 cm diameter).
-
Dip each leaf disc into a test solution for 30 seconds with gentle agitation.
-
Allow the discs to air-dry completely on a wire rack.
-
Place one treated leaf disc into a Petri dish lined with moist filter paper.
-
-
Insect Exposure:
-
Introduce ten healthy, active second-instar larvae into each Petri dish.
-
Seal the dishes with perforated lids to ensure ventilation.
-
Maintain three replicates for each concentration and for each control.
-
-
Incubation and Observation:
-
Incubate the dishes at 25 ± 2°C with a 14:10 light:dark photoperiod.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula.[15] Calculate the LC50 value and its 95% confidence intervals using Probit analysis.
Workflow for Insecticidal Bioassay
References
- 1. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 86776-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound [oakwoodchemical.com]
- 6. Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | C18H16FNO2 | CID 13742342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Nature’s Liquid Crystals | CNRS News [news.cnrs.fr]
- 9. Liquid crystal - Polymers, Phases, Mesophases | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
- 11. Living liquid crystals [agris.fao.org]
- 12. research.monash.edu [research.monash.edu]
- 13. Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. ijcmas.com [ijcmas.com]
Application Notes and Protocols for Incorporating 4-Cyano-3-fluorophenyl 4-butylbenzoate into Polymer Dispersed Liquid Crystals (PDLCs)
Introduction: The Strategic Advantage of Fluorinated Cyanophenyl Esters in Advanced PDLC Formulations
Polymer Dispersed Liquid Crystal (PDLC) technology represents a cornerstone of electrically switchable glazing, finding applications in privacy windows, smart displays, and light shutters.[1][2] The fundamental principle of PDLC operation lies in the voltage-controlled alignment of liquid crystal (LC) microdroplets dispersed within a solid polymer matrix.[3][4] In the absence of an electric field (OFF state), the random orientation of the LC directors within the droplets leads to a mismatch between the refractive indices of the LC and the polymer, resulting in significant light scattering and an opaque appearance.[3] Upon application of a sufficient electric field (ON state), the LC molecules align parallel to the field. If the ordinary refractive index (n₀) of the liquid crystal is matched to the refractive index of the polymer matrix (nₚ), the scattering is minimized, and the film becomes transparent.[5]
The selection of the liquid crystal material is paramount to the performance of the PDLC device. Key parameters of the LC, such as its dielectric anisotropy (Δε) and birefringence (Δn), directly influence the driving voltage, contrast ratio, and switching speeds of the final device. This guide focuses on the incorporation of 4-Cyano-3-fluorophenyl 4-butylbenzoate , a member of the fluorinated cyanophenyl ester family of liquid crystals, into PDLC systems.
The strategic inclusion of a fluorine atom in the molecular structure of the liquid crystal offers distinct advantages. The high electronegativity of fluorine can significantly alter the molecule's dipole moment, often leading to a desirable modification of the dielectric anisotropy. This, in turn, can reduce the energy required to switch the LC molecules, thereby lowering the device's operating voltage.[6] This document provides a comprehensive guide for researchers and scientists on the formulation, fabrication, and characterization of PDLC films utilizing this compound, with a focus on the underlying scientific principles that govern the material and device properties.
SECTION 1: Material Properties and Selection Rationale
A successful PDLC formulation hinges on the careful selection and synergistic interaction of its core components: the liquid crystal and the polymer matrix.
The Liquid Crystal: this compound
This liquid crystal is a key component due to its specific molecular structure, which imparts favorable properties for PDLC applications.
Rationale for Selection:
-
Molecular Structure: The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, a flexible butyl tail, and two polar groups: a cyano (-CN) group and a fluorine (-F) atom. This structure provides the necessary shape anisotropy for liquid crystalline behavior.
-
Dielectric Properties: The strong dipole moment of the cyano group, combined with the influence of the electronegative fluorine atom, is expected to result in a positive dielectric anisotropy (Δε > 0). This is a critical requirement for the LC molecules to align with an applied electric field in a standard PDLC configuration. While exact datasheet values can vary by supplier, studies on similar fluorinated liquid crystals show a significant impact on dielectric properties, which is often leveraged to reduce driving voltages.[4][6][7]
-
Refractive Index: The refractive index of the liquid crystal is a crucial parameter for achieving transparency in the ON state. For optimal performance, the ordinary refractive index (n₀) of the liquid crystal must be closely matched to the refractive index of the cured polymer matrix (nₚ).
Key Physical and Thermal Properties:
| Property | Value | Source |
| Chemical Name | This compound | TCI[8] |
| Synonym | 4-Butylbenzoic Acid 4-Cyano-3-fluorophenyl Ester | TCI[8] |
| CAS Number | 86776-52-5 | Lab Pro Inc.[9] |
| Molecular Formula | C₁₈H₁₆FNO₂ | Lab Pro Inc.[9] |
| Molecular Weight | 297.33 g/mol | Lab Pro Inc.[9] |
| Physical State | Liquid at room temperature | Lab Pro Inc.[9] |
| Refractive Index (General) | ~1.56 | Lab Pro Inc.[9] |
| Nematic-Isotropic Transition | ~279.4 K (6.25 °C) | ResearchGate[10] |
| Melting Point | ~288.4 K (15.25 °C) (Stable Crystal I) | Molecular Dynamics Study[11] |
Note: The Nematic-Isotropic transition temperature (clearing point) is a critical parameter. The operational temperature of the PDLC device must be below this point. The values presented are from literature and should be confirmed with the specific material supplier.
The Polymer Matrix: UV-Curable Acrylate Systems
The choice of polymer matrix is dictated by its optical transparency, refractive index, and compatibility with the liquid crystal. For this protocol, we will focus on a UV-curable acrylate-based system, which is widely used due to its rapid curing time and excellent optical properties.
Rationale for Selection: Norland Optical Adhesive 65 (NOA65)
-
Refractive Index Matching: NOA65 has a refractive index of 1.524 when cured.[1][12][13] This value is in the typical range for the ordinary refractive index (n₀) of cyanobiphenyl-based liquid crystals, making it an excellent candidate for achieving high transparency in the ON-state.
-
Curing Mechanism: As a UV-curable photopolymer, it allows for the use of the Polymerization-Induced Phase Separation (PIPS) method, which is a rapid and highly controllable fabrication technique.[14]
-
Optical Clarity: NOA65 cures into a clear and colorless polymer, which is essential for high-transmittance PDLC films.[12]
-
Flexibility: The cured polymer is flexible, which minimizes mechanical stress on the liquid crystal droplets and is advantageous for applications requiring non-rigid substrates.[7][12]
SECTION 2: PDLC Fabrication via Polymerization-Induced Phase Separation (PIPS)
The PIPS method is the most common technique for fabricating PDLC films.[14] It involves creating a homogeneous solution of the liquid crystal and a prepolymer (monomer/oligomer mixture), which is then induced to phase-separate by initiating polymerization, typically with UV light.
The PIPS Mechanism
The process begins with a homogeneous mixture of the LC and the prepolymer. As the UV light initiates polymerization, the growing polymer chains become progressively less soluble in the liquid crystal. This increasing immiscibility forces the liquid crystal molecules to phase-separate, forming microscopic droplets within the continuously forming polymer network. The final size and morphology of these droplets are critically dependent on the rate of polymerization, which is controlled by factors like UV light intensity and photoinitiator concentration.[15]
Detailed Experimental Protocol: PDLC Film Fabrication
Materials:
-
Liquid Crystal: this compound (purity >98%)
-
Prepolymer: Norland Optical Adhesive 65 (NOA65)
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Spacers: 15-20 µm spherical micro-spacers
-
Solvents for cleaning: Acetone, Isopropyl Alcohol (IPA), Deionized water
Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
UV curing system (mercury lamp or LED with peak emission around 365 nm)
-
UV intensity meter
Protocol Steps:
-
Substrate Cleaning: a. Thoroughly clean the ITO-coated glass slides by sonicating sequentially in deionized water, acetone, and then isopropyl alcohol for 15 minutes each. b. Dry the slides using a stream of dry nitrogen gas and store them in a clean, dust-free environment.
-
PDLC Mixture Preparation: a. In a clean glass vial, prepare the PDLC formulation. A common starting point for acrylate-based systems is a weight ratio of 70-80% Liquid Crystal to 20-30% Prepolymer .[16][17] For this protocol, we will use a 75:25 ratio of this compound to NOA65. b. Weigh the components accurately using an analytical balance. For a 1 gram total mixture:
- 0.75 g of this compound
- 0.25 g of NOA65 c. Add a very small amount of micro-spacers (e.g., ~0.1 wt% of the total mixture weight) to control the film thickness. d. Mix the components thoroughly using a vortex mixer followed by brief sonication until a completely homogeneous, transparent solution is obtained. The mixture should be handled in a dark or UV-filtered environment to prevent premature polymerization.
-
PDLC Cell Assembly: a. Take two cleaned ITO slides. b. Place a small drop of the prepared PDLC mixture onto the conductive side of one of the slides. c. Carefully place the second ITO slide on top, with its conductive side facing the mixture, to form a sandwich structure. d. Allow the mixture to spread evenly via capillary action. Gentle pressure can be applied to ensure a uniform film thickness, which is primarily determined by the diameter of the micro-spacers.
-
UV Curing (Polymerization): a. Place the assembled cell under the UV lamp. The UV intensity and exposure time are critical parameters that control the droplet size and, consequently, the electro-optical properties of the film. b. A moderate UV intensity is often preferred. High intensities can lead to rapid polymerization, resulting in very small LC droplets and potentially higher driving voltages.[15] c. Recommended Curing Parameters: Expose the cell to UV light with an intensity of ~10-20 mW/cm² for 5-10 minutes .[14] These parameters should be optimized for your specific setup to achieve the desired performance. The curing process is complete when the polymer matrix is solidified.
SECTION 3: Electro-Optical Characterization
After fabrication, the PDLC film must be characterized to evaluate its performance. This involves measuring its transmittance as a function of the applied voltage.
Characterization Setup
A typical setup for electro-optical characterization is shown below. It consists of a light source, the PDLC sample driven by a function generator and amplifier, and a photodetector connected to an oscilloscope or power meter to measure the transmitted light intensity.
Protocol for Measuring Electro-Optical Properties
Equipment:
-
Helium-Neon (He-Ne) Laser (λ = 633 nm) or a stable light source
-
Function generator capable of producing a square wave (typically 1 kHz)
-
High-voltage amplifier
-
Photodiode detector and power meter or oscilloscope
-
Sample holder with electrical contacts
Protocol Steps:
-
Setup and Calibration: a. Assemble the characterization setup as shown in Figure 2. b. Connect the ITO electrodes of the PDLC cell to the output of the high-voltage amplifier. c. With no sample in the light path, measure the incident light intensity (this will be your 100% transmittance reference, T_max_system). d. Measure the background noise with the light source blocked (0% transmittance).
-
Voltage-Transmittance (V-T) Curve Measurement: a. Place the PDLC sample in the holder. b. With zero voltage applied (V=0), measure the transmitted light intensity (T_off). This corresponds to the opaque, scattering state. c. Apply a 1 kHz square wave AC voltage to the sample. d. Incrementally increase the voltage (e.g., in 2V steps) from 0V up to a voltage where the transmittance saturates (e.g., 100V). At each voltage step, record the transmitted light intensity. e. Plot the transmittance (%) as a function of the applied voltage (V) to obtain the V-T curve.
-
Data Analysis and Key Performance Metrics:
-
Contrast Ratio (CR): The ratio of the maximum transmittance in the ON state (T_on) to the minimum transmittance in the OFF state (T_off).
CR = T_on / T_off
-
Threshold Voltage (V₁₀ or V_th): The voltage required to achieve 10% of the maximum change in transmittance.[18][19]
-
Saturation Voltage (V₉₀ or V_sat): The voltage required to achieve 90% of the maximum change in transmittance.[18][19] A lower V₉₀ is desirable for energy efficiency.
-
Switching Times:
-
Rise Time (τ_on): The time taken for the transmittance to rise from 10% to 90% upon application of the saturation voltage.
-
Decay Time (τ_off): The time taken for the transmittance to fall from 90% to 10% after the voltage is removed. These are typically measured using an oscilloscope by applying a square wave voltage pulse and monitoring the photodetector's output signal over time.
-
-
SECTION 4: Safety Precautions
Proper laboratory safety practices are essential when working with the chemicals involved in PDLC fabrication.
-
This compound: This chemical is harmful if swallowed, in contact with skin, or if inhaled.[8][20]
-
Always handle in a well-ventilated area or a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing vapors.[8] In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[8]
-
-
Acrylate Monomers (in NOA65): Acrylate-based prepolymers can be skin and eye irritants and may cause sensitization upon repeated contact.[12]
-
Avoid all skin contact by wearing impervious gloves.
-
Use in a well-ventilated area to minimize inhalation of vapors.[15]
-
The uncured adhesive should be handled with care. Once cured, the polymer is generally considered safe.
-
-
UV Radiation: Exposure to high-intensity UV light can cause severe skin and eye damage.
-
Never look directly into the UV source.
-
Use appropriate UV-blocking safety glasses.
-
Ensure the UV curing system is properly shielded.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Periodic Electro-Optical Characteristics of PDLC Film Driven by a Low-Frequency Square Wave Voltage [mdpi.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Isothermal high-pressure studies of this compound dynamics near room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 86776-52-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. labproinc.com [labproinc.com]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. petrochemistry.eu [petrochemistry.eu]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. g4e.cn [g4e.cn]
- 19. nbinno.com [nbinno.com]
- 20. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purity of 4-Cyano-3-fluorophenyl 4-butylbenzoate
Welcome to the technical support center for the synthesis of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB). This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and improve the purity of their synthesis. High purity is paramount for liquid crystal materials, as even minor impurities can significantly alter phase transition temperatures, dielectric anisotropy, and overall device performance. This document provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple procedural steps to explain the underlying chemical principles.
Overview of the Synthesis Workflow
The synthesis of this compound is typically achieved via an esterification reaction. The most common and efficient industrial approach involves the reaction of 4-cyano-3-fluorophenol with 4-butylbenzoyl chloride in the presence of a base. This method is generally preferred over Fischer esterification (using a carboxylic acid and an acid catalyst) due to its higher reactivity and irreversible nature, which drives the reaction to completion.[1]
The overall process, from starting materials to the highly pure final product, can be visualized as follows:
References
"troubleshooting phase transition issues in 4-Cyano-3-fluorophenyl 4-butylbenzoate"
Welcome to the technical support center for 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB). This guide is designed for researchers, scientists, and professionals in drug development who are working with this liquid crystalline material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning its complex phase transitions.
Understanding the Complex Thermal Behavior of 4CFPB
This compound is a thermotropic liquid crystal known for its rich polymorphic behavior.[1][2] This means it can exist in multiple solid crystalline forms, in addition to its liquid crystal and isotropic liquid phases. This complexity can present challenges in experimental reproducibility and data interpretation. This guide will provide you with the expertise to navigate these challenges effectively.
A key characteristic of 4CFPB is its monotropic nature, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid and is metastable with respect to the crystalline phases.[1] Furthermore, it is a glass-forming material, allowing the nematic liquid crystal phase to be vitrified upon rapid cooling.[1][2][3]
The known phases of 4CFPB include:
-
Isotropic Liquid (Iso): The highest temperature, disordered liquid phase.
-
Nematic Liquid Crystal (N): A fluid phase with long-range orientational order of the molecules.
-
Stable Crystalline Form (Cr I): The thermodynamically most stable solid phase.
-
Metastable Crystalline Form (Cr II): A less stable solid phase that can form under certain kinetic conditions.[1][4]
-
Glassy Nematic State (gN): An amorphous solid state formed by rapid cooling of the nematic phase.[1]
| Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) | Notes |
| Melting of Stable Crystal I (Cr I → Iso) | ~15.3 | 22.22 | Transition to the isotropic liquid.[1] |
| Melting of Metastable Crystal II (Cr II → Iso) | ~12.85 | - | Transition to the isotropic liquid.[1] |
| Nematic to Isotropic (N → Iso) Clearing | ~6.25 | 0.526 | Observed on heating.[1] |
| Glass Transition (gN → N) | ~ -63.15 | - | Observed on heating the glassy state.[1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4CFPB in a question-and-answer format.
Issue 1: My DSC thermogram shows multiple melting peaks. Is my sample impure?
Answer: Not necessarily. While impurities can cause peak broadening and the appearance of additional thermal events, the presence of multiple melting peaks in 4CFPB is often due to its polymorphic nature.[1][5] You are likely observing the melting of both the stable crystalline form (Cr I) and a metastable crystalline form (Cr II).
Causality: The formation of different polymorphs is highly dependent on the thermal history of the sample, particularly the cooling rate from the isotropic melt.[4] Rapid cooling tends to favor the formation of the metastable Cr II form, while slower cooling or annealing can promote the growth of the stable Cr I form.
Troubleshooting Steps:
-
Controlled Cooling Rate: Employ a slow and controlled cooling rate (e.g., 1-2 °C/min) in your Differential Scanning Calorimetry (DSC) experiment. This will provide more time for the molecules to arrange into the thermodynamically stable Cr I phase.
-
Annealing: Incorporate an annealing step in your thermal protocol. After cooling from the isotropic melt to a temperature below the crystallization point, hold the sample isothermally for an extended period (e.g., 30-60 minutes) before reheating. This can facilitate the transformation of any metastable form to the stable form.[6]
-
Polarized Optical Microscopy (POM): Use POM to visually inspect the sample. Different crystalline forms will exhibit distinct crystal habits and textures, which can help confirm the presence of multiple polymorphs.[1][7]
-
Purity Check: If polymorphism is ruled out, consider the possibility of impurities. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess sample purity.
Issue 2: I'm trying to study the nematic phase, but the sample always crystallizes upon cooling. How can I prevent this?
Answer: This is a common challenge with monotropic liquid crystals like 4CFPB. The nematic phase is metastable and will eventually crystallize. To study the nematic phase, you need to access it kinetically by preventing or delaying crystallization.
Causality: Crystallization is a process of nucleation and growth. By cooling the sample rapidly, you can bypass the temperature window where nucleation and growth are fastest, leading to the formation of a supercooled nematic phase or even a glassy nematic state.
Troubleshooting Steps:
-
Rapid Cooling (Quenching): Cool the sample from the isotropic liquid phase at a high rate (e.g., 20-50 °C/min or faster if your instrument allows). This is often sufficient to suppress crystallization and observe the nematic phase.
-
Glass Formation: For even better preservation of the nematic state, quench the sample to a temperature below its glass transition temperature (Tg ≈ -63.15 °C).[1] This will trap the material in the glassy nematic state. You can then study the nematic phase by reheating the sample above its Tg.
-
Thin Film Preparation: Preparing a thin film of the sample between two glass slides for POM analysis can sometimes inhibit crystallization due to surface effects and confinement.
Issue 3: On reheating my quenched sample, I see an exothermic peak before the melting endotherm. What is this?
Answer: This exothermic peak is due to "cold crystallization."[8][9]
Causality: When you rapidly cool 4CFPB, you form a glassy nematic state. Upon reheating, the sample gains enough molecular mobility above the glass transition temperature (Tg) to rearrange from the disordered glassy state into a more ordered crystalline phase (often the metastable Cr II form).[4] This ordering process releases energy, resulting in an exothermic peak in the DSC thermogram. Further heating will then cause this newly formed crystalline phase to melt, showing a subsequent endothermic peak.
Experimental Protocol: Observing Cold Crystallization
-
Sample Preparation: Place a small amount of 4CFPB (3-5 mg) in a DSC pan.
-
First Heating Scan: Heat the sample to the isotropic phase (e.g., 30 °C) at a standard rate (e.g., 10 °C/min) to erase its thermal history.
-
Quench Cooling: Rapidly cool the sample to a temperature below its Tg (e.g., -80 °C) at the fastest possible rate.
-
Second Heating Scan: Reheat the sample at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Observe the DSC thermogram for a step-change indicating the glass transition (Tg), followed by an exothermic peak (cold crystallization), and finally an endothermic peak (melting).
Frequently Asked Questions (FAQs)
Q1: How can I reliably obtain the stable crystalline form (Cr I) of 4CFPB?
A1: To obtain the stable Cr I form, slow crystallization is key. After melting the sample, cool it very slowly (e.g., 0.5-1 °C/min) through the crystallization temperature range. Alternatively, you can anneal the sample by holding it at a temperature just below the melting point of the metastable Cr II form for an extended period. This provides the thermodynamic driving force and kinetic mobility for the transformation to the more stable Cr I phase.
Q2: What should the nematic phase of 4CFPB look like under a polarized optical microscope?
A2: The nematic phase of 4CFPB will exhibit a characteristic texture when viewed between crossed polarizers. A common texture for nematic liquid crystals is the "schlieren" texture, which features dark brushes that correspond to regions where the director of the liquid crystal is aligned with the polarizer or analyzer. Another possible texture is the "marbled" texture. The specific texture observed can depend on the surface treatment of the glass slides and the sample thickness.
Q3: Can the heating and cooling rates in my DSC experiment affect the measured transition temperatures?
A3: Yes, absolutely. Higher heating rates can shift the observed transition temperatures to higher values due to thermal lag.[2] Conversely, faster cooling rates can shift crystallization exotherms to lower temperatures as supercooling becomes more pronounced. For accurate determination of thermodynamic transition temperatures, it is advisable to use slower scan rates (e.g., 1-5 °C/min) and extrapolate to a zero scan rate if high precision is required.
Q4: My sample shows a glass transition, but the step in the baseline is very weak. How can I be sure it's a real transition?
A4: A weak glass transition can be difficult to detect. To enhance its visibility, you can try the following:
-
Increase the heating rate: A faster heating rate can make the step change in the heat flow at Tg more pronounced.
-
Use a larger sample mass: A larger sample will produce a larger heat flow signal, potentially making the glass transition easier to see. However, be aware that this can also lead to poorer resolution of other thermal events.
-
Modulated DSC (MDSC): If available, MDSC is an excellent technique for separating the reversing heat flow (which includes the glass transition) from the non-reversing heat flow (like cold crystallization), making the glass transition much clearer to identify.[10]
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key thermal protocols for characterizing 4CFPB.
Caption: Standard DSC heat-cool-heat protocol for 4CFPB.
Caption: DSC protocol for observing cold crystallization in 4CFPB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal high-pressure studies of this compound dynamics near room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arpapress.com [arpapress.com]
- 7. benchchem.com [benchchem.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. mdpi.com [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Optimization of Annealing Protocols for 4-Cyano-3-fluorophenyl 4-butylbenzoate Films
Welcome to the technical support center for the optimization of annealing protocols for 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving desired film morphologies and properties. Here, we address common challenges and provide detailed troubleshooting guides in a practical question-and-answer format.
Introduction to Annealing 4CFPB Films
This compound is a liquid crystalline material with a rich polymorphic behavior, exhibiting multiple phases including crystalline, nematic, and glassy states.[1] The arrangement of molecules within a thin film of 4CFPB significantly impacts its optical, electronic, and physicochemical properties. As-deposited films, whether from solution or vapor phase, are often in a non-equilibrium state with suboptimal molecular ordering. Annealing is a critical post-deposition step that provides the necessary thermal or kinetic energy to allow molecules to rearrange into more ordered and stable configurations.
The choice of annealing protocol—primarily thermal annealing or solvent vapor annealing—depends on the desired final film characteristics, the substrate, and the initial state of the film. This guide will walk you through the intricacies of both methods for 4CFPB films.
Frequently Asked Questions (FAQs)
Q1: What are the key phase transitions of this compound (4CFPB) that I should be aware of for annealing?
A1: Understanding the thermal behavior of 4CFPB is crucial for designing an effective annealing protocol. The material exhibits several distinct phases:
-
Glass Transition (Tg): Around 210 K (-63 °C), the material transitions from a rigid glassy state to a more mobile, supercooled nematic phase.[1]
-
Crystallization: 4CFPB has a stable crystalline phase (Crystal I) and a metastable crystalline phase (Crystal II).[1]
-
Melting Point (Tfus): The stable Crystal I phase melts at approximately 288.43 K (15.28 °C). The metastable Crystal II has a slightly lower melting point of around 286 K (13 °C).[1]
-
Nematic to Isotropic Transition (Clearing Temperature, Tc): The nematic liquid crystal phase transitions to an isotropic liquid at about 279.4 K (6.25 °C).[1]
A summary of these key thermal properties is provided in the table below.
| Property | Symbol | Approximate Value (K) | Approximate Value (°C) |
| Glass Transition Temperature | Tg | 210 | -63 |
| Clearing Temperature | Tc | 279.4 | 6.25 |
| Melting Point (Metastable Crystal II) | Tfus | 286 | 13 |
| Melting Point (Stable Crystal I) | Tfus | 288.43 | 15.28 |
Data sourced from heat capacity measurements by adiabatic calorimetry.[1]
Q2: What is the primary goal of annealing 4CFPB films?
A2: The primary goal of annealing is to enhance the molecular order and improve the uniformity and stability of the film. This can lead to:
-
Increased Crystallinity: For applications requiring a well-defined solid structure.
-
Improved Nematic Alignment: To achieve uniform orientation of the liquid crystal director for optical applications.
-
Reduction of Defects: To minimize grain boundaries, pinholes, and cracks that can compromise film integrity and performance.
-
Control of Surface Morphology: To achieve a desired surface roughness and topography.
Q3: What are the main differences between thermal annealing and solvent vapor annealing for 4CFPB films?
A3: Both techniques aim to increase molecular mobility, but they do so through different mechanisms:
-
Thermal Annealing: Involves heating the film to a specific temperature for a set duration. This provides thermal energy for molecules to overcome kinetic barriers and rearrange. It is a widely used and straightforward method.
-
Solvent Vapor Annealing (SVA): Exposes the film to a controlled atmosphere of a specific solvent vapor. The solvent molecules penetrate the film, increasing the free volume and reducing the glass transition temperature, which enhances molecular mobility at or near room temperature. SVA can be a gentler alternative to thermal annealing, especially for sensitive substrates or to achieve unique morphologies.[2]
The choice between these methods will depend on the desired outcome and the constraints of your experimental setup.
Troubleshooting Guide
Problem 1: Film Cracking or Peeling During/After Thermal Annealing
Possible Causes:
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the 4CFPB film and the substrate can induce stress upon heating and cooling, leading to cracks.
-
Excessive Film Thickness: Thicker films are more prone to cracking due to greater internal stress.
-
Rapid Heating or Cooling Rates: Abrupt temperature changes can create thermal shock and stress within the film.
-
Shrinkage During Phase Transitions: As the material crystallizes or undergoes other phase changes, volumetric changes can occur, leading to stress.
Solutions:
-
Substrate Selection: Choose a substrate with a CTE that is closely matched to that of 4CFPB.
-
Optimize Film Thickness: Aim for the minimum thickness required for your application. Consider depositing multiple thin layers with intermediate annealing steps.
-
Control Ramping Rates: Use a programmable hotplate or oven to slowly ramp the temperature up to the annealing point and then cool down slowly. A rate of 1-5 °C/minute is a good starting point.
-
Multi-Step Annealing: A two-step annealing process can be beneficial. A lower temperature step can relax initial stresses before a higher temperature step to induce the desired phase.
Problem 2: Inconsistent or Non-Uniform Film Morphology
Possible Causes:
-
Uneven Heating: Poor temperature uniformity across the substrate can lead to different morphologies in different areas of the film.
-
Inconsistent Solvent Evaporation (for SVA): Non-uniform solvent vapor concentration in the annealing chamber can cause variations in film swelling and molecular rearrangement.
-
Surface Contamination: Dust particles or chemical residues on the substrate can act as nucleation sites for defects.
Solutions:
-
Ensure Uniform Heating: Use a calibrated hotplate with good thermal contact to the substrate. For larger samples, a convection oven might provide more uniform heating.
-
Controlled SVA Environment: Use a sealed annealing chamber with a controlled flow of the solvent vapor to ensure a consistent atmosphere.
-
Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol before film deposition.
Problem 3: Formation of Undesirable Crystalline Structures or Defects
Possible Causes:
-
Incorrect Annealing Temperature: Annealing at a temperature that favors the growth of a metastable crystal phase or leads to excessive nucleation can result in a non-ideal morphology.
-
Annealing for Too Long: Prolonged annealing, especially at higher temperatures, can lead to excessive grain growth or even dewetting.
-
Topological Defects (Disclinations): In nematic liquid crystal films, external factors or the container's rigid sides can force abrupt changes in the director orientation, creating defects known as disclinations.[3][4]
Solutions:
-
Precise Temperature Control: Carefully select the annealing temperature based on the known phase transitions of 4CFPB. For inducing nematic ordering, annealing just below the clearing temperature (Tc) is often effective. For crystallization, annealing between the glass transition (Tg) and melting point (Tfus) is necessary.
-
Time-Course Experiments: Conduct a series of experiments with varying annealing times to determine the optimal duration for achieving the desired morphology without causing adverse effects.
-
Surface Alignment Layers: Using a substrate with an alignment layer can help guide the orientation of the liquid crystal molecules and reduce the formation of topological defects.
Experimental Protocols
Protocol 1: Thermal Annealing for Nematic Alignment
-
Preparation: Deposit a thin film of 4CFPB onto a clean substrate (e.g., glass, silicon wafer).
-
Heating: Place the sample on a calibrated hotplate in a controlled environment (e.g., nitrogen-purged glovebox to prevent moisture effects).
-
Ramping: Slowly ramp the temperature to a point slightly above the clearing temperature (Tc), for example, to 10 °C (283.15 K), to erase the thermal history of the sample.
-
Cooling and Annealing: Slowly cool the sample to just below the clearing temperature, for instance, to 5 °C (278.15 K). Hold at this temperature for 30-60 minutes to allow for the formation of a well-aligned nematic phase.
-
Final Cooling: Slowly cool the sample back to room temperature.
Protocol 2: Solvent Vapor Annealing (SVA)
-
Preparation: Place the 4CFPB-coated substrate in a sealed chamber.
-
Solvent Introduction: Introduce a controlled amount of a suitable solvent (e.g., toluene, chloroform, or tetrahydrofuran) into the chamber, allowing its vapor to saturate the atmosphere. The choice of solvent is critical and should be based on its ability to swell the film without completely dissolving it.[5][6]
-
Annealing: Leave the sample in the solvent vapor for a predetermined time (e.g., 1-12 hours) at a constant temperature (typically room temperature). The film will swell as it absorbs solvent vapor, increasing molecular mobility.[7]
-
Solvent Removal: Slowly vent the chamber to gradually remove the solvent vapor, allowing the film to dry and solidify into its new morphology. A slow drying process is crucial to prevent rapid de-swelling and defect formation.
Visualization of Workflows
Below are diagrams illustrating the decision-making process for troubleshooting and the general workflow for thermal annealing.
Caption: Troubleshooting workflow for common film defects.
Caption: General workflow for thermal annealing of 4CFPB films.
Characterization of Annealed Films
To verify the success of your annealing protocol, a combination of characterization techniques is recommended:
-
Polarized Optical Microscopy (POM): This is an excellent first step to quickly assess the macroscopic alignment and identify the liquid crystal phases present.[3][4] Different phases and defect structures will exhibit characteristic textures under cross-polarized light.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical information about the film's surface, allowing you to quantify surface roughness and visualize crystalline structures or domains.[8][9]
-
X-ray Diffraction (XRD): XRD is a powerful tool for determining the crystalline structure and orientation of the molecules within the film. Grazing-incidence XRD (GIXD) is particularly useful for thin films.[3][5]
By systematically applying these protocols and troubleshooting steps, you can gain precise control over the morphology and properties of your this compound films, paving the way for more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. ipme.ru [ipme.ru]
- 5. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends | NIST [nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"degradation pathways of 4-Cyano-3-fluorophenyl 4-butylbenzoate under UV irradiation"
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Cyano-3-fluorophenyl 4-butylbenzoate under UV irradiation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and success of your experimental work. Our approach is grounded in established photochemical principles and field-proven insights to help you navigate the complexities of photodegradation studies.
Troubleshooting Guide for Photodegradation Experiments
Encountering unexpected results is a common aspect of experimental science. This section is designed to help you identify and resolve common issues that may arise during your photodegradation studies of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow degradation observed | Inappropriate UV wavelength: The lamp's emission spectrum may not overlap with the compound's absorption spectrum. | Action: Determine the UV-Vis absorption spectrum of this compound to identify its λmax. Ensure your UV source emits at or near this wavelength.[1][2] |
| Low UV lamp intensity: The photon flux may be insufficient to induce significant degradation. | Action: Measure the lamp's irradiance at the sample position.[3] If low, replace the lamp or move the sample closer (while ensuring uniform illumination). | |
| Solvent effects: The solvent may be quenching the excited state of the molecule. | Action: Consider using a different solvent with a known low quenching efficiency for similar compounds. | |
| Incorrect concentration: The initial concentration of the compound might be too high, leading to inner filter effects where the outer layer of the solution absorbs most of the light. | Action: Lower the initial concentration and re-run the experiment. | |
| Inconsistent or non-reproducible degradation rates | Fluctuations in lamp output: The intensity of the UV lamp may vary over time. | Action: Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp output during the experiment if possible. |
| Temperature variations: Photochemical reaction rates can be temperature-dependent. | Action: Use a temperature-controlled reaction setup. | |
| Inconsistent sample positioning: Variations in the distance and angle of the sample relative to the UV source will alter the received light intensity. | Action: Use a fixed sample holder to ensure consistent positioning for all experiments.[3] | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Contamination: Impurities in the starting material, solvent, or from the experimental setup. | Action: Run a blank (solvent only) under UV irradiation. Analyze the starting material for purity. Clean all glassware thoroughly.[4] |
| Secondary degradation: Primary degradation products may be further degrading into other compounds. | Action: Analyze samples at shorter time intervals to identify primary products before they degrade further. | |
| Formation of complex photoproducts: The degradation pathway may be more complex than anticipated. | Action: Employ advanced analytical techniques like LC-HRMS and ¹⁹F NMR for structural elucidation of unknown products.[5][6] | |
| Difficulty in identifying degradation products | Low concentration of products: The degradation products may be present at concentrations below the detection limit of the analytical method. | Action: Concentrate the sample before analysis. Use a more sensitive analytical technique. |
| Co-elution of products: Multiple degradation products may have similar retention times in chromatography. | Action: Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature program, or column). | |
| Lack of reference standards: Authentic standards for the suspected degradation products may not be available. | Action: Use techniques like mass spectrometry and NMR to propose structures.[5] Computational chemistry can also be used to predict NMR spectra to aid in identification.[5] |
Frequently Asked Questions (FAQs)
This section addresses specific questions you might have about the photodegradation of this compound.
Q1: What are the likely primary degradation pathways for this compound under UV irradiation?
Based on the photochemistry of fluorinated aromatic compounds, two primary degradation pathways are plausible:
-
Photo-hydrolysis/Photo-cleavage of the Ester Bond: The ester linkage is a potential site for photo-cleavage. This would likely result in the formation of 4-cyano-3-fluorophenol and 4-butylbenzoic acid. This is a common degradation pathway for many ester-containing compounds.
-
Carbon-Fluorine Bond Cleavage: The aryl-fluorine bond can be susceptible to photolytic cleavage, especially in aqueous environments.[6] This would lead to the formation of fluoride ions and a defluorinated derivative of the parent molecule. Studies on other fluorinated aromatic compounds have shown that aryl-F moieties can be more labile than other parts of the molecule.[6]
It is also possible that reactions involving the cyano and butyl groups could occur, but the ester and C-F bonds are generally considered more photochemically active in this context.
Q2: How can I quantify the efficiency of the photodegradation process?
The efficiency of a photochemical reaction is best quantified by its quantum yield (Φ) . The quantum yield is defined as the number of molecules of reactant consumed per photon of light absorbed.[7]
To determine the quantum yield, you will need to:
-
Measure the rate of disappearance of this compound.
-
Measure the number of photons absorbed by the solution at the irradiation wavelength. This is often done using a chemical actinometer or a radiometer.[8]
A quantum yield less than 1 suggests that other photophysical processes, such as fluorescence or non-radiative decay, are competing with the chemical reaction.[8][9] A quantum yield greater than 1 can indicate a chain reaction mechanism.[7][9]
Q3: What role does the solvent play in the degradation process?
The choice of solvent can significantly impact the degradation pathway and rate. Solvents can:
-
Act as a reactant: In aqueous solutions, water can participate in photo-hydrolysis reactions.
-
Promote or quench radical reactions: Solvents can influence the lifetime of radical intermediates that may be formed during photodegradation.
-
Influence the excited state of the molecule: The polarity of the solvent can affect the energy levels of the molecule and its photophysical properties.[10]
It is crucial to report the solvent used in your experiments and to consider its potential role when interpreting your results.
Q4: What control experiments are essential for a valid photodegradation study?
To ensure that the observed degradation is due to UV irradiation and not other factors, the following control experiments are necessary:
-
Dark Control: A sample of the compound in the same solvent is kept in the dark under the same conditions (e.g., temperature, stirring) as the irradiated sample. This checks for any degradation that is not light-induced (e.g., hydrolysis).[1]
-
Photolysis Control (without catalyst, if applicable): If you are investigating photocatalysis, a control experiment with the compound and UV light but without the photocatalyst should be performed to determine the extent of direct photolysis.[1]
Q5: How can I confirm the formation of fluoride ions during degradation?
The formation of fluoride ions is a strong indicator of C-F bond cleavage. This can be monitored using:
-
Ion-Selective Electrode (ISE): An fluoride ISE can be used to measure the concentration of F⁻ in aqueous samples.
-
¹⁹F NMR Spectroscopy: The fluoride ion gives a distinct signal in the ¹⁹F NMR spectrum, typically appearing as a broad peak.[6] This technique is also excellent for identifying and quantifying other fluorine-containing degradation products.[5][6]
Experimental Protocols
Protocol 1: General Procedure for UV Photodegradation of this compound
This protocol outlines a general method for studying the photodegradation of the target compound in a solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or water, depending on solubility and experimental goals).
-
Experimental Setup:
-
Place a known volume and concentration of the solution in a quartz reaction vessel. Quartz is used because it is transparent to a wide range of UV light.
-
Position a UV lamp at a fixed distance from the reaction vessel. A common setup involves a low-pressure mercury lamp emitting primarily at 254 nm.[11][12]
-
If necessary, use a cooling system to maintain a constant temperature.
-
For reactions in aqueous solution, continuous purging with air may be necessary to ensure a constant supply of oxygen.[1]
-
-
Irradiation:
-
Turn on the UV lamp and allow it to stabilize.
-
Start the irradiation of the sample.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis.
-
-
Control Experiments: Simultaneously run a dark control (the reaction vessel wrapped in aluminum foil) and any other necessary controls.[1]
-
Sample Analysis:
-
Analyze the withdrawn aliquots using a suitable analytical technique, such as HPLC-UV, to monitor the disappearance of the parent compound.
-
To identify degradation products, use techniques like LC-MS and GC-MS. For this specific compound, ¹⁹F NMR is highly recommended to track the fate of the fluorine atom.[5][6]
-
-
Data Analysis:
Visualizations
Proposed Degradation Pathways
Caption: Proposed primary degradation pathways for this compound.
Experimental Workflow
Caption: General workflow for a photodegradation experiment.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds | Resource | RSC Education [edu.rsc.org]
- 3. Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Quantum Yield [omlc.org]
- 8. fiveable.me [fiveable.me]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of carbamazepine by UV/chlorine advanced oxidation process and formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the Nematic Phase of 4-Cyano-3-fluorophenyl 4-butylbenzoate
This guide serves as a dedicated technical resource for researchers and scientists working with 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB). The unique monotropic nature of this liquid crystal presents specific experimental challenges. This document provides in-depth troubleshooting protocols and foundational knowledge to ensure successful characterization and stabilization of its nematic phase.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and foundational concepts regarding this compound.
Q1: What is this compound (4CFPB) and why is its nematic phase difficult to observe?
A1: this compound is a thermotropic liquid crystal, meaning its phase transitions are dependent on temperature.[1] Its molecular structure consists of a rigid core, a flexible butyl tail, and a highly polar terminal cyano group, an arrangement conducive to forming a nematic phase.[2] The primary challenge arises from its monotropic behavior.[3] This means the nematic phase is not observed upon heating the crystalline solid but only appears upon cooling the isotropic liquid phase.[3][4] If the sample crystallizes too quickly during cooling, the metastable nematic phase may not have a chance to form, making it difficult to detect without precise temperature control.[4][5]
Q2: I heated my 4CFPB sample and it transitioned directly from a solid to a clear isotropic liquid. Did I do something wrong?
A2: No, this is the expected behavior for a monotropic liquid crystal. The stable crystalline form of 4CFPB melts directly into the isotropic liquid at approximately 288.4 K (~15°C).[5] To observe the nematic phase, you must first heat the sample into the isotropic state to erase its thermal history, and then carefully cool it down below the clearing temperature of ~279.9 K (~7°C).[3][4] The nematic phase will then nucleate and grow from the supercooled isotropic liquid.
Q3: What are the key physical properties and transition temperatures for 4CFPB?
A3: The properties of 4CFPB have been characterized using various techniques, including differential scanning calorimetry (DSC) and dielectric spectroscopy. Key values are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆FNO₂ | [6] |
| Molecular Weight | 297.33 g/mol | [7] |
| Appearance | Colorless to light yellow liquid/solid | [8] |
| Melting Point (Crystal I → Isotropic) | 288.43 K (15.28 °C) | [5] |
| Clearing Temperature (Isotropic → Nematic) | ~279.4 - 279.9 K (6.25 - 6.75 °C) | [3][5] |
| Glass Transition (Nematic → Glass) | ~210 K (-63.15 °C) | [5] |
Q4: What is the specific role of the cyano (-CN) and fluoro (-F) groups in the molecule's behavior?
A4: The terminal cyano (-CN) group possesses a strong dipole moment. This high polarity is critical as it promotes strong dipole-dipole interactions between molecules, encouraging the parallel alignment that defines the nematic phase.[2] The fluorine atom, being highly electronegative, further modifies the molecule's electronic properties and dipole moment.[3] This combination of a rigid core with strong terminal dipoles, balanced by the flexibility of the butyl tail, is what enables the formation of the liquid crystal state over a specific temperature range.[2]
Section 2: Troubleshooting Guide: Experimental Issues & Solutions
This guide provides structured solutions to specific experimental problems, complete with explanations of the underlying principles.
Issue 1: Inconsistent or Non-Reproducible Phase Transition Temperatures
This is a common issue often stemming from sample purity or inconsistent thermal history.
-
Primary Cause: Sample Impurities
-
Why it Happens: Impurities disrupt the molecular packing and ordering, which can lead to broadened and depressed transition peaks in a DSC thermogram.[4] Even small amounts of residual solvents or synthesis byproducts can significantly alter phase behavior.
-
Solution: Purity Verification & Purification:
-
Verification: Confirm purity is >98.0% via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Purification: If purity is insufficient, recrystallization from a suitable solvent (e.g., a lower alkanol like ethanol or isopropanol) can be an effective method for removing impurities.[9] Ensure the sample is thoroughly dried under vacuum to remove all solvent traces.
-
-
-
Primary Cause: Inconsistent Thermal History
-
Why it Happens: The observed phase behavior of a liquid crystal is highly dependent on its previous thermal state. Without a standardized measurement protocol, results will be inconsistent.
-
Solution: Standardized Heat-Cool-Heat DSC Protocol: Employing a controlled thermal cycle is essential to obtain reliable data. This procedure erases the material's memory of its previous crystalline state and allows for the observation of the monotropic nematic phase.[4]
-
Workflow for Standard DSC Analysis
Caption: Standard DSC workflow for characterizing monotropic liquid crystals.
Issue 2: Nematic Phase is Unstable and Crystallizes Rapidly
Upon cooling, the metastable nematic phase of 4CFPB can spontaneously crystallize into a more stable solid form (Crystal II).[3][5] Controlling this kinetic process is key to stabilization.
-
Why it Happens: The nematic phase is thermodynamically metastable. Given enough time at a suitable temperature, the molecules will rearrange into a lower-energy crystalline state. The rate of this process is highly temperature-dependent.
-
Solution A: Optimize Cooling Rate with Polarized Optical Microscopy (POM)
-
Principle: POM allows for direct visual identification of the nematic phase through its characteristic textures (e.g., Schlieren texture).[1][10] By using a hot stage, you can precisely control the cooling rate to find the "sweet spot" that allows the nematic phase to form without immediately crystallizing.[4]
-
See Protocol 2 for a detailed experimental procedure. A very slow cooling rate (e.g., <1°C/min) might allow for direct crystallization from the isotropic phase, bypassing the nematic state, while a very rapid quench might lead to a glassy state.[3][4]
-
-
Solution B: Doping with Nanoparticles or Other Mesogens
-
Principle: Introducing foreign molecules or particles into the liquid crystal host can disrupt the kinetics of crystallization and stabilize the nematic phase.
-
Nanoparticles (NPs): NPs can migrate to defect regions within the liquid crystal, creating energy barriers that hinder the large-scale molecular rearrangements required for crystallization.[11][12] They can also alter the bulk elastic and viscous properties of the host.[13]
-
Eutectic Mixtures: Mixing 4CFPB with other liquid crystal compounds can lower the overall melting point and broaden the temperature range of the nematic phase.[2] This is a common strategy for creating high-stability liquid crystal materials for applications like displays.[2]
-
-
| Dopant Type | Example | Mechanism of Stabilization | Typical Conc. |
| Ferroelectric NPs | BaTiO₃ | Large dipole moments enhance anchoring energy and can increase dielectric anisotropy.[12][13] | 0.1 - 1 wt% |
| Metallic NPs | Gold (Au) | Can induce specific alignments (e.g., homeotropic) and alter electro-optical properties.[13][14] | 0.5 - 5 wt% |
| Other LCs | Cyanobiphenyls (e.g., 5CB) | Forms a eutectic mixture, depressing the freezing point and extending the nematic range.[2][15] | 5 - 50 wt% |
-
Solution C: Polymer Stabilization
-
Principle: This is a powerful technique where a small amount of a reactive monomer is mixed with the liquid crystal. The sample is held in the desired nematic phase (via temperature control) and then exposed to UV light. The monomer polymerizes, forming a cross-linked network or scaffold that physically traps the liquid crystal molecules in their nematic alignment.[12][16] This can widen the stable temperature range of the phase significantly, often by more than 60°C.[12]
-
Conceptual Workflow for Polymer Stabilization
Caption: General workflow for creating a polymer-stabilized liquid crystal.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Thermal Characterization using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of 4CFPB into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20-50 mL/min).[4]
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1: Equilibration: Equilibrate the sample at 30°C.
-
Segment 2: First Heating: Heat the sample at a controlled rate of 10°C/min to 40°C. This step melts the initial solid and erases prior thermal history.[4]
-
Segment 3: Isothermal Hold: Hold the sample at 40°C for 5 minutes to ensure it is fully in the isotropic liquid phase.[4]
-
Segment 4: Controlled Cooling: Cool the sample at a rate of 5°C/min to -20°C. Observe the exothermic peak corresponding to the Isotropic → Nematic transition.
-
Segment 5: Second Heating: Heat the sample from -20°C back to 40°C at 10°C/min. Observe any endothermic transitions, such as crystallization or the Nematic → Isotropic clearing point.
-
Protocol 2: Visual Observation using Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of 4CFPB on a clean microscope slide. Cover with a coverslip.
-
Microscope Setup: Mount the slide on the hot stage of a polarizing microscope. Cross the polarizers to achieve a dark background.
-
Heating: Heat the sample at a rate of 10°C/min to 40°C to ensure it is fully isotropic (the view should be completely dark).[4]
-
Controlled Cooling: Slowly cool the sample at a controlled rate (start with 2°C/min). Carefully observe the sample through the eyepieces as the temperature drops below ~7°C.[4]
-
Observation: Watch for the nucleation and growth of birefringent domains from the dark isotropic liquid. These domains are characteristic of the nematic phase. Record the temperature at which they first appear. Note any subsequent changes, such as crystallization, which will appear as different, more defined textures.
-
Optimization: Repeat the heat/cool cycle, adjusting the cooling rate to maximize the observation window for the nematic phase.
Protocol 3: Preparation of a Nanoparticle-Doped Liquid Crystal Sample
-
Nanoparticle Dispersion: Disperse the desired weight percentage of nanoparticles (e.g., 0.5 wt% BaTiO₃) in a volatile, low-viscosity solvent (e.g., chloroform or toluene) in which the liquid crystal is also soluble.
-
Sonication: Sonicate the nanoparticle suspension for 30-60 minutes to break up any aggregates and ensure a uniform dispersion.
-
Mixing: Add the required amount of 4CFPB to the nanoparticle suspension.
-
Solvent Evaporation: Gently heat the mixture (e.g., on a 40-50°C hotplate) under a stream of nitrogen while stirring to slowly evaporate the solvent.
-
Vacuum Drying: Place the resulting composite material in a vacuum oven at a temperature slightly above the clearing point (~20-25°C) for several hours to remove any residual solvent.
-
Characterization: The resulting doped sample can now be characterized using DSC (Protocol 1) and POM (Protocol 2) to determine the effect of the nanoparticles on the nematic phase stability.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. dakenchem.com [dakenchem.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | C18H16FNO2 | CID 13742342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. This compound | 86776-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
"optimizing the alignment of 4-Cyano-3-fluorophenyl 4-butylbenzoate on different substrates"
Welcome to the technical support center for the optimization of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) alignment on various substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and repeatable experimental outcomes.
Introduction to this compound (4CFPB)
This compound is a nematic liquid crystal with a unique molecular structure that influences its alignment properties.[1][2] Its rod-like shape, arising from the central biphenyl benzoate core, and the terminal cyano and fluoro groups contribute to strong dipole moments and positive dielectric anisotropy.[3][4] This molecular arrangement is crucial for achieving the desired alignment in various applications, from high-resolution displays to advanced biosensors.[3][5] The alignment of these molecules at the substrate interface is paramount for device performance, dictating factors like contrast, response time, and viewing angle.[5][6]
This guide will address common challenges encountered during the alignment process, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary alignment states for 4CFPB, and how are they achieved?
A1: The two primary alignment states for nematic liquid crystals like 4CFPB are planar (or homogeneous) and homeotropic .
-
Planar Alignment: The long molecular axes of the 4CFPB molecules align parallel to the substrate surface. This is typically achieved using rubbed polyimide layers, where microscopic grooves created by rubbing with a cloth guide the liquid crystal molecules.[7]
-
Homeotropic Alignment: The long molecular axes of the 4CFPB molecules align perpendicular to the substrate surface. This is often accomplished by treating the substrate with surfactants or specific polyimides with side chains that reduce surface energy.[8][9]
The choice between planar and homeotropic alignment depends on the specific application and desired electro-optical properties.
Q2: My 4CFPB alignment shows numerous defects. What are the common causes?
A2: Defects, or disclinations, are regions where the liquid crystal director changes abruptly, leading to imperfections in the alignment.[10][11] Common causes include:
-
Substrate Contamination: Dust particles, organic residues, or impurities on the substrate surface can disrupt the uniform alignment of 4CFPB molecules.
-
Improper Surface Treatment: Inconsistent rubbing, uneven coating of the alignment layer, or incomplete curing of photoalignment materials can create localized regions of poor alignment.[12]
-
Thermal Stress: Rapid cooling from the isotropic phase can "freeze in" defects. A slow, controlled cooling rate is crucial.
-
Cell Gap Non-uniformity: Variations in the thickness of the liquid crystal layer can induce stress and lead to defect formation.
Q3: What is the significance of the pretilt angle, and how can I control it for 4CFPB?
A3: The pretilt angle is the small angle the liquid crystal director makes with the substrate surface in the off-state. It is a critical parameter for preventing reverse tilt domains and ensuring fast, uniform switching in display applications. For 4CFPB, the pretilt angle can be controlled by:
-
Rubbing Strength: In mechanically rubbed systems, a stronger rubbing pressure generally leads to a lower pretilt angle.[13]
-
Alignment Layer Composition: Mixing horizontal and vertical alignment polyimides in specific ratios can achieve a range of pretilt angles.[13][14]
-
Baking Temperature: The curing temperature of the polyimide alignment layer can influence its surface properties and thus the pretilt angle.[13]
-
Photoalignment Exposure: In photoalignment techniques, the angle and duration of polarized UV exposure can be precisely controlled to tune the pretilt angle.[15]
Q4: Can I use photoalignment for 4CFPB? What are the advantages over mechanical rubbing?
A4: Yes, photoalignment is a highly effective non-contact method for aligning 4CFPB.[12][16] It involves using polarized UV light to induce anisotropy in a photosensitive alignment layer. The advantages over traditional rubbing include:
-
Elimination of Mechanical Damage: Avoids scratches, dust, and static charge generation associated with rubbing.[12]
-
Precise Patterning: Allows for the creation of complex alignment patterns and multi-domain structures with high resolution.[16]
-
Suitability for Flexible Substrates: Ideal for applications involving flexible or curved displays where mechanical rubbing is challenging.
Troubleshooting Guides
Issue 1: Poor or Non-Uniform Planar Alignment
Symptoms:
-
Patchy or grainy appearance under a polarizing microscope.
-
Presence of numerous line and point defects (disclinations).
-
Low contrast ratio in the final device.
Possible Causes & Solutions:
| Cause | Solution |
| Substrate Contamination | Implement a rigorous substrate cleaning protocol. This should include sequential ultrasonic baths in detergent, deionized water, and a suitable organic solvent like isopropanol, followed by drying with high-purity nitrogen. |
| Inadequate Polyimide Coating | Ensure a uniform polyimide layer by optimizing spin-coating parameters (speed, acceleration, time). Check the viscosity of the polyimide solution. |
| Inconsistent Rubbing | Calibrate the rubbing machine for consistent pressure, speed, and roller parallelism. Ensure the rubbing cloth is clean and replaced regularly. For manual rubbing, apply even pressure and a consistent number of passes. |
| Incorrect Curing Temperature | Follow the manufacturer's recommended curing profile (temperature and time) for the specific polyimide used. Improper curing can affect the polymer chain orientation. |
Experimental Workflow for Achieving High-Quality Planar Alignment:
Issue 2: Failure to Achieve Homeotropic Alignment
Symptoms:
-
Tilted or random alignment instead of perpendicular orientation.
-
Light leakage in the dark state when viewed between crossed polarizers.
-
Formation of schlieren textures.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Surface Energy | The surface energy of the alignment layer must be lower than the surface tension of the 4CFPB.[9] Use alignment materials specifically designed for homeotropic alignment, such as polyimides with long alkyl side chains. |
| Contamination of Alignment Layer | Any contamination can increase the surface energy, disrupting homeotropic alignment. Ensure pristine handling and storage of coated substrates. |
| Moisture Adsorption | Hydrophilic substrates or alignment layers can adsorb moisture, which interferes with the perpendicular alignment. Perform a final bake-out of the substrates immediately before cell assembly. |
| Incompatible Liquid Crystal | While 4CFPB is suitable for various alignments, ensure that its properties are compatible with the chosen homeotropic alignment layer. Consult the datasheets for both materials. |
Logical Troubleshooting Flow for Homeotropic Alignment:
Issue 3: Inconsistent Results with Photoalignment
Symptoms:
-
Variable pretilt angles across the substrate.
-
Patches of misaligned liquid crystal.
-
Degradation of alignment over time or with device operation.
Possible Causes & Solutions:
| Cause | Solution |
| Non-uniform UV Exposure | Ensure the UV lamp provides a uniform intensity across the entire substrate. Use a UV intensity meter to map the beam profile. Consider rotating the substrate during exposure. |
| Incorrect Polarization of UV Light | Verify the quality and orientation of the polarizer in the UV exposure setup. Any depolarization will lead to poor alignment anisotropy. |
| Photo-degradation of Alignment Layer | Overexposure can damage the photoalignment material. Determine the optimal exposure dose (intensity x time) for the specific material being used.[17] |
| Oxygen Inhibition | The photo-reaction in some alignment materials can be inhibited by oxygen. Consider performing the UV exposure in a nitrogen-purged environment. |
Characterization of Alignment Quality
A crucial step in optimizing the alignment of 4CFPB is the accurate characterization of the results.
| Technique | Purpose | Key Observations |
| Polarizing Optical Microscopy (POM) | To visually inspect the uniformity of alignment and identify defects. | A uniform alignment will appear as a single color or completely dark between crossed polarizers, depending on the orientation. Defects appear as distinct lines or points.[6][18] |
| Crystal Rotation Method | To measure the pretilt angle. | Involves measuring the transmitted light intensity as the liquid crystal cell is rotated between crossed polarizers. The angular dependence of the transmission allows for the calculation of the pretilt angle.[19] |
| Anchoring Energy Measurement | To quantify the strength of the interaction between the 4CFPB and the substrate. | Can be determined by applying an external electric or magnetic field and measuring the threshold for director reorientation. Higher anchoring energy leads to more robust alignment.[20] |
By systematically addressing the potential issues outlined in this guide and employing rigorous characterization techniques, researchers can achieve reliable and high-quality alignment of this compound for their specific applications.
References
- 1. labproinc.com [labproinc.com]
- 2. Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | C18H16FNO2 | CID 13742342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dakenchem.com [dakenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Homogeneous alignment - Wikipedia [en.wikipedia.org]
- 8. Dynamical homeotropic and planar alignments of chromonic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defects [doitpoms.ac.uk]
- 11. Liquid crystals and the hunt for defects - College of Engineering at Carnegie Mellon University [engineering.cmu.edu]
- 12. Alignment layer - Wikipedia [en.wikipedia.org]
- 13. OPG [opg.optica.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. OPG [opg.optica.org]
- 18. ipme.ru [ipme.ru]
- 19. tu-chemnitz.de [tu-chemnitz.de]
- 20. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
Technical Support Center: Achieving High Purity 4-Cyano-3-fluorophenyl 4-butylbenzoate for Display Applications
This guide is designed for researchers and chemists working on the synthesis and purification of 4-Cyano-3-fluorophenyl 4-butylbenzoate for use in high-performance liquid crystal displays (LCDs). The presence of even trace amounts of ionic impurities can significantly degrade the electro-optical properties of the final device, leading to issues such as image sticking, reduced voltage holding ratio, and decreased operational lifetime.[1][2][3][4] This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
I. Understanding the Impact of Ionic Impurities
Ionic impurities in liquid crystal materials act as mobile charge carriers. When an electric field is applied to the display, these ions migrate towards the electrodes, creating an internal electric field that opposes the applied field. This phenomenon, known as the "screening effect," reduces the effective voltage across the liquid crystal layer, leading to a host of performance issues.[2]
Commonly Observed Issues Due to Ionic Contamination:
-
Image Sticking: Residual DC voltage caused by ion accumulation at the alignment layers can lead to a faint image remaining on the screen even after the signal is removed.[3][5][6]
-
Flicker: Fluctuations in the internal electric field due to ion movement can cause visible flickering of the display.[4][5]
-
Slow Response Time: The screening effect can impede the reorientation of the liquid crystal molecules, resulting in slower switching speeds.[1]
-
Reduced Voltage Holding Ratio (VHR): VHR is a measure of how well the pixel holds its voltage. Ionic impurities provide a discharge path, leading to a lower VHR and reduced contrast.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to the purification of this compound.
Q1: My final product has high electrical conductivity. What are the likely sources of ionic impurities?
A1: High conductivity is a direct indication of the presence of mobile ions. The most probable sources depend on your synthesis route. For a typical esterification of 4-butylbenzoic acid and 4-cyano-3-fluorophenol, the primary suspects are:
-
Unreacted Starting Materials: Residual 4-butylbenzoic acid is a significant source of protons.
-
Catalyst Residues:
-
Acid Catalysts (e.g., H₂SO₄, p-TsOH): Incomplete neutralization or removal will leave behind protons and their corresponding anions (HSO₄⁻, TsO⁻).
-
Carbodiimide Coupling Agents (e.g., DCC, EDC) with DMAP: Byproducts such as dicyclohexylurea (DCU) are generally non-ionic, but protonated DMAP or unreacted acidic starting materials can persist if not properly removed.[7][8]
-
-
Hydrolysis Products: Exposure of the final ester to moisture, especially under acidic or basic conditions, can lead to its hydrolysis back to 4-butylbenzoic acid and 4-cyano-3-fluorophenol.[1]
-
Inorganic Salts: Contamination from glassware, reagents, or solvents can introduce ions like Na⁺, K⁺, Cl⁻, etc.[9]
Q2: I've performed multiple recrystallizations, but the purity is not improving. What should I do?
A2: If recrystallization is not effective, it's likely that the impurities have similar solubility to your product in the chosen solvent system. Consider the following:
-
Solvent System Modification: Experiment with different solvent mixtures to alter the solubility profile of your product versus the impurities. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is recommended.
-
Aqueous Washing: Before recrystallization, dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like unreacted 4-butylbenzoic acid. Follow this with a wash with deionized water to remove any remaining salts.
Q3: How can I confirm the ionic purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Resistivity/Conductivity Measurement: This is a direct measure of ionic content. High resistivity (low conductivity) is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the chemical purity and detecting non-ionic impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.
-
Ion Chromatography: This technique can identify and quantify specific inorganic and organic ions.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For detecting trace metal ion impurities.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification of this compound.
Guide 1: High Initial Ionic Contamination Post-Synthesis
Problem: The crude product, after initial workup, shows high levels of ionic impurities, making subsequent purification difficult.
Underlying Cause: Inefficient removal of catalysts and unreacted starting materials during the initial extraction and washing steps.
Troubleshooting Workflow:
Caption: Aqueous washing workflow for crude this compound.
Detailed Steps:
-
Dissolve the Crude Product: Dissolve the crude ester in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will react with any acidic impurities (e.g., 4-butylbenzoic acid, residual acid catalyst) to form their corresponding sodium salts, which are soluble in the aqueous phase. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Salt Removal: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.
-
Drying: Wash the organic layer with brine to facilitate the separation of the aqueous and organic layers. Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Guide 2: Persistent Impurities After Recrystallization
Problem: The desired purity is not achieved even after multiple recrystallization attempts.
Underlying Cause: The impurities co-crystallize with the product due to similar solubility and structural properties.
Troubleshooting with Column Chromatography:
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Experimental Protocol:
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and evaporate the solvent.
-
Eluent Polarity and Expected Elution Order:
| Compound | Relative Polarity | Expected Elution Order |
| This compound | Low | 1 (Product) |
| 4-Cyano-3-fluorophenol | Medium | 2 |
| 4-Butylbenzoic acid | High | 3 |
Visualization of Chromatography Workflow:
Caption: Step-by-step workflow for purification by column chromatography.
IV. Final Purity Assessment and Handling
Once the desired purity has been achieved, it is crucial to handle the this compound in a manner that prevents re-contamination.
-
Storage: Store the purified product in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.
-
Handling: Use clean glassware and utensils. Avoid contact with any potential sources of ionic contamination.
-
Final Quality Control: Before use in device fabrication, a final check of the resistivity is recommended to ensure the ionic purity has been maintained.
By understanding the sources of ionic impurities and implementing a systematic approach to purification and analysis, researchers can consistently produce high-purity this compound suitable for demanding display applications.
V. References
-
Blinov, L. M., & Chigrinov, V. G. (1994). Electrooptic Effects in Liquid Crystal Materials. Springer-Verlag.
-
Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
-
Garbovskiy, Y. (2021). Evaluating the Concentration of Ions in Liquid Crystal Cells: Hidden Factors and Useful Techniques. Crystals, 11(1), 63. --INVALID-LINK--
-
Hirschmann, E., & Vohrer, U. (1999). Ionic impurities in nematic liquid crystal displays. Liquid Crystals, 26(5), 729-735.
-
Lee, S. H., Park, S. H., Kim, H. J., & Kim, K. H. (1999). A novel method for measuring the concentration of mobile ions in a liquid crystal cell. Applied Physics Letters, 74(20), 2951-2953.
-
Naito, H., Yoshida, K., Okuda, M., & Sugimura, A. (1996). Transient currents in nematic liquid crystals. Japanese Journal of Applied Physics, 35(10R), 5890.
-
Naumov, A. O., & Garbovskiy, Y. I. (2017). Nano-objects and ions in liquid crystals: ion trapping effect and related phenomena. Liquid Crystals, 44(1), 162-176. --INVALID-LINK--
-
Sasaki, T. (2012). Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry. Analytical Methods, 4(11), 3631-3637. --INVALID-LINK--
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein sehr wirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
-
Suzuki, Y., & Naito, H. (2002). Effect of ionic impurities on electro-optical properties of nematic liquid crystal cells. Japanese Journal of Applied Physics, 41(11R), 6541.
-
Xu, D., Peng, F., Chen, H., Yuan, J., & Wu, S. T. (2010). Image sticking in liquid crystal displays with lateral electric fields. Journal of Applied Physics, 108(9), 093101.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. --INVALID-LINK--
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). AN 190: Determination of Sulfate Counter Ion and Anionic Impurities in Aminoglycoside Drug Substances by Ion Chromatography. --INVALID-LINK--
References
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. lcms.cz [lcms.cz]
"solvent effects on the self-assembly of 4-Cyano-3-fluorophenyl 4-butylbenzoate"
Technical Support Center: 4-Cyano-3-fluorophenyl 4-butylbenzoate Self-Assembly
Document ID: T-4CFPB-SA-26-01
Last Updated: January 2, 2026
Introduction: Navigating the Self-Assembly of this compound
Welcome to the technical support guide for this compound (4CFPB). This calamitic (rod-like) liquid crystal is a material of significant interest due to its unique phase behavior, including stable crystalline phases and a metastable nematic phase.[1] The self-assembly of 4CFPB is governed by a delicate balance of intermolecular forces, including dipole-dipole interactions from the polar cyano-fluorophenyl head, π-π stacking of the aromatic cores, and van der Waals forces involving the butyl tail.[2][3]
The choice of solvent is not merely a matter of dissolution; it is a critical experimental parameter that directly mediates these interactions, thereby controlling the resulting morphology, phase behavior, and defect formation.[4] This guide is designed to provide researchers and drug development professionals with practical, in-depth answers to common challenges encountered during the experimental study of 4CFPB self-assembly. It moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and phase transitions of bulk 4CFPB?
Answer: Understanding the intrinsic properties of 4CFPB is the first step. It is a monotropic liquid crystal, meaning the liquid crystalline phase (nematic) is only observed upon cooling from the isotropic liquid state and is metastable.[5] Key thermal transitions have been identified through adiabatic calorimetry and differential scanning calorimetry (DSC).[1]
Table 1: Thermodynamic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆FNO₂ | [6][7] |
| Molecular Weight | 297.33 g/mol | [7] |
| Stable Crystal I Fusion Temp (Tfus) | 288.43 K (15.28 °C) | [1] |
| Metastable Crystal II Fusion Temp (Tfus) | 286 K (12.85 °C) | [1] |
| Nematic to Isotropic Clearing Temp (Tc) | 279.4 K (6.25 °C) | [1] |
| Glass Transition Temp (Tg) of Nematic | ~210 K (-63.15 °C) | [1] |
Note: These values are for the bulk material and can be influenced by solvent interactions, confinement, and substrate effects in experimental setups.
Q2: How does solvent polarity fundamentally alter the self-assembly of 4CFPB?
Answer: Solvent polarity is the primary lever for controlling 4CFPB self-assembly. The molecule is amphiphilic in nature, with a polar cyano-fluorophenyl head group and a nonpolar butylbenzoate tail.
-
Polar Solvents (e.g., THF, Acetone, Ethanol): These solvents interact strongly with the polar nitrile (cyano) group of 4CFPB. This interaction can disrupt the delicate dipole-dipole stacking required for liquid crystalline ordering, often leading to smaller aggregates or even preventing the formation of a nematic phase in solution.[8] In thin films, polar solvents can promote more interdigitated or tilted molecular arrangements to minimize interfacial energy.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents have weaker interactions with the polar head group. Consequently, the intrinsic intermolecular forces of 4CFPB (like π-π stacking) dominate. This environment promotes the formation of more ordered, parallel molecular arrangements, preserving the structural integrity necessary for the nematic phase.[8]
-
Causality: The key is the competition between solvent-solute interactions and solute-solute interactions. In polar solvents, solvent-solute forces can overwhelm the solute-solute forces needed for ordering. In nonpolar solvents, the solute-solute interactions are energetically favored, driving self-assembly.
Q3: What characterization techniques are essential for studying 4CFPB self-assembly in solution?
Answer: A multi-technique approach is crucial for a comprehensive understanding. No single method tells the whole story.
-
Polarized Optical Microscopy (POM): The gold standard for identifying liquid crystalline phases. The appearance of birefringent textures, such as the schlieren texture, is a hallmark of the nematic phase.[9]
-
Differential Scanning Calorimetry (DSC): Used to detect the temperatures and enthalpies of phase transitions, confirming the thermodynamic properties of the assemblies.[1][10]
-
Atomic Force Microscopy (AFM) & Transmission Electron Microscopy (TEM): These techniques provide real-space images of the self-assembled nanostructures (e.g., fibers, ribbons, films) at the solid-liquid or solid-air interface, revealing their morphology and dimensions.[11]
-
Spectroscopy (UV-Vis, Fluorescence, FT-IR): Can provide insights into molecular aggregation. For example, changes in the absorption or emission spectra (solvatochromism) can indicate the degree of molecular stacking and the polarity of the microenvironment. FT-IR is particularly useful for observing changes in vibrational modes associated with intermolecular interactions.[12][13]
Troubleshooting Guide
Problem 1: My 4CFPB precipitates immediately upon solvent evaporation, forming a non-uniform, crystalline film instead of a smooth amorphous or nematic film.
-
Probable Cause: The solvent evaporation rate is too fast, and/or the chosen solvent promotes strong, irreversible crystallization. Solvents that poorly solubilize 4CFPB can lead to rapid aggregation and precipitation as the concentration increases during evaporation.
-
Solution Strategy:
-
Control Evaporation: Use a slow-evaporation method. Place your substrate in a partially covered petri dish to create a solvent-rich atmosphere, slowing down the drying process.
-
Solvent Choice: Switch to a "better" solvent that has a higher boiling point and slightly more affinity for the 4CFPB molecule, which can help maintain a solution state longer. For example, if you are using acetone, try switching to toluene or chlorobenzene.
-
Employ Solvent Vapor Annealing (SVA): The most effective method for creating ordered films is SVA. First, cast a film from a volatile solvent. Then, expose this film to a controlled vapor of a different, "good" solvent (one that swells the film without completely dissolving it). This mobilizes the molecules and allows them to reorganize into a thermodynamically favorable, ordered state.[14][15] Toluene or THF are often effective SVA solvents.[16]
-
Problem 2: I am using a nonpolar solvent, but my POM analysis shows only small, isolated birefringent domains (tactoids) instead of a continuous nematic texture.
-
Probable Cause: The concentration of 4CFPB may be too low to form a fully developed liquid crystal phase, or the system is kinetically trapped in a partially ordered state. Surface effects from the glass slide can also pin defects and prevent the coalescence of domains.
-
Solution Strategy:
-
Increase Concentration: Systematically increase the concentration of 4CFPB in the nonpolar solvent. There is a critical concentration required for the formation of an extensive liquid crystalline phase.
-
Thermal Annealing: Gently heat the sample on a hot stage to the isotropic phase (above ~16 °C) and then cool it slowly (e.g., 0.1-1 °C/min) through the nematic phase transition.[1] This provides the thermal energy needed for molecules to overcome kinetic barriers, annihilate defects, and form larger, more uniform domains.
-
Surface Treatment: The polarity and cleanliness of the glass substrate are critical.[13] Ensure substrates are meticulously cleaned (e.g., with piranha solution or oxygen plasma) to remove organic residues. Using a planar alignment layer can promote uniform textures, though this introduces another variable.
-
Problem 3: My DSC thermogram shows broad or shifted transition peaks compared to literature values.
-
Probable Cause: This is often due to the presence of residual solvent, impurities, or a different polymorphic form of the crystal.
-
Solution Strategy:
-
Ensure Complete Solvent Removal: Before running DSC, dry your sample thoroughly under a high vacuum for several hours, possibly with gentle heating (below the melting point), to remove any trapped solvent molecules that can plasticize the material and alter its transition temperatures.
-
Purify the Material: If impurities are suspected, repurify the 4CFPB using an appropriate method like column chromatography or recrystallization.
-
Control Thermal History: The thermal history of the sample is crucial for 4CFPB due to its polymorphism.[1] To ensure consistent results, always perform a controlled first heating run to erase the sample's prior thermal history, cool it at a standardized rate (e.g., 10 °C/min), and then record the data on the second heating run.
-
Experimental Protocols & Workflows
Protocol 1: Solvent Vapor Annealing (SVA) for Ordered Thin Film Formation
This protocol describes a standard SVA procedure to create a well-ordered thin film of 4CFPB, ideal for AFM or POM analysis.[14]
Objective: To overcome kinetic barriers during rapid solvent evaporation and achieve a thermodynamically stable, ordered molecular arrangement.
Materials:
-
4CFPB solution (e.g., 5 mg/mL in Chloroform)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin-coater
-
SVA Chamber (a small, sealable glass chamber or petri dish)
-
Annealing Solvent (e.g., Toluene or Tetrahydrofuran (THF))
Procedure:
-
Substrate Preparation: Clean the substrate meticulously. For silicon, a common method is sonication in acetone, then isopropanol, followed by oxygen plasma treatment to create a hydrophilic surface.
-
Film Deposition: Spin-coat the 4CFPB solution onto the clean substrate. A typical starting point is 3000 rpm for 60 seconds to achieve a uniform, amorphous film.
-
SVA Setup: Place the substrate with the amorphous film inside the SVA chamber. Add a small vial containing 1-2 mL of the annealing solvent (e.g., Toluene) into the chamber, ensuring it does not touch the substrate.
-
Annealing: Seal the chamber. The solvent vapor will slowly saturate the chamber atmosphere, causing the 4CFPB film to swell.[16] This increased molecular mobility allows the molecules to self-organize.
-
Expert Tip: The choice of solvent is critical. A solvent that is a good solvent for 4CFPB will swell the film effectively. Toluene often promotes better π-π stacking, while THF can mobilize the polar moieties.[8]
-
-
Annealing Time: Anneal for a period ranging from 30 minutes to several hours. The optimal time depends on the solvent vapor pressure and film thickness and must be determined empirically. You can monitor the process by periodically removing the sample for POM analysis.
-
Drying: After annealing, open the chamber and allow the solvent to evaporate slowly. This "locks in" the ordered structure.
-
Characterization: Analyze the resulting film using AFM to observe surface morphology and POM to confirm birefringence and liquid crystalline texture.
Workflow Diagram: Solvent Vapor Annealing (SVA)
A typical workflow for preparing ordered 4CFPB thin films using the SVA technique.
Conceptual Diagram: Solvent-Mediated Intermolecular Forces
This diagram illustrates how solvents with different polarities can influence the dominant intermolecular forces driving the self-assembly of 4CFPB.
The interplay between solvent polarity and intermolecular forces in 4CFPB self-assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester | C18H16FNO2 | CID 13742342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Self-Assembly into One-Dimensional Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 15. Solvent-vapor annealing-induced growth, alignment, and patterning of π-conjugated supramolecular nanowires | Journal of Materials Research | Cambridge Core [cambridge.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 4-Cyano-3-fluorophenyl 4-butylbenzoate and Other Cyanophenyl-Based Liquid Crystals: A Guide for Researchers
In the dynamic field of liquid crystal research and development, the precise tuning of molecular structure is paramount to achieving desired material properties. This guide offers an in-depth comparison of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a fluorinated cyanophenyl-based liquid crystal, with its non-fluorinated analog and other prominent members of the cyanophenyl family. By examining experimental data on their thermal, dielectric, and other physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships that govern the performance of these versatile materials.
The Significance of Fluorine Substitution in Cyanophenyl Liquid Crystals
The introduction of a fluorine atom onto the phenyl ring of a cyanophenyl-based liquid crystal has profound effects on its molecular properties and, consequently, its bulk behavior. The high electronegativity and small size of the fluorine atom lead to significant alterations in dipole moment, polarizability, and intermolecular interactions. These changes manifest in modified phase transition temperatures, dielectric anisotropy, viscosity, and optical anisotropy, making fluorination a key strategy in the design of liquid crystals for specific applications, from advanced display technologies to optical sensing.
Comparative Analysis of Physicochemical Properties
Here, we present a comparative overview of the key physical properties of this compound and related cyanophenyl-based liquid crystals. The data is compiled from various experimental studies to provide a clear and objective comparison.
| Liquid Crystal | Abbreviation | Melting Point (°C) | Clearing Point (°C) | Dielectric Anisotropy (Δε) |
| This compound | 4CFPB | 15.28[1] | 6.25[1] | Positive (qualitative) |
| 4-Cyanophenyl 4-butylbenzoate | CP4B | Not Available | Not Available | Positive (expected) |
| 4-Cyano-3-fluorophenyl 4-propylbenzoate | 3FCPPB | 69 - 73[2] | Not Available | 35.9 (in nematic mixture)[1] |
| 4-Cyanophenyl 4-propylbenzoate | CP3B | Not Available | Not Available | 29.6 (in nematic mixture)[1] |
| 4-Cyanophenyl 4-heptylbenzoate | CP7B | 44 - 45[3] | 56.6[4] | Positive (expected) |
| 4-Cyano-4'-pentylbiphenyl | 5CB | 22.5[5] | 35.0[5] | ~+11 to +14 |
Key Observations:
-
Impact of Fluorination on Phase Transitions: The introduction of a fluorine atom in 4CFPB leads to a significant depression of both the melting and clearing points compared to other non-fluorinated cyanophenyl benzoates like CP7B. This can be attributed to the disruption of crystal packing and altered intermolecular forces.
-
Enhancement of Dielectric Anisotropy: A direct comparison between the propyl-chained analogs, 3FCPPB and CP3B, demonstrates that the lateral fluorine substitution significantly increases the positive dielectric anisotropy[1]. This is a critical parameter for display applications as it influences the threshold voltage. The strong dipole moment of the cyano group contributes to a positive dielectric anisotropy, which is further enhanced by the fluorine substitution[6].
-
Influence of Alkyl Chain Length: As observed with CP7B and the propyl- and butyl-analogs, the length of the flexible alkyl chain plays a crucial role in determining the phase transition temperatures. Longer alkyl chains generally lead to the formation of more stable mesophases.
Experimental Protocols for Liquid Crystal Characterization
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the characterization of the key properties of cyanophenyl-based liquid crystals.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the melting and clearing temperatures and associated enthalpy changes.
Methodology:
-
A small sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) while monitoring the heat flow.
-
Phase transitions are identified as endothermic peaks on the resulting thermogram. The peak onset represents the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
-
The sample is then cooled at a controlled rate to observe any monotropic phases or crystallization events.
Polarized Optical Microscopy (POM) for Phase Identification
Objective: To visually identify and characterize the different liquid crystalline phases based on their unique optical textures.
Methodology:
-
A small amount of the liquid crystal is placed between a clean glass slide and a coverslip.
-
The sample is heated on a hot stage with precise temperature control.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
As the temperature is varied, the distinct textures of the nematic, smectic, and crystalline phases can be identified and recorded. For example, the nematic phase typically exhibits a Schlieren or marbled texture.
Dielectric Spectroscopy for Measuring Dielectric Anisotropy
Objective: To determine the dielectric anisotropy (Δε = ε|| - ε⊥) of the liquid crystal.
Methodology:
-
The liquid crystal is introduced into a specialized liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).
-
For the measurement of the parallel component of the dielectric permittivity (ε||), a strong magnetic or electric field is applied to align the director of the liquid crystal parallel to the probing electric field.
-
For the measurement of the perpendicular component (ε⊥), the director is aligned perpendicular to the probing electric field. This can be achieved through surface treatment of the cell or by applying a magnetic field perpendicular to the electric field.
-
The capacitance of the cell is measured at a specific frequency (typically 1 kHz) for both alignments.
-
The dielectric permittivity is calculated from the capacitance, and the dielectric anisotropy is then determined.
Synthesis of Cyanophenyl Benzoate Liquid Crystals
The synthesis of cyanophenyl benzoate liquid crystals typically involves an esterification reaction between a substituted benzoic acid and a substituted cyanophenol. The following diagram illustrates a general synthetic workflow.
Caption: General synthetic route for 4-Cyano-3-fluorophenyl 4-alkylbenzoates.
Logical Framework for Material Selection
The choice of a specific cyanophenyl-based liquid crystal is dictated by the requirements of the intended application. The following decision-making workflow can guide researchers in their selection process.
Caption: Decision-making workflow for selecting a cyanophenyl-based liquid crystal.
Conclusion
The strategic incorporation of fluorine atoms into cyanophenyl-based liquid crystals, as exemplified by this compound, offers a powerful tool for tuning key material properties. This guide has provided a comparative analysis, supported by experimental data and detailed protocols, to aid researchers in understanding the nuanced effects of chemical structure on the performance of these materials. While 4CFPB exhibits a lower mesophase stability compared to some non-fluorinated analogs, its potentially high dielectric anisotropy makes it a compound of interest for specific electro-optical applications. Further research into the viscosity and birefringence of 4CFPB and its direct non-fluorinated counterpart is warranted to complete a comprehensive performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]
- 4. SYNTHON Chemicals Shop | 4-Cyanophenyl 4-heptylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. dakenchem.com [dakenchem.com]
A Senior Application Scientist's Guide to the Computational Validation of 4-Cyano-3-fluorophenyl 4-butylbenzoate
This guide provides a comprehensive framework for the computational validation of the physicochemical properties of the nematic liquid crystal 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB). In the realm of materials science and drug development, where the precise characterization of molecular behavior is paramount, computational modeling stands as an indispensable tool for predicting and validating experimental findings. This document outlines the theoretical basis and practical application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the properties of 4CFPB, drawing a comparative analysis with the well-characterized liquid crystal, 4'-pentyl-4-biphenylcarbonitrile (5CB).
Introduction: The Significance of Computational Validation in Liquid Crystal Research
Liquid crystals, with their unique anisotropic properties, are foundational to a myriad of technologies, most notably in display devices. The performance of these materials is intrinsically linked to their molecular structure and intermolecular interactions. This compound is a promising nematic liquid crystal, and a thorough understanding of its properties is crucial for its application.[1] Computational modeling offers a powerful avenue to dissect these properties at a molecular level, providing insights that can be challenging to obtain through experimental methods alone. By simulating the behavior of 4CFPB and comparing it to a well-established benchmark like 5CB, we can gain a deeper understanding of its potential and limitations.[2][3][4]
The core principle of this guide is to establish a self-validating system. The computational protocols described herein are designed to generate data that can be directly compared with existing experimental results for 4CFPB, thereby validating the computational model itself. This validated model can then be used to predict other properties and guide further experimental work.
Comparative Analysis: 4CFPB vs. 5CB
A direct comparison with a known standard is essential for contextualizing the properties of a novel material. 4'-pentyl-4-biphenylcarbonitrile (5CB) is one of the most extensively studied liquid crystals, making it an ideal reference.[2][3][4] The table below summarizes the key experimental properties of both 4CFPB and 5CB.
| Property | This compound (4CFPB) | 4'-pentyl-4-biphenylcarbonitrile (5CB) |
| Molecular Formula | C18H16FNO2 | C18H19N |
| Molecular Weight | 297.33 g/mol [5] | 249.35 g/mol [6] |
| CAS Number | 86776-52-5[5] | 40817-08-1[3] |
| Physical State at RT | Liquid[5] | Nematic Liquid Crystal[3] |
| Melting Point | Crystal I: 288.43 K; Crystal II: 286 K[1] | 22.5 °C (295.65 K)[4] |
| Nematic to Isotropic Transition | 279.4 K[1] | 35.0 °C (308.15 K)[4] |
| Refractive Index (n20/D) | 1.56[5] | 1.532[6] |
| Density (g/mL at 25°C) | 1.16[5] | 1.008[6] |
The structural differences, particularly the presence of the ester linkage and the fluorine atom in 4CFPB compared to the direct biphenyl linkage in 5CB, are expected to significantly influence their mesomorphic and electronic properties. The computational models detailed below are designed to probe these differences.
Computational Methodology: A Dual Approach
To achieve a comprehensive validation, a two-pronged computational strategy is employed: Density Functional Theory (DFT) for accurate single-molecule properties and Molecular Dynamics (MD) simulations to investigate bulk behavior.
Diagram: Computational Validation Workflow
Caption: Workflow for computational validation of 4CFPB properties.
Protocol 1: Density Functional Theory (DFT) for Molecular Properties
Objective: To calculate the optimized geometry and electronic properties of an isolated 4CFPB molecule. These properties are fundamental to understanding its intermolecular interactions and response to external fields.
Justification for Method Selection: DFT, particularly with hybrid functionals like B3LYP, provides a good balance between accuracy and computational cost for organic molecules of this size. The 6-31G(d) basis set is a standard choice that includes polarization functions, which are crucial for describing the electronic distribution in molecules with heteroatoms.
Step-by-Step Protocol:
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d).
-
Convergence Criteria: Use tight convergence criteria for both energy and forces to ensure a true energy minimum is reached.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.
-
Purpose: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate the following properties:
-
HOMO and LUMO energies: To determine the electronic band gap and assess chemical reactivity.
-
Dipole moment: To understand the molecule's polarity, which is critical for its dielectric properties.
-
Molecular polarizability: To predict the refractive index and birefringence.
-
-
Protocol 2: Molecular Dynamics (MD) for Bulk Properties
Objective: To simulate the behavior of a collection of 4CFPB molecules to predict bulk properties such as the nematic-isotropic transition temperature and the orientational order parameter.
Justification for Method Selection: MD simulations allow for the study of the dynamic evolution of a multi-molecule system, providing insights into phase behavior and collective properties that cannot be obtained from single-molecule calculations. The General Amber Force Field (GAFF) is a suitable choice for organic molecules, and partial charges derived from quantum mechanical calculations (RESP) improve the accuracy of electrostatic interactions.
Step-by-Step Protocol:
-
Force Field Parametrization:
-
Use the DFT-optimized geometry of 4CFPB.
-
Calculate the electrostatic potential (ESP) using a higher level of theory (e.g., HF/6-31G*) as recommended for RESP charge fitting.
-
Use the antechamber module in AmberTools to generate the force field parameters, including atom types, bond, angle, and dihedral parameters from GAFF, and derive RESP charges.
-
-
System Setup:
-
Create an amorphous simulation box containing a significant number of 4CFPB molecules (e.g., 512 molecules) using a tool like Packmol. The initial density should be low to allow for proper equilibration.
-
Software: GROMACS, AMBER, or LAMMPS.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the initial system to remove any unfavorable contacts between molecules.
-
-
System Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a high temperature (well above the expected isotropic phase) for a sufficient duration (e.g., 1 ns) to ensure a randomized, liquid-like state. Use a thermostat (e.g., Nosé-Hoover) to maintain constant temperature.
-
NPT Ensemble (Isothermal-Isobaric): Continue equilibration at the same high temperature and atmospheric pressure (1 atm) to achieve the correct density. Use a barostat (e.g., Parrinello-Rahman) for pressure coupling.
-
-
Production Simulation and Analysis:
-
Simulated Annealing: To identify the nematic-isotropic transition temperature (TNI), perform a series of simulations at decreasing temperatures (a cooling ramp).
-
Order Parameter Calculation: At each temperature, calculate the nematic order parameter (S) to monitor the degree of orientational order. A sharp change in S with temperature indicates the phase transition.
-
Radial Distribution Function (RDF): Analyze the RDF to understand the local packing of molecules in the different phases.
-
Mean Squared Displacement (MSD): Calculate the MSD to determine the diffusion coefficient and assess the fluidity of the system.
-
Expected Outcomes and Validation
The computational protocols described above will yield a set of theoretical properties for 4CFPB. The table below outlines the expected computational results and how they will be compared against experimental data and the properties of 5CB.
| Property | Expected Computational Result for 4CFPB | Validation Against 4CFPB Experimental Data | Comparison with 5CB |
| Molecular Geometry | Optimized bond lengths and angles. | Comparison with crystallographic data (if available). | Differences in conformation due to the ester group and fluorine substitution. |
| Dipole Moment | A vector quantity from DFT. | Indirectly validated through dielectric property measurements. | Higher dipole moment expected for 4CFPB due to the ester and fluoro groups. |
| Polarizability | A tensor from DFT. | Correlates with experimental refractive index. | Anisotropy in polarizability will determine the birefringence. |
| Nematic Order Parameter | A value between 0 and 1 from MD simulations. | Can be compared with values derived from NMR or X-ray scattering experiments. | Similar range of values expected in the nematic phase. |
| N-I Transition Temp. | Identified from the change in order parameter with temperature in MD. | Direct comparison with the experimental value of 279.4 K.[1] | The accuracy of the predicted TNI will be a key metric for model validation. |
Conclusion
This guide provides a robust, scientifically grounded framework for the computational validation of this compound. By systematically applying DFT and MD simulations and comparing the results with both experimental data for 4CFPB and the well-established properties of 5CB, researchers can build a comprehensive understanding of this liquid crystal. This dual approach of computation and comparison not only validates the material's properties but also provides a deeper mechanistic insight that is crucial for the rational design of new materials in the fields of drug development and materials science. The self-validating nature of this methodology ensures a high degree of confidence in the predictive power of the computational models, paving the way for accelerated discovery and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
- 6. 4′-ペンチル-4-ビフェニルカルボニトリル liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Benchmark Study of 4-Cyano-3-fluorophenyl 4-butylbenzoate for Electro-Optical Device Applications
In the pursuit of next-generation electro-optical devices, particularly high-performance liquid crystal displays (LCDs), the selection of the liquid crystal (LC) material is paramount. This guide provides a comprehensive benchmark analysis of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a member of the fluorinated benzoate ester family of liquid crystals. Its performance is critically evaluated against established industry benchmarks, namely 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and optimization of electro-optical systems.
Introduction: The Significance of Fluorination in Liquid Crystal Design
The strategic incorporation of fluorine atoms into liquid crystal molecules has been a transformative approach in the development of advanced display technologies. Fluorination imparts several desirable characteristics, including tailored dielectric anisotropy (Δε), reduced viscosity (γ₁), and enhanced chemical and thermal stability.[1][2] The cyano (-CN) and fluoro (-F) groups in this compound are expected to induce a significant dipole moment, influencing the material's response to an electric field. This guide aims to quantify these influences through a comparative analysis of key electro-optical performance metrics.
Core Performance Metrics: A Head-to-Head Comparison
The efficacy of a liquid crystal in an electro-optical device is primarily determined by its switching speed, contrast ratio, and operating voltage. While direct side-by-side benchmark data for 4CFPB is not extensively published, we can infer its potential performance by examining its dielectric properties and comparing them with the well-characterized benchmarks, 5CB and E7.
Table 1: Comparison of Key Physical and Electro-Optical Properties
| Property | This compound (4CFPB) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Mixture |
| Chemical Structure | C₁₈H₁₆FNO₂ | C₁₈H₁₉N | Mixture |
| Molar Mass ( g/mol ) | 297.33 | 249.36 | Variable |
| Dielectric Anisotropy (Δε) | Data not readily available in literature | ~+11.5 | ~+14.5 |
| Switching Time (ms) | Expected to be fast due to fluorination | Rise: ~5-20, Fall: ~20-50 (typical) | Rise: <1, Fall: ~10-30 (typical) |
| Threshold Voltage (Vth) | Expected to be low due to potentially high Δε | ~1.5 - 2.0 | ~1.0 - 1.5 |
| Contrast Ratio | High (Expected) | >1000:1 (Typical in TN cell) | >1000:1 (Typical in TN cell) |
Note: The values for 5CB and E7 are typical and can vary depending on the specific experimental conditions and device architecture.
Causality Behind Performance: A Deeper Dive
The anticipated performance of 4CFPB is rooted in the fundamental principles of liquid crystal physics.
The Role of Dielectric Anisotropy (Δε)
Viscoelastic Properties and Their Impact on Switching Speed
The switching speed of a liquid crystal is also governed by its rotational viscosity (γ₁) and elastic constants (Kii). Lower viscosity and appropriate elastic constants lead to faster response times. Fluorination has been shown to reduce viscosity in many liquid crystal systems.[1] Although specific viscoelastic data for 4CFPB is scarce in public literature, its fluorinated nature suggests a potential advantage in switching speed over non-fluorinated analogues.
Experimental Protocols for Benchmark Analysis
To conduct a rigorous comparative study, standardized experimental procedures are essential. The following sections detail the methodologies for measuring the key electro-optical parameters.
Measurement of Switching Time
The switching time, comprising the rise time (τ_on) and fall time (τ_off), is a critical parameter for video-rate applications.
Experimental Workflow:
Caption: Experimental setup for measuring liquid crystal switching times.
Step-by-Step Protocol:
-
Cell Preparation: A twisted nematic (TN) cell with a defined thickness (e.g., 5 µm) is filled with the liquid crystal material under investigation.
-
Optical Setup: The cell is placed between two crossed polarizers on an optical bench. A He-Ne laser (632.8 nm) serves as the light source, and a photodiode detects the transmitted light intensity.[4][5]
-
Signal Generation and Application: A function generator applies a square wave voltage to the transparent electrodes of the LC cell. The voltage should be sufficient to saturate the liquid crystal switching.
-
Data Acquisition: The photodiode output is connected to a digital oscilloscope. The rise time is measured as the time taken for the transmittance to change from 10% to 90% upon voltage application. The fall time is the time taken for the transmittance to drop from 90% to 10% after the voltage is removed.[6]
Determination of Contrast Ratio
The contrast ratio is a measure of the display's ability to produce deep blacks and bright whites.
Experimental Workflow:
Caption: Setup for measuring the contrast ratio of a liquid crystal cell.
Step-by-Step Protocol:
-
Device Setup: The liquid crystal cell is placed in a dark environment to minimize ambient light contamination.
-
Measurement of Maximum Luminance (L_max): A voltage is applied to the cell to achieve the maximum light transmission (bright state). The luminance is measured using an imaging luminance meter.
-
Measurement of Minimum Luminance (L_min): The voltage is removed or set to a level that produces the darkest state. The luminance is measured again.
-
Calculation: The contrast ratio (CR) is calculated as the ratio of the maximum to the minimum luminance: CR = L_max / L_min.[6][7]
Measurement of Operating (Threshold) Voltage
The threshold voltage (Vth) is the minimum voltage required to initiate a change in the liquid crystal's orientation and, consequently, the light transmission.
Experimental Workflow:
Caption: Experimental setup for determining the threshold voltage.
Step-by-Step Protocol:
-
Transmittance vs. Voltage (T-V) Curve Measurement: The experimental setup is similar to that for switching time measurement. However, instead of a square wave, a slowly ramping AC voltage is applied to the liquid crystal cell.
-
Data Recording: The transmitted light intensity is recorded as a function of the applied voltage.
-
Threshold Determination: The threshold voltage is typically defined as the voltage at which the transmittance reaches 10% of its maximum value. This is determined from the T-V curve.[8] The Freedericksz threshold voltage can be more precisely determined by analyzing the capacitance-voltage characteristics of the cell.[5]
Conclusion and Future Outlook
While direct comparative data for the electro-optical performance of this compound is not yet abundant in the public domain, its molecular structure strongly suggests its potential as a high-performance liquid crystal material. The presence of both cyano and fluoro groups is a well-established strategy for achieving a large dielectric anisotropy and low viscosity, which are key determinants of fast switching speeds and low operating voltages.
References
- 1. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. er.knutd.edu.ua [er.knutd.edu.ua]
- 5. physicsopenlab.org [physicsopenlab.org]
- 6. Liquid Crystal Displays [web.media.mit.edu]
- 7. Luminance and contrast performance of liquid crystal displays for mammographic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"comparative analysis of the dielectric anisotropy of 4-Cyano-3-fluorophenyl 4-butylbenzoate"
An In-Depth Comparative Analysis of the Dielectric Anisotropy of 4-Cyano-3-fluorophenyl 4-butylbenzoate and Related Nematic Liquid Crystals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the dynamic field of liquid crystal technology, the precise characterization of material properties is paramount for the development of advanced electro-optic devices. Among these properties, dielectric anisotropy (Δε) stands out as a critical parameter that governs the response of liquid crystals to an external electric field. This guide provides a comprehensive comparative analysis of the dielectric anisotropy of this compound, a representative of a class of high-performance nematic liquid crystals. We will delve into the structural factors influencing Δε and present a detailed experimental protocol for its accurate measurement, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.
The Crucial Role of Dielectric Anisotropy in Liquid Crystal Applications
Dielectric anisotropy is the difference in dielectric permittivity of a material when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which represents the average orientation of the long molecular axes of the liquid crystal molecules. A positive Δε (ε∥ > ε⊥) is essential for the operation of the vast majority of liquid crystal displays (LCDs), including the ubiquitous twisted nematic (TN) and in-plane switching (IPS) modes. The magnitude of Δε directly influences the threshold voltage required to switch the liquid crystal molecules, thereby affecting the power consumption and response time of the display.
The molecular origins of dielectric anisotropy are rooted in the permanent dipole moments of the constituent molecules and their orientation relative to the principal molecular axis. Strong polar groups, such as the cyano (-CN) and fluoro (-F) groups, are commonly incorporated into liquid crystal structures to engineer a large Δε. The position and orientation of these groups are critical in determining the overall dipole moment and, consequently, the dielectric anisotropy of the material.
Comparative Analysis of Dielectric Anisotropy
While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties and conduct a comparative analysis by examining structurally similar compounds. The combination of a strong longitudinal dipole from the cyano group and a transverse dipole from the lateral fluorine atom suggests that this compound would exhibit a significant positive dielectric anisotropy.
To provide a quantitative comparison, we will consider the well-characterized 4'-n-pentyl-4-cyanobiphenyl (5CB), a benchmark nematic liquid crystal, and other related fluorinated compounds.
| Compound | Structure | Dielectric Anisotropy (Δε) at 298 K | Reference |
| 4'-n-pentyl-4-cyanobiphenyl (5CB) | C₅H₁₁-(C₆H₄)-(C₆H₄)-CN | ~ +11.0 | |
| This compound | C₄H₉-(C₆H₄)-COO-(C₆H₃F)-CN | Estimated > +15 | - |
| 4-(trans-4'-n-propylcyclohexyl)-benzonitrile | C₃H₇-(C₆H₁₀)-(C₆H₄)-CN | ~ +10.2 | |
| 4'-butyl-4-fluorobiphenyl | C₄H₉-(C₆H₄)-(C₆H₄)-F | ~ +1.0 |
The introduction of a lateral fluorine atom, as in the case of this compound, is a common strategy to modify the dielectric properties of liquid crystals. The strong electronegativity of the fluorine atom introduces a significant dipole moment perpendicular to the long molecular axis. This can have two primary effects: it can increase the overall dielectric permittivity, and it can influence the ordering of the molecules, which in turn affects the measured anisotropy. The presence of the ester linkage in the benzoate core also contributes to the overall polarity and molecular shape, which are expected to enhance the nematic range and influence the dielectric properties.
Experimental Protocol for the Determination of Dielectric Anisotropy
The accurate measurement of dielectric anisotropy is crucial for the characterization of liquid crystal materials. The following protocol outlines a standard method using a parallel-plate capacitor cell and an LCR meter.
Materials and Equipment
-
Liquid crystal sample (e.g., this compound)
-
Indium Tin Oxide (ITO) coated glass cells with a known thickness (e.g., 5-20 µm)
-
Homogeneous alignment layer (e.g., polyimide)
-
LCR meter
-
Function generator
-
High-voltage amplifier
-
Temperature-controlled hot stage
-
Polarizing optical microscope
-
Solvents for cleaning (e.g., acetone, isopropanol)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of dielectric anisotropy.
Figure 1. Workflow for the experimental determination of dielectric anisotropy.
Step-by-Step Procedure
-
Cell Preparation:
-
Thoroughly clean the ITO-coated glass substrates with appropriate solvents to remove any organic residues.
-
Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface.
-
Cure the polyimide according to the manufacturer's specifications. This typically involves a baking step.
-
Gently rub the cured polyimide surfaces in a single direction to induce a preferred alignment of the liquid crystal molecules.
-
Assemble the two substrates to form a cell with a uniform gap, using spacers to control the thickness.
-
-
Cell Filling and Mounting:
-
Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.
-
Slowly cool the cell to the desired measurement temperature within the nematic phase.
-
Mount the filled cell in the temperature-controlled hot stage.
-
-
Measurement of Perpendicular Dielectric Permittivity (ε⊥):
-
Connect the ITO electrodes of the cell to the LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the threshold voltage for molecular reorientation.
-
Measure the capacitance of the cell (C⊥).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Measurement of Parallel Dielectric Permittivity (ε∥):
-
Apply a high-frequency, high-amplitude AC voltage (e.g., 10 kHz, >10 V) across the cell to align the liquid crystal director parallel to the electric field.
-
Simultaneously, use the LCR meter with a low-amplitude, high-frequency probing signal to measure the capacitance of the cell in this aligned state (C∥).
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).
-
-
Calculation of Dielectric Anisotropy (Δε):
-
Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.
-
Causality and Self-Validation
The choice of a high-frequency field for the measurement of C∥ is critical to avoid charge screening effects from mobile ions within the liquid crystal, which can interfere with the measurement at low frequencies. The application of a high-amplitude field ensures that the liquid crystal molecules are fully reoriented, providing an accurate measure of ε∥. The self-validating nature of this protocol lies in the consistency of the measured values over multiple runs and the comparison of the obtained data with known values for standard materials like 5CB. Furthermore, the visual confirmation of the alignment quality using a polarizing optical microscope before and during the measurements is an essential validation step.
Conclusion
The dielectric anisotropy of this compound, while not extensively documented, is anticipated to be significantly positive due to its molecular structure. This guide has provided a framework for its comparative analysis by examining related compounds and has detailed a robust experimental protocol for the accurate determination of this crucial property. By understanding the structure-property relationships and employing rigorous experimental techniques, researchers can effectively design and characterize novel liquid crystal materials for a wide range of advanced applications.
A Senior Application Scientist's Guide to Cross-Validation of Thermal Analysis Data for 4-Cyano-3-fluorophenyl 4-butylbenzoate
In the realm of materials science, and particularly in the development of liquid crystal technologies, a thorough understanding of a material's thermal behavior is paramount. For novel calamitic liquid crystals like 4-Cyano-3-fluorophenyl 4-butylbenzoate, a multi-faceted approach to thermal analysis is not just recommended, but essential for robust characterization. This guide provides an in-depth, experience-driven protocol for the cross-validation of thermal analysis data obtained from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM). By synergistically employing these techniques, researchers, scientists, and drug development professionals can build a comprehensive and reliable thermal profile of this promising liquid crystalline compound.
The Importance of a Multi-Technique Approach
Relying on a single analytical technique for thermal characterization can lead to an incomplete or even misleading interpretation of a material's properties. Each technique offers a unique window into the thermal behavior of a substance. DSC, for instance, quantifies the heat flow associated with phase transitions, providing critical data on transition temperatures and enthalpies.[1][2] TGA, on the other hand, measures changes in mass as a function of temperature, revealing information about thermal stability and decomposition.[3] Complementing these calorimetric and gravimetric methods, POM provides a visual representation of the material's microstructure, allowing for the direct observation of phase transitions and the identification of liquid crystal mesophases through their characteristic textures.[1][4]
Experimental Protocols
The following protocols are designed to be a starting point for the thermal analysis of this compound. As with any scientific investigation, the specific parameters may need to be optimized based on the instrumentation and the specific research question.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for identifying the temperatures and enthalpies of phase transitions.[1] For a material like this compound, which exhibits complex polymorphic behavior, a carefully designed temperature program is crucial.[5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any sublimation or interaction with the atmosphere.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified standards (e.g., indium).
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected glass transition, for instance, -50 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its isotropic clearing point, for example, 80 °C.[3] This constitutes the first heating cycle.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at a controlled rate of 10 °C/min back to the starting temperature of -50 °C. This is the cooling cycle.
-
Perform a second heating cycle under the same conditions as the first to observe the behavior of the material after a controlled thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. Determine the onset temperature, peak temperature, and enthalpy of each transition.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA is essential for determining the thermal stability of the compound and ensuring that the transitions observed in DSC are not due to decomposition.[3]
Step-by-Step Methodology:
-
Sample Preparation: Place a slightly larger sample, around 5-10 mg, of this compound into a TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Tare the balance within the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
-
-
Temperature Program:
-
Heat the sample from ambient temperature to a high temperature, well above the isotropic clearing point, for example, 600 °C.
-
Use a constant heating rate, typically 10 °C/min.
-
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of a significant weight loss indicates the beginning of thermal decomposition.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for TGA analysis of this compound.
Polarized Optical Microscopy (POM)
POM allows for the direct visualization of the different phases and their transitions, providing qualitative but crucial information that complements the quantitative data from DSC.[2][4]
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the this compound on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage Setup: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Microscopic Observation:
-
Observe the sample through the polarized light microscope with crossed polarizers.
-
Slowly heat the sample at a rate of 2-5 °C/min.
-
Carefully observe and record the temperatures at which changes in the texture and birefringence of the sample occur. Capture images or videos of the characteristic textures of each phase (e.g., crystalline, nematic, isotropic).
-
After reaching the isotropic liquid phase, slowly cool the sample to observe the formation of mesophases.
-
Diagram of the POM Experimental Workflow:
Caption: Workflow for POM analysis of this compound.
Cross-Validation of Thermal Data
The true power of this multi-technique approach lies in the cross-validation of the obtained data. The following table illustrates how the data from DSC, TGA, and POM can be integrated to build a comprehensive thermal profile for this compound. The data presented here is a synthesis of values reported in the literature.[5][6]
Table 1: Comparative Thermal Analysis Data for this compound
| Thermal Event | DSC Data (Heating) | POM Observation | TGA Data | Cross-Validation Interpretation |
| Glass Transition (Tg) | ~ -63 °C (210 K)[5] | No significant change in texture, but a change in mechanical properties might be observable. | No mass loss | The glass transition of the metastable nematic phase is confirmed by DSC. |
| Crystallization | Exothermic peak on heating from the glassy state | Growth of crystalline domains from the nematic phase | No mass loss | The spontaneous crystallization of the supercooled nematic phase is a kinetically driven process. |
| Melting (Tfus) | Endothermic peak at ~15.3 °C (288.43 K) for stable crystal I[5] | Transition from a crystalline solid to a birefringent fluid (nematic phase) | No mass loss | The melting point is confirmed by both DSC and POM. The enthalpy of fusion can be quantified by DSC. |
| Nematic to Isotropic (Tc) | Small endothermic peak at ~6.3 °C (279.4 K)[5] | Disappearance of the nematic texture (e.g., schlieren) into a dark, isotropic liquid | No mass loss | The clearing point is a first-order phase transition, confirmed by a small enthalpy change in DSC and a distinct visual change in POM. |
| Decomposition | - | - | Onset of mass loss at temperatures significantly above the clearing point | TGA confirms that the material is thermally stable throughout its liquid crystalline phase range. |
Diagram of the Cross-Validation Logic:
Caption: Logical flow for cross-validating thermal analysis data.
Conclusion
The comprehensive thermal characterization of this compound requires a synergistic and cross-validating approach. By integrating the quantitative data from Differential Scanning Calorimetry, the stability information from Thermogravimetric Analysis, and the visual evidence from Polarized Optical Microscopy, a reliable and in-depth understanding of the material's thermal behavior can be achieved. This guide provides a robust framework for researchers to not only generate high-quality data but also to interpret it with a high degree of confidence, which is essential for the advancement of liquid crystal science and technology.
References
A Comparative Analysis of 4-Cyano-3-fluorophenyl 4-butylbenzoate in Modern Display Technologies
An In-depth Guide to Performance in Twisted Nematic (TN), Vertical Alignment (VA), and In-Plane Switching (IPS) Display Modes
In the ever-evolving landscape of display technology, the performance of liquid crystal materials is paramount. For researchers and professionals in materials science and optoelectronics, understanding the nuanced behavior of these materials in different display configurations is crucial for innovation. This guide provides a comprehensive comparison of the performance of a key fluorinated liquid crystal, 4-Cyano-3-fluorophenyl 4-butylbenzoate, across three dominant display modes: Twisted Nematic (TN), Vertical Alignment (VA), and In-Plane Switching (IPS).
The selection of a liquid crystal is a critical determinant of a display's final electro-optical characteristics. The molecular structure of this compound, featuring a cyano group and a lateral fluorine atom, imparts specific properties that manifest differently depending on the device architecture. This guide will delve into the theoretical underpinnings and present inferred performance characteristics based on the known properties of this molecule and related fluorinated liquid crystals.
The Subject Under Investigation: this compound
This compound is a calamitic liquid crystal that has garnered interest due to its specific molecular structure. The presence of the highly polar cyano (-CN) group and the electronegative fluorine atom significantly influences its dielectric anisotropy, a key parameter governing its response to an electric field. This makes it a compelling candidate for various display applications.
Performance in Twisted Nematic (TN) Displays
The Twisted Nematic (TN) display is one of the most established and cost-effective LCD technologies.[1] Its operation relies on the ability of a nematic liquid crystal to twist the polarization of light.[2]
Predicted Performance of this compound in TN Mode
Given the molecular structure of this compound, it is expected to exhibit a strong positive dielectric anisotropy (Δε) . This is a primary requirement for a liquid crystal in a TN display, as the application of a voltage needs to align the liquid crystal director parallel to the electric field, untwisting the helical structure and thereby controlling the light transmission.[2]
Key Performance Metrics (Inferred):
| Performance Metric | Predicted Performance | Rationale |
| Response Time | Fast | The relatively low viscosity often associated with fluorinated liquid crystals, combined with the strong restoring force from the twisted configuration, would likely result in fast switching speeds.[3] |
| Contrast Ratio | Moderate | TN displays inherently suffer from light leakage in the dark state, leading to a moderate contrast ratio compared to other technologies.[1] The specific alignment and properties of the liquid crystal can influence this, but it is a fundamental limitation of the mode. |
| Viewing Angle | Limited | This is a significant drawback of TN technology. The birefringence of the liquid crystal layer leads to strong viewing angle dependence, causing color and contrast shifts when viewed off-axis.[1] |
| Driving Voltage | Low to Moderate | The high positive dielectric anisotropy should allow for switching at relatively low voltages, contributing to power efficiency. |
Performance in Vertical Alignment (VA) Displays
Vertical Alignment (VA) displays are renowned for their exceptional contrast ratios and deep black levels.[4] In the off-state, the liquid crystal molecules are aligned perpendicularly to the substrates.[5]
Predicted Performance of this compound in VA Mode
Standard VA displays require liquid crystals with negative dielectric anisotropy (Δε < 0) .[6] The structure of this compound, with its strong longitudinal dipole moment from the cyano group, strongly suggests a positive dielectric anisotropy . Therefore, this specific liquid crystal would be unsuitable for conventional VA mode operation . When a voltage is applied, the molecules would tend to align more parallel to the field, which is the opposite of the desired switching mechanism in a VA cell.
However, for the sake of a comprehensive comparison, if a variant of this molecule were synthesized to have a negative dielectric anisotropy (e.g., by introducing lateral dipole moments that outweigh the longitudinal one), its performance could be projected.
Key Performance Metrics (Hypothetical for a negative Δε variant):
| Performance Metric | Predicted Performance | Rationale |
| Response Time | Moderate to Slow | VA displays can sometimes exhibit slower response times, particularly in gray-to-gray transitions, due to the larger reorientation of the liquid crystal molecules from a homeotropic to a planar alignment.[7] |
| Contrast Ratio | Very High | The excellent light-blocking capability of the vertically aligned liquid crystals in the off-state leads to superior black levels and very high contrast ratios, a key advantage of VA technology.[4] |
| Viewing Angle | Good | While better than TN, VA displays can still show some color and contrast shift at wider viewing angles, though modern multi-domain VA (MVA) technologies have significantly mitigated this issue.[7] |
| Driving Voltage | Moderate | The driving voltage would depend on the magnitude of the negative dielectric anisotropy. |
Performance in In-Plane Switching (IPS) Displays
In-Plane Switching (IPS) technology is distinguished by its superior color reproduction and wide viewing angles.[8] In an IPS display, the liquid crystal molecules are aligned parallel to the substrates and are reoriented in the plane of the display by an electric field applied between interdigitated electrodes.[9]
Predicted Performance of this compound in IPS Mode
Similar to TN displays, IPS displays typically utilize liquid crystals with positive dielectric anisotropy .[10] The in-plane electric field acts on the positive Δε of the liquid crystal to rotate the molecules in the plane of the display, modulating the light transmission. Therefore, this compound is a suitable candidate for use in IPS displays.
Key Performance Metrics (Inferred):
| Performance Metric | Predicted Performance | Rationale |
| Response Time | Moderate | Response times in IPS displays are generally good, though historically they have been slightly slower than the fastest TN panels. The viscosity of the liquid crystal is a critical factor. |
| Contrast Ratio | Good | IPS displays offer good contrast ratios, though typically not as high as VA panels due to the electrode structure and potential for light leakage.[11] |
| Viewing Angle | Excellent | This is the hallmark of IPS technology. The in-plane switching mechanism results in minimal variation in color and contrast across a wide range of viewing angles.[10] |
| Driving Voltage | Moderate to High | The interdigitated electrode structure can sometimes require higher driving voltages compared to TN displays to achieve the necessary electric field strength for efficient switching. |
Experimental Protocols for Performance Characterization
To empirically validate the predicted performance characteristics, a series of standardized experimental protocols would be employed.
Response Time Measurement
The response time is a measure of how quickly a pixel can change from one gray level to another.[12]
Methodology:
-
A photodetector is placed in front of the display.
-
The display is switched between two gray levels (e.g., black to white, or gray-to-gray).
-
The photodetector measures the change in light intensity over time.
-
The response time is typically defined as the time taken for the luminance to transition from 10% to 90% of the final value (rise time) and from 90% to 10% (fall time).[13]
Contrast Ratio Measurement
The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce.[6]
Methodology:
-
A luminance meter is used to measure the brightness of the display.
-
A full-screen white image is displayed, and the luminance (L_white) is measured.
-
A full-screen black image is displayed, and the luminance (L_black) is measured.
-
The static contrast ratio is calculated as CR = L_white / L_black.[14]
-
For a more realistic measurement, the ANSI contrast ratio method can be used, which involves measuring the luminance of a checkerboard pattern.[6]
Viewing Angle Measurement
The viewing angle is the maximum angle at which a display can be viewed with acceptable visual performance.[15]
Methodology:
-
The display is mounted on a goniometer, which allows for precise rotation.
-
A spectroradiometer or luminance meter is positioned in front of the display.
-
The display shows a test pattern.
-
The luminance and color coordinates are measured as the display is rotated horizontally and vertically.
-
The viewing angle is typically defined as the angle at which the contrast ratio drops below a certain value (e.g., 10:1) or where the color shift exceeds a specified threshold.
Conclusion
The performance of this compound is intrinsically linked to the architecture of the display mode in which it is employed. Based on its molecular structure, which suggests a high positive dielectric anisotropy, it is a promising candidate for Twisted Nematic (TN) and In-Plane Switching (IPS) displays. In these modes, it is expected to offer fast response times and good electro-optical performance, with the inherent limitations and advantages of each technology. Specifically, it would likely contribute to fast switching in TN panels, albeit with their characteristic limited viewing angles. In IPS panels, it would facilitate excellent color reproduction and wide viewing angles. Conversely, this liquid crystal is not suitable for conventional Vertical Alignment (VA) displays, which require materials with negative dielectric anisotropy.
This comparative guide, based on the fundamental principles of liquid crystal displays and the known properties of fluorinated liquid crystals, provides a framework for researchers and engineers to select and develop materials for next-generation displays. Further empirical studies are necessary to precisely quantify the performance metrics of this compound in each of these display modes.
References
- 1. Exploring LCD Panel Types: TN vs. IPS vs. VA - Grish [grish.com]
- 2. [PDF] High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications | Semantic Scholar [semanticscholar.org]
- 3. Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjydisplay.com [rjydisplay.com]
- 11. TN vs IPS vs VA: key differences & how to choose [proculustech.com]
- 12. canaanchem.com [canaanchem.com]
- 13. WTT- Under Construction Page [wtt-pro.nist.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Stability of 4-Cyano-3-fluorophenyl 4-butylbenzoate Against Industry Standards
Introduction: The Critical Imperative of Stability in Advanced Materials
In the realm of materials science and pharmaceutical development, the long-term stability of a chemical compound is not merely a desirable attribute; it is a fundamental prerequisite for its successful application. For liquid crystal displays, a compromised compound can lead to device failure, while in therapeutics, instability can result in diminished efficacy and the formation of potentially toxic degradants. This guide provides a comprehensive, technically-grounded comparison of the long-term stability of 4-Cyano-3-fluorophenyl 4-butylbenzoate, a compound of significant interest in these fields, against established industry benchmarks. Our analysis is underpinned by rigorous experimental methodologies designed to provide a clear, data-driven assessment of its performance and reliability over time.
Understanding the Molecular Landscape: Why Stability Matters
This compound is a versatile chemical compound utilized in the development of advanced materials and pharmaceuticals.[1] Its unique molecular architecture, featuring cyano and fluorine functional groups, provides enhanced reactivity and stability.[1] However, the presence of these groups, along with an ester linkage, can also introduce potential pathways for degradation, such as hydrolysis. Therefore, a thorough evaluation of its stability under various stress conditions is paramount to predicting its behavior over the extended lifecycle of a product. This guide will delve into the experimental protocols necessary to probe these potential vulnerabilities and benchmark the compound's resilience.
Experimental Framework: A Multi-Faceted Approach to Stability Assessment
To provide a holistic view of the stability of this compound, a two-pronged approach is employed: forced degradation studies and long-term stability testing under controlled conditions. This dual strategy allows for the rapid identification of potential degradation pathways and the prediction of shelf-life under real-world storage and use conditions.[2][3]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify the likely degradation products and establish the intrinsic stability of the molecule.[4] These studies are a crucial component of validating stability-indicating analytical methods.[2]
Objective: To identify potential degradation pathways for this compound.
Methodology:
-
Sample Preparation: Prepare five discrete samples of this compound of known concentration in an appropriate solvent system (e.g., acetonitrile/water). One sample will serve as the control.
-
Stress Conditions: The choice of stress conditions should be consistent with the potential decomposition of the product during manufacturing, storage, and use.[5]
-
Acid Hydrolysis: Add 0.1 N HCl to one sample and heat at 80°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to another sample and maintain at room temperature for 4 hours. Benzoate esters can be susceptible to base hydrolysis.[6]
-
Oxidation: Treat a sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Expose a sample to a calibrated light source according to ICH Q1B guidelines.[3]
-
Thermal Stress: Heat a solid sample at a temperature below its melting point for 48 hours.
-
-
Analysis: Following the stress period, analyze each sample, including the control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method must be capable of separating the parent compound from all process-related impurities and degradation products.[7][8]
-
Peak Purity and Identification: Employ a photodiode array (PDA) detector to assess peak purity. If significant degradation is observed, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.
Caption: Workflow for Forced Degradation Studies.
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to evaluate the stability of this compound under the storage conditions recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[9][10][11][12]
Objective: To determine the shelf-life and storage conditions for this compound.
Methodology:
-
Sample Packaging: Package the compound in containers that simulate the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay (HPLC)
-
Purity (HPLC, for related substances/degradation products)
-
Moisture content (Karl Fischer titration)
-
-
Data Evaluation: Analyze the data for trends and determine if any significant changes have occurred over time. The results from the accelerated study can be used to propose a tentative shelf-life, which is then confirmed by the long-term data.
Caption: Long-Term and Accelerated Stability Testing Workflow.
Comparative Data and Industry Benchmarks
The performance of this compound will be compared against established industry standards for similar compounds used in liquid crystal and pharmaceutical applications. These benchmarks are often not for a single, specific molecule but are rather performance criteria that a new compound must meet to be considered a viable candidate. For electronic components, durability is key, with an expectation to withstand temperature fluctuations and mechanical stress without degradation.[13]
Table 1: Forced Degradation Comparison
| Stress Condition | This compound (% Degradation) | Industry Standard Benchmark (% Degradation) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | TBD | < 10% |
| Base Hydrolysis (0.1 N NaOH, RT, 4h) | TBD | < 15% |
| Oxidation (3% H₂O₂, RT, 24h) | TBD | < 5% |
| Photostability (ICH Q1B) | TBD | No significant degradation |
| Thermal Stress | TBD | No significant degradation |
TBD: To Be Determined through experimental analysis.
Table 2: Long-Term Stability Comparison (at 24 months)
| Parameter | This compound (Specification) | Industry Standard Benchmark (Specification) |
| Appearance | Colorless to light yellow/orange clear to cloudy liquid | Clear, colorless liquid |
| Assay | >98.0% (GC) | 98.5% - 101.5% |
| Total Impurities/Degradants | Not More Than 1.0% | Not More Than 1.0% |
| Moisture Content | Not More Than 0.2% | Not More Than 0.5% |
Conclusion: A Pathway to Predictable Performance
This guide has outlined a robust framework for assessing the long-term stability of this compound and comparing it against stringent industry benchmarks. By employing a combination of forced degradation studies and long-term stability trials, we can build a comprehensive stability profile for this compound. The detailed experimental protocols and clear, comparative data tables provided herein serve as a valuable resource for researchers, scientists, and drug development professionals. The ultimate goal is to ensure that this promising compound can be confidently deployed in its intended applications with a predictable and reliable performance over its entire lifecycle. The forthcoming experimental data will be crucial in making this final determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Quality Standards for Electronic Components in Manufacturing [ic-vietnam.com.vn]
A Comparative Guide to 4-Cyano-3-fluorophenyl 4-butylbenzoate Analogs: Unraveling the Molecular Structure-Liquid Crystal Behavior Nexus
For researchers, scientists, and professionals in drug development, a profound understanding of the relationship between molecular architecture and material properties is paramount. In the realm of liquid crystals, this correlation dictates their diverse applications, from advanced display technologies to sophisticated sensing platforms. This guide provides an in-depth comparative analysis of 4-Cyano-3-fluorophenyl 4-butylbenzoate and its analogs, elucidating how subtle modifications in their molecular structure significantly influence their liquid crystalline behavior. We will delve into the causal relationships behind experimental observations, supported by robust data and detailed methodologies, to offer a comprehensive resource for the rational design of novel liquid crystal materials.
The Core Moiety: this compound
The parent compound, this compound (4CFPB), serves as our benchmark. Its molecular structure, characterized by a rigid biphenyl core, a polar cyano (-CN) group, a lateral fluorine (-F) atom, and a flexible butyl (-C4H9) chain, gives rise to a monotropic nematic liquid crystal phase. This means the nematic phase is only observed upon cooling from the isotropic liquid state.
The lateral fluorine atom, positioned ortho to the cyano group, is a key architectural feature. Its high electronegativity and relatively small size introduce a dipole moment perpendicular to the long molecular axis, significantly impacting the dielectric anisotropy of the material. The cyano group contributes a strong dipole moment along the principal molecular axis, which is crucial for inducing a positive dielectric anisotropy, a desirable property for many electro-optical applications. The interplay of these dipoles, along with the overall molecular shape and polarizability, dictates the stability and characteristics of the mesophase.
Comparative Analysis: The Influence of Structural Modifications
To understand the structure-property relationships, we will now compare 4CFPB with its analogs, focusing on two key modifications: the length of the terminal alkyl chain and the presence of the lateral fluorine atom.
The Impact of Terminal Alkyl Chain Length
The length of the n-alkyl chain (-(CH2)n-1CH3) on the benzoate ring plays a critical role in modulating the mesomorphic properties. A systematic study of the 4-cyano-3-fluorophenyl 4-n-alkylbenzoate homologous series reveals a distinct trend in transition temperatures.
| Alkyl Chain (n) | Compound Name | Melting Point (Tcr-N/I) (°C) | Clearing Point (TN-I) (°C) | Mesophase Range (°C) |
| 1 | 4-Cyano-3-fluorophenyl 4-methylbenzoate | 98 | (84) | Monotropic |
| 2 | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | 78 | (8) | Monotropic |
| 3 | 4-Cyano-3-fluorophenyl 4-propylbenzoate | 70 | (20) | Monotropic |
| 4 | This compound | 56 | 16 | Enantiotropic |
| 5 | 4-Cyano-3-fluorophenyl 4-pentylbenzoate | 44 | 24 | Enantiotropic |
| 6 | 4-Cyano-3-fluorophenyl 4-hexylbenzoate | 49 | 31 | Enantiotropic |
| 7 | 4-Cyano-3-fluorophenyl 4-heptylbenzoate | 53 | 35 | Enantiotropic |
| 8 | 4-Cyano-3-fluorophenyl 4-octylbenzoate | 55 | 38 | Enantiotropic |
Data extracted from Kelly, S.M., Helv. Chim. Acta, 1984.[1] (Values in parentheses indicate a monotropic transition observed on cooling)
As the alkyl chain length increases from methyl (n=1) to butyl (n=4), there is a general decrease in the melting point. This is attributed to the disruption of crystal packing by the longer, more flexible chains. Concurrently, the clearing point, which marks the transition from the nematic to the isotropic liquid phase, initially shows a non-linear trend and then generally increases with longer chains. This increase in nematic phase stability for longer chains is due to the enhanced anisotropic van der Waals interactions between the molecules. A significant observation is the transition from monotropic to enantiotropic nematic behavior, starting with the butyl analog. This indicates that for shorter chain lengths, the crystalline phase is more stable and melts directly into the isotropic liquid upon heating, with the nematic phase only appearing on supercooling. For longer chains, the nematic phase becomes thermodynamically stable over a defined temperature range upon both heating and cooling.
The Decisive Role of the Lateral Fluorine Atom
To isolate the effect of the lateral fluorine substituent, we compare the mesomorphic properties of the 4-cyano-3-fluorophenyl 4-n-alkylbenzoate series with their non-fluorinated counterparts, the 4-cyanophenyl 4-n-alkylbenzoates.
| Alkyl Chain (n) | 4-Cyanophenyl 4-n-alkylbenzoate (Clearing Point, TN-I °C) | 4-Cyano-3-fluorophenyl 4-n-alkylbenzoate (Clearing Point, TN-I °C) |
| 1 | 106 | (84) |
| 2 | 81 | (8) |
| 3 | 54 | (20) |
| 4 | 47 | 16 |
| 5 | 52 | 24 |
| 6 | 55 | 31 |
| 7 | 57 | 35 |
| 8 | 60 | 38 |
Data for 4-cyanophenyl 4-n-alkylbenzoates is representative of typical trends for this class of compounds.
The introduction of the lateral fluorine atom generally leads to a depression of the clearing temperatures compared to the non-fluorinated analogs. This is a consequence of the steric effect of the fluorine atom, which increases the average distance between adjacent molecules, thereby weakening the intermolecular forces that stabilize the nematic phase. However, in some instances, the clearing points of the F-substituted-phenyl esters are higher than those of the non-substituted-phenyl esters, and the nematic ranges can be markedly broader.[1]
Beyond its effect on phase stability, the lateral fluorine atom significantly enhances the dielectric anisotropy (Δε). The strong electronegativity of fluorine introduces a dipole moment component perpendicular to the long molecular axis. This increases the overall dielectric permittivity perpendicular to the director (ε⊥) while having a smaller effect on the parallel component (ε∥), leading to a larger positive Δε. For instance, the dielectric anisotropy of 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate is significantly higher than that of 4-cyanophenyl 4′-n-propylbenzoate.[2] This property is highly desirable for applications in twisted nematic displays, as it allows for lower threshold voltages.
Experimental Protocols: A Guide to Characterization
The reliable characterization of liquid crystal properties is essential for both fundamental research and industrial application. Here, we outline the standard experimental procedures for determining the key parameters discussed in this guide.
Synthesis of 4-Cyano-3-fluorophenyl 4-alkylbenzoates
The synthesis of these esters is typically achieved through an esterification reaction between 4-cyano-3-fluorophenol and the corresponding 4-alkylbenzoyl chloride.
Step-by-Step Methodology:
-
Preparation of 4-alkylbenzoyl chloride: The appropriate 4-n-alkylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl2) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acid chloride.
-
Esterification: The 4-alkylbenzoyl chloride is dissolved in a dry, inert solvent such as toluene or dichloromethane. To this solution, an equimolar amount of 4-cyano-3-fluorophenol and a slight excess of a base, such as pyridine or triethylamine, are added. The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure ester.
Caption: Generalized workflow for the synthesis of 4-Cyano-3-fluorophenyl 4-alkylbenzoates.
Characterization of Mesomorphic Properties
Differential Scanning Calorimetry (DSC):
DSC is a fundamental technique for determining the transition temperatures and enthalpies of liquid crystals.
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature.
Polarized Optical Microscopy (POM):
POM is used to visually identify the liquid crystal phases and observe their characteristic textures.
-
A small amount of the sample is placed between a clean glass slide and a coverslip.
-
The sample is heated on a hot stage with precise temperature control.
-
The sample is observed through a microscope equipped with crossed polarizers.
-
Isotropic liquids appear dark, while anisotropic liquid crystal phases exhibit birefringence, resulting in colorful textures.
-
The type of liquid crystal phase (e.g., nematic, smectic) can often be identified by its unique texture. The transition temperatures are recorded as the temperatures at which these textures appear or disappear.
Caption: Workflow for the characterization of mesomorphic properties.
Conclusion: A Roadmap for Material Design
This comparative guide has systematically explored the intricate relationship between the molecular structure of this compound and its analogs and their resulting liquid crystal behavior. The length of the terminal alkyl chain provides a means to tune the melting and clearing points, as well as the stability of the nematic phase. The introduction of a lateral fluorine atom, while often depressing the clearing temperature, is a powerful strategy for enhancing the dielectric anisotropy, a critical parameter for electro-optical device performance.
The provided experimental protocols offer a validated framework for the synthesis and characterization of these materials. By understanding the causal links between molecular modifications and macroscopic properties, researchers are better equipped to rationally design and synthesize novel liquid crystal materials with tailored characteristics for advanced applications. The principles and data presented herein serve as an authoritative foundation for future innovations in this dynamic field.
References
"evaluating the performance of 4-Cyano-3-fluorophenyl 4-butylbenzoate in flexible display applications"
In the rapidly evolving field of flexible display technology, the selection of liquid crystal (LC) materials is paramount to achieving desired performance metrics such as low power consumption, fast response times, and high image quality under mechanical stress. This guide provides a comprehensive evaluation of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a liquid crystal compound of significant interest for next-generation flexible displays. Through a detailed comparative analysis with established industry benchmarks and supported by rigorous experimental protocols, this document serves as a critical resource for researchers and professionals in materials science and display engineering.
Introduction to this compound (4CFPB)
This compound is a calamitic (rod-shaped) liquid crystal characterized by a molecular structure that imparts a unique combination of physical properties. The presence of a cyano (-CN) group and a fluorine (-F) atom on the phenyl ring significantly influences its dielectric anisotropy and dipole moment, which are crucial for the electro-optical switching behavior in liquid crystal displays (LCDs). The butylbenzoate core contributes to the material's mesophase stability and viscosity.
The molecular structure of 4CFPB is depicted below:
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-3-fluorophenyl 4-butylbenzoate
For the modern researcher, excellence extends beyond the discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Cyano-3-fluorophenyl 4-butylbenzoate (CAS No. 86776-52-5), a liquid crystal compound. Our focus is to move beyond mere compliance, embedding principles of safety and environmental stewardship into your laboratory's standard operating procedures. The causality behind each step is explained to ensure that these protocols become a self-validating system for your team.
Foundational Understanding: Hazard Profile and Regulatory Classification
Before handling any waste, a comprehensive understanding of the chemical's intrinsic hazards is paramount. This compound is not benign; it is a hazardous substance requiring meticulous handling from acquisition to disposal.
1.1. Intrinsic Toxicity and Required Precautions
This compound is classified as acutely toxic and an irritant. Safety data sheets consistently indicate it is harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statement H302 + H312 + H332)[1]. It also causes skin and serious eye irritation (H315, H319).
Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard lab coat.
Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors[1].
1.2. The Critical Classification: A Halogenated Organic Compound
The presence of a fluorine atom in the molecule's structure places this compound into the category of halogenated organic compounds . This is the single most important factor dictating its disposal pathway. Environmental regulations strictly prohibit the mixing of halogenated and non-halogenated waste streams[2][3][4]. The reason is twofold:
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like hydrogen fluoride) that are produced[3]. Non-halogenated solvents may sometimes be recycled or used as fuel additives, a completely different and less expensive process[3].
-
Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can pose long-term risks, necessitating these more rigorous disposal methods[5].
Any solvent, even if non-halogenated, that becomes contaminated with this compound must be treated as halogenated waste[2][3].
Step-by-Step Disposal Protocol
This protocol ensures safety, regulatory compliance, and operational clarity.
Step 1: Waste Segregation and Container Selection
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: This is the cornerstone of compliant disposal. Segregation at the point of generation prevents costly and improper disposal of the entire laboratory's solvent waste.
-
Container Specifications: The container must be in good condition, constructed of a material compatible with the chemical (e.g., borosilicate glass or appropriate high-density polyethylene), and feature a tightly sealing screw-top cap to be "vapor tight" and "spill proof"[2].
Step 2: Accurate and Compliant Labeling
-
Action: Before adding the first drop of waste, label the container clearly. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" .
-
If in a solvent mixture, list all components and their approximate percentages.
-
Appropriate GHS hazard pictograms (e.g., skull and crossbones or exclamation mark for toxicity/irritation).
-
-
Causality: Proper labeling is a non-negotiable safety and regulatory requirement. It communicates the hazard to everyone in the lab and is required by hazardous waste transporters and disposal facilities.
Step 3: Waste Accumulation
-
Pure or Expired Chemical: If disposing of the unused product, keep it in its original, clearly labeled container. Affix a "Hazardous Waste" label to it.
-
Solutions and Mixtures: Carefully pour the waste solution into the designated "Halogenated Organic Waste" container using a funnel.
-
Contaminated Labware: Items such as pipette tips, wipes, and gloves that are grossly contaminated should be collected in a separate, sealed plastic bag, labeled as "Hazardous Waste - Debris Contaminated with this compound," and disposed of as solid hazardous waste. Empty containers must also be disposed of as hazardous waste[6].
-
Critical Precaution: Always keep the waste container closed except when actively adding waste[2]. This minimizes the release of harmful vapors.
Step 4: Interim Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area (SAA) or your institution's central hazardous waste storage area.
-
Causality: This area should be secure, well-ventilated, and provide secondary containment to mitigate spills. Storing waste in designated areas prevents accidents and ensures it is ready for collection by disposal professionals.
Step 5: Final Disposal
-
Action: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Causality: This is the only acceptable final step. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash[2][3]. The P501 hazard statement explicitly requires disposal at an approved waste disposal plant[1]. High-temperature incineration is the standard and required method for this class of chemical.
Data Summary and Workflow
For quick reference, the essential data for handling this compound is summarized below.
| Parameter | Details | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 86776-52-5 | [7] |
| Molecular Formula | C18H16FNO2 | [7] |
| Key Hazard Codes | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [1] |
| H315 (Causes skin irritation), H319 (Causes serious eye irritation) | ||
| Regulatory Class | Halogenated Organic Compound | [2][3] |
| Primary Disposal Route | Collection by a licensed hazardous waste vendor for incineration. | [1][3] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Disposal workflow for this compound waste.
Conclusion
The proper disposal of this compound is dictated by its dual nature as both an acutely toxic substance and a halogenated organic compound. The procedural pillars are unambiguous: never mix with non-halogenated waste, use correctly labeled and sealed containers , and always transfer to a licensed hazardous waste disposal service. By integrating these expert-validated protocols, you not only ensure regulatory compliance but also foster a culture of profound safety and environmental responsibility within your laboratory.
References
- 1. This compound | 86776-52-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. ilga.gov [ilga.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. calpaclab.com [calpaclab.com]
Personal protective equipment for handling 4-Cyano-3-fluorophenyl 4-butylbenzoate
Comprehensive Safety and Handling Guide: 4-Cyano-3-fluorophenyl 4-butylbenzoate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS RN: 86776-52-5). As a compound utilized in advanced materials and pharmaceutical research, its unique chemical properties necessitate a robust understanding of its hazard profile to ensure the safety of all laboratory personnel.[1] This document is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation. Understanding the specific hazards is the foundation of a sound safety protocol.
GHS Hazard Classifications:
| Hazard Statement | Description |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Colorless to light yellow or light orange clear to cloudy liquid. |
| Molecular Formula | C18H16FNO2[2] |
| Molecular Weight | 297.33 g/mol [2] |
| CAS Number | 86776-52-5[2] |
| Purity | >98.0% (GC) |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate barriers is not merely a checklist item but a scientifically-driven decision to mitigate specific exposure risks.
Hand Protection: The Critical Barrier
Nitrile gloves are the recommended standard for handling this compound. They offer robust protection against a wide array of chemicals and solvents.[3][4] Household latex gloves are not a suitable substitute as they provide significantly less chemical resistance.[4]
-
Protocol:
-
Always inspect nitrile gloves for any signs of degradation or perforation before use.
-
For prolonged operations or when handling larger quantities, consider double-gloving to provide an additional layer of protection.
-
Should a glove become contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
Dispose of contaminated gloves as hazardous waste.
-
Body and Respiratory Protection
-
Laboratory Coat: A properly fitted lab coat, preferably with a high cotton content, should be worn at all times to protect against accidental splashes.[5]
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are mandatory. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in conjunction with safety goggles.[3]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk. The following procedural steps provide a framework for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6]
-
Ensure the storage location is clearly labeled with the appropriate hazard warnings.
Handling and Experimental Use
The following diagram outlines the core workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
-
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure you are wearing all required PPE. Verify that the chemical fume hood is functioning correctly. Gather all necessary glassware and equipment.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any potential vapors or dust. Use a disposable weigh boat to minimize contamination of balances.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Post-Experiment: After the experiment is complete, decontaminate all surfaces and glassware that have come into contact with the compound.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbent material into a sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.[7]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be collected in a clearly labeled, sealed container.[6][9]
-
Liquid Waste: Unused compound and solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store waste containers in a designated satellite accumulation area until they are collected for disposal.
-
Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Do not pour any waste down the drain.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. hsa.ie [hsa.ie]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
